Leu-Enkephalin amide
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40)/t21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXGODHVAJPXSG-VABKMULXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Enduring Legacy of Leu-Enkephalin Amide: A Technical Guide
An in-depth exploration of the discovery, characterization, and scientific impact of the endogenous opioid peptide, Leu-enkephalin, and its amidated analog.
Introduction
In 1975, the landscape of neuroscience and pharmacology was irrevocably altered by the discovery of the enkephalins, the body's own morphine-like substances. This seminal work, spearheaded by John Hughes and Hans Kosterlitz, unveiled a new class of neurotransmitters and opened the door to a deeper understanding of pain, addiction, and emotional regulation. This technical guide provides a comprehensive overview of the discovery and history of Leu-enkephalin and its synthetically derived, more stable counterpart, Leu-enkephalin amide. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental protocols, quantitative biological data, and the intricate signaling pathways that govern the actions of these pivotal opioid peptides.
The Dawn of Endogenous Opioids: A Historical Perspective
The quest for an endogenous ligand for opioid receptors was a logical progression following the characterization of these receptors in the early 1970s. The prevailing hypothesis was that the body would not possess specific receptors for a plant-derived alkaloid like morphine without having its own native molecules to activate them. This line of reasoning spurred a transatlantic race to isolate and identify these elusive substances.
The breakthrough came from the work of John Hughes and Hans Kosterlitz at the University of Aberdeen. Their research, published in Nature in 1975, detailed the isolation of two pentapeptides from pig brain with potent opiate agonist activity.[1] They named these compounds "enkephalins," derived from the Greek word for "in the head." The two peptides were identified as Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1]
While Leu-enkephalin is a naturally occurring neurotransmitter, its therapeutic potential was limited by its rapid degradation by peptidases. This led to the development of synthetic analogs, with this compound being a prominent example. The C-terminal amidation protects the peptide from carboxypeptidase activity, thereby increasing its stability and duration of action.
Isolation and Characterization: The Original Methodologies
The initial isolation and characterization of the enkephalins was a meticulous process that relied on a combination of biochemical and analytical techniques. The following sections provide a detailed look at the experimental protocols employed in the seminal 1975 study.
Extraction of Enkephalins from Brain Tissue
The starting material for the isolation of enkephalins was fresh pig brain. The following protocol is a reconstruction based on the methods described by Hughes, Kosterlitz, and their colleagues.[2][3]
Experimental Protocol: Extraction of Enkephalins
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Tissue Homogenization: Fresh or frozen brain tissue was homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and facilitate extraction.
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Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris. The supernatant, containing the enkephalins, was collected.
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Adsorption Chromatography: The acidic supernatant was passed through a column containing Amberlite XAD-2 resin. The enkephalins, being hydrophobic, would adsorb to the resin.
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Elution: The resin was washed with water to remove hydrophilic contaminants. The enkephalins were then eluted with a solvent of increasing hydrophobicity, such as methanol.
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Gel Filtration: The methanol eluate was concentrated and subjected to gel filtration chromatography (e.g., on a Sephadex G-15 column) to separate molecules based on size. The fractions corresponding to the molecular weight of small peptides were collected.
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Further Purification: The active fractions were further purified using techniques like thin-layer chromatography (TLC) or paper chromatography to achieve homogeneity.
Experimental Workflow for Enkephalin Isolation
Caption: A flowchart illustrating the key steps in the original isolation of enkephalins from brain tissue.
Bioassay for Opiate Activity: The Guinea Pig Ileum Preparation
The identification of fractions containing opiate-like activity was guided by a classic pharmacological bioassay: the electrically stimulated guinea pig ileum preparation.[4] This assay is based on the principle that opioids inhibit the release of acetylcholine from enteric neurons, thereby reducing the contractile response of the ileum to electrical stimulation.
Experimental Protocol: Guinea Pig Ileum Bioassay
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Tissue Preparation: A segment of the terminal ileum from a guinea pig was dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
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Electrical Stimulation: The ileum was subjected to electrical field stimulation via two platinum electrodes, typically with pulses of short duration at a low frequency (e.g., 0.1 Hz). This stimulation evokes a contractile "twitch" response.
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Drug Application: Aliquots of the fractions from the purification process were added to the organ bath.
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Measurement of Inhibition: The amplitude of the twitch contractions was recorded using an isotonic transducer connected to a chart recorder. A reduction in the twitch height in the presence of a sample indicated opiate-like activity.
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Naloxone Antagonism: The specificity of the inhibitory effect was confirmed by the addition of the opioid antagonist naloxone, which should reverse the inhibition caused by an opioid agonist.
Structural Elucidation: Sequencing the Pentapeptides
The amino acid sequence of the purified enkephalins was determined using a combination of the Dansyl-Edman degradation method and mass spectrometry.
Experimental Protocol: Dansyl-Edman Sequencing
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N-terminal Dansylation: A small aliquot of the purified peptide was reacted with dansyl chloride, which labels the N-terminal amino acid.
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Acid Hydrolysis: The dansylated peptide was hydrolyzed into its constituent amino acids.
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Identification of the N-terminal Amino Acid: The dansylated N-terminal amino acid was identified by its fluorescence using thin-layer chromatography.
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Edman Degradation: The bulk of the peptide was subjected to the Edman degradation, where the N-terminal amino acid is cleaved off as a phenylthiohydantoin (PTH) derivative.
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Iterative Process: Steps 1-4 were repeated for the newly exposed N-terminus of the shortened peptide, allowing for the sequential determination of the amino acid sequence.
Mass Spectrometry: In parallel, mass spectrometry was employed to confirm the amino acid sequence and the overall molecular weight of the peptides. This provided an independent and powerful confirmation of the sequence determined by the chemical degradation method.
Synthesis of this compound
The synthesis of Leu-enkephalin and its amide analog is now routinely achieved using solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
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Resin Preparation: An amino acid-functionalized solid support (resin), typically a polystyrene-based resin, is used as the starting material. For the synthesis of an amide, a resin that yields a C-terminal amide upon cleavage is chosen (e.g., Rink amide resin).
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Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain on the resin. Each coupling cycle involves:
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Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid.
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Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.
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Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
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Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Quantitative Biological Data
The biological activity of Leu-enkephalin and this compound has been extensively characterized using a variety of in vitro and in vivo assays. The following tables summarize key quantitative data.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Leu-Enkephalin | 1.7 - 50 | 0.9 - 13.1 | >1000 |
| This compound | 1.2 - 25 | 0.7 - 5.0 | >1000 |
| Morphine | 1 - 10 | 50 - 200 | 20 - 100 |
| DAMGO (µ-agonist) | 1 - 5 | >1000 | >1000 |
| DPDPE (δ-agonist) | >1000 | 1 - 10 | >1000 |
Note: Ki values can vary depending on the tissue preparation, radioligand used, and assay conditions.
Table 2: In Vitro Functional Potency (IC50/EC50 in nM)
| Compound | Assay | µ-Opioid Receptor | δ-Opioid Receptor |
| Leu-Enkephalin | Guinea Pig Ileum (IC50) | ~50 | ~5 |
| Mouse Vas Deferens (IC50) | ~200 | ~1 | |
| GTPγS Binding (EC50) | ~100 | ~10 | |
| Adenylyl Cyclase Inhibition (IC50) | ~80 | ~8 | |
| This compound | Guinea Pig Ileum (IC50) | ~20 | ~2 |
| Mouse Vas Deferens (IC50) | ~100 | ~0.5 | |
| GTPγS Binding (EC50) | ~50 | ~5 | |
| Adenylyl Cyclase Inhibition (IC50) | ~40 | ~4 |
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Route of Administration | Test | ED50 |
| Leu-Enkephalin | Intracerebroventricular (i.c.v.) | Tail-flick (mouse) | ~20-50 µg |
| Intracerebroventricular (i.c.v.) | Hot-plate (mouse) | ~30-60 µg | |
| This compound | Intracerebroventricular (i.c.v.) | Tail-flick (mouse) | ~5-15 µg |
| Intracerebroventricular (i.c.v.) | Hot-plate (mouse) | ~10-25 µg | |
| Morphine | Subcutaneous (s.c.) | Tail-flick (mouse) | ~5-10 mg/kg |
| Subcutaneous (s.c.) | Hot-plate (mouse) | ~8-15 mg/kg |
Note: In vivo potency is highly dependent on the route of administration due to the poor blood-brain barrier permeability of peptides.
Signaling Pathways of Leu-Enkephalin
Leu-enkephalin and its amide analog exert their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The primary targets for Leu-enkephalin are the µ- and δ-opioid receptors, with a preference for the latter.
Upon agonist binding, the opioid receptor undergoes a conformational change that allows it to couple to and activate intracellular heterotrimeric G-proteins of the Gi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.
Key Downstream Signaling Events:
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Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Modulation of Ion Channels:
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The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This reduces neuronal excitability.
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The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.
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Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in regulating gene expression and cell survival.
Opioid Receptor Signaling Pathway
Caption: A diagram illustrating the major signaling pathways activated by Leu-enkephalin upon binding to opioid receptors.
Conclusion
The discovery of Leu-enkephalin marked a pivotal moment in our understanding of the endogenous mechanisms of pain control and reward. While the native peptide's therapeutic utility is hampered by its instability, the development of analogs such as this compound has provided valuable tools for dissecting the complexities of the opioid system. The foundational experimental work of Hughes and Kosterlitz, from tissue extraction and bioassays to chemical sequencing, laid the groundwork for decades of research into opioid pharmacology and the development of novel analgesics. As our knowledge of opioid receptor signaling continues to expand, the legacy of Leu-enkephalin and its amidated counterpart endures, inspiring new avenues for therapeutic intervention in a wide range of neurological and psychiatric disorders.
References
- 1. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distribution of methionine-enkephalin and leucine-enkephalin in the brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Conformation of Leu-Enkephalin Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and conformational properties of Leu-Enkephalin amide, a pentapeptide with significant endogenous opioid activity. The information presented herein is intended to support research, drug discovery, and development efforts targeting the opioid system.
Introduction to this compound
Leu-enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] Its amidated form, this compound (L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucinamide), is a synthetic derivative with altered pharmacokinetic and pharmacodynamic properties.[1][2] Like its parent compound, this compound primarily acts as an agonist at opioid receptors, with a notable preference for the δ-opioid receptor.[1][3] Understanding the three-dimensional structure and conformational dynamics of this peptide is crucial for the rational design of novel analgesics and other therapeutics targeting the opioid system.
Molecular Structure:
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Primary Sequence: Tyr-Gly-Gly-Phe-Leu-NH2
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Molecular Formula: C₂₈H₃₈N₆O₆
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Molecular Weight: 554.64 g/mol
Conformational Analysis
The conformation of this compound is flexible and highly dependent on its environment, including the solvent and physical state (solution vs. crystalline). Spectroscopic and computational studies have revealed a landscape of low-energy conformations, primarily categorized as extended or folded structures.
In solution, particularly in dimethyl sulfoxide (DMSO), NMR studies suggest a preference for an extended backbone conformation . This is in contrast to the native Leu-Enkephalin, which tends to adopt a folded β-bend conformation in the same solvent. The amidation of the C-terminus appears to disfavor the formation of the intramolecular hydrogen bonds that stabilize the folded structure.
Computational studies, such as those employing density functional theory (DFT), have explored the potential energy landscape of Leu-Enkephalin. For the neutral form in the gas phase, a folded structure with a βII'-bend-like motif at the Gly³-Phe⁴ sequence is energetically favored. In an aqueous environment, the zwitterionic form is predicted to adopt a folded structure with double β-bends (a βII' bend at Gly²-Gly³ and a βI bend at Gly³-Phe⁴).
In the crystalline state, Leu-Enkephalin has been observed in various conformations, including extended and single or double β-bend structures. X-ray diffraction studies of Leu-enkephalin have shown that all four molecules in the asymmetric unit have extended peptide backbones.
Quantitative Conformational Data
The following table summarizes the calculated torsion angles for the 11 lowest-energy conformers of neutral Leu-Enkephalin in the gas phase, as determined by DFT calculations. These values provide a quantitative insight into the possible backbone and side-chain orientations.
| Conformer | ψ(Tyr¹) | ω(Tyr¹) | φ(Gly²) | ψ(Gly²) | ω(Gly²) | φ(Gly³) | ψ(Gly³) | ω(Gly³) | φ(Phe⁴) | ψ(Phe⁴) | ω(Phe⁴) | φ(Leu⁵) | χ¹(Tyr¹) | χ²(Tyr¹) | χ¹(Phe⁴) | χ²(Phe⁴) | χ¹(Leu⁵) | χ²(Leu⁵) |
| 1 | 151.7 | 179.9 | -163.6 | 165.1 | -178.6 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | 171.1 |
| 2 | 150.9 | 179.9 | -164.5 | 164.5 | -178.8 | 82.3 | -91.0 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | 65.0 |
| 3 | 151.0 | 179.8 | -164.1 | 164.5 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 64.9 | 71.9 |
| 4 | 151.8 | 179.9 | -163.5 | 165.2 | -178.6 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | -68.4 |
| 5 | 150.9 | 179.8 | -164.1 | 164.6 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | -70.4 |
| 6 | 151.0 | 179.8 | -164.1 | 164.6 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 64.9 | -170.9 |
| 7 | 151.5 | 179.9 | -163.7 | 165.0 | -178.7 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | 59.8 |
| 8 | 150.8 | 179.8 | -164.2 | 164.7 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | -179.3 |
| 9 | 150.9 | 179.8 | -164.2 | 164.7 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 64.9 | 57.2 |
| 10 | 151.6 | 179.9 | -163.6 | 165.1 | -178.7 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | -179.6 |
| 11 | 150.8 | 179.8 | -164.2 | 164.7 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | 53.6 |
Experimental Protocols for Structural Determination
The determination of the three-dimensional structure of peptides like this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution.
-
Peptide Synthesis and Purification: this compound is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
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Solvent Selection: The choice of solvent is critical as it influences the peptide's conformation. Deuterated solvents are used for NMR. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆) and water (H₂O/D₂O mixtures).
-
Concentration: For a peptide of this size, a concentration of 1-5 mM is typically required for good signal-to-noise in 2D NMR experiments.
-
Sample Filtration: The final sample is filtered to remove any particulate matter that could degrade spectral quality.
A suite of 2D NMR experiments is typically performed to determine the structure of a small peptide:
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COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, aiding in the assignment of spin systems.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of amino acid types.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional fold of the peptide. The mixing time for a NOESY experiment is a critical parameter; for small molecules like this compound, a mixing time in the range of 300-800 ms is often used.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), which is particularly useful if isotopic labeling is employed.
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Resonance Assignment: The first step is to assign all the proton resonances in the NMR spectra to specific atoms in the peptide.
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Constraint Generation: NOESY cross-peaks are converted into upper distance constraints between pairs of protons. Dihedral angle constraints can be derived from coupling constants (e.g., ³J(HN,Hα)) and chemical shifts.
-
Structure Calculation: Molecular dynamics and/or simulated annealing protocols are used to generate a family of structures that are consistent with the experimental constraints.
-
Structure Validation: The resulting structures are evaluated for their agreement with the experimental data and for their stereochemical quality.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the crystalline state.
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Peptide Purity: High purity (>98%) of the peptide is essential for successful crystallization.
-
Crystallization Screens: A wide range of crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as precipitant type and concentration, pH, temperature, and the presence of additives.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals.
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Crystal Mounting and Cryo-protection: A single crystal is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often required to prevent ice formation.
-
X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Phase Problem: The phases of the diffracted X-rays, which are lost during the experiment, are determined using methods such as molecular replacement (if a similar structure is known) or direct methods.
-
Model Building: An initial model of the peptide is built into the electron density map.
-
Refinement: The atomic coordinates and other parameters of the model are refined to improve the agreement with the experimental diffraction data.
-
Validation: The final structure is validated for its stereochemical quality and agreement with the experimental data.
Signaling Pathway of this compound
This compound exerts its biological effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). It shows a higher affinity for the δ-opioid receptor (DOR) compared to the μ-opioid receptor (MOR).
Upon binding of this compound to the DOR, the receptor undergoes a conformational change that triggers the activation of an associated heterotrimeric G-protein (typically of the Gi/o family). This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.
The dissociated G-protein subunits then modulate the activity of downstream effector proteins:
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Gαᵢ/₀-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: Can directly interact with and modulate the activity of various ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), and other signaling proteins like phospholipase C (PLC).
The activation of these pathways ultimately leads to a decrease in neuronal excitability, which is the basis for the analgesic effects of opioids.
Visualizations
Signaling Pathway of this compound
Caption: this compound Signaling Pathway.
Experimental Workflow for Structure Determination
Caption: Experimental Workflow for Peptide Structure Determination.
References
- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. Exploring the Backbone of Enkephalins To Adjust Their Pharmacological Profile for the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of Leu-Enkephalin Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-enkephalin amide is a synthetic derivative of the endogenous opioid pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)[1][2]. This modification, where the C-terminal carboxyl group is replaced by an amide, enhances its stability and influences its biological activity. As an agonist, this compound primarily targets the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR)[2][3]. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, leading to a variety of physiological effects, most notably analgesia, mood regulation, and potential roles in addiction and other neurological processes[3]. This guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, physiological roles, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Receptor Binding and Signaling
This compound exerts its effects by binding to and activating opioid receptors, which are members of the GPCR superfamily. The primary targets are the δOR and μOR.
Receptor Binding Affinity
The affinity of this compound for opioid receptors is a critical determinant of its potency and selectivity. This is typically quantified using competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand is measured. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
| Compound | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |
| Leu-enkephalin | δOR | 1.26 | HEK | [3H]-naltrindole | |
| Leu-enkephalin | μOR | 1.7 | HEK | [3H]-DAMGO | |
| This compound analog | δOR | Same as enkephalinamide | NG108-15 | Not Specified | |
| This compound analog | μOR | 7-fold lower than enkephalinamide | Not Specified | Not Specified |
Signal Transduction Pathways
Upon binding of this compound, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. As with other GPCRs, this involves the activation of heterotrimeric G-proteins, specifically the Gαi/o subtype.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the MAPK pathway. This pathway is involved in regulating a wide range of cellular processes, including gene expression and cell proliferation.
-
β-Arrestin Recruitment: Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein, leading to desensitization and receptor internalization. β-arrestin can also initiate its own signaling cascades, independent of G-proteins.
Figure 1: Signaling pathway of this compound.
Physiological Functions and Pathological Implications
The activation of opioid receptors by this compound translates into a diverse range of physiological effects.
Pain Modulation (Analgesia)
A primary function of endogenous enkephalins and their synthetic analogs is the modulation of pain. They act at both spinal and supraspinal levels to inhibit the transmission of nociceptive signals. In animal models, Leu-enkephalin and its derivatives have demonstrated significant antinociceptive properties. The analgesic effects are primarily mediated by the activation of μOR and δOR in key pain-processing regions of the central nervous system.
Mood and Emotional Regulation
Enkephalinergic systems are implicated in the regulation of mood and emotional behaviors. The activation of δOR, in particular, has been associated with anxiolytic and antidepressant-like effects. Studies have shown that enhancing enkephalin levels can produce behavioral effects consistent with reduced anxiety and depression.
Addiction and Reward
The mesolimbic dopamine system, a key circuit in reward and addiction, is heavily modulated by endogenous opioids. Enkephalins can influence the release of dopamine in the nucleus accumbens, a critical brain region for the reinforcing effects of drugs of abuse. The role of Leu-enkephalin in addiction is complex; for instance, it has been shown to impair the acquisition of preference for ethanol in rats.
Other Physiological Roles
The widespread distribution of opioid receptors suggests a role for enkephalins in a variety of other physiological processes, including:
-
Gastrointestinal Motility: Opioids are well-known for their ability to slow gastrointestinal transit.
-
Cardiovascular Function: Enkephalins can influence heart rate and blood pressure.
-
Learning and Memory: Some studies suggest that Leu-enkephalin can modulate learning and memory processes, with effects that can be either enhancing or impairing depending on the specific conditions.
Experimental Protocols
The characterization of this compound's biological function relies on a suite of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for δOR and μOR.
Materials:
-
Cell membranes from HEK293 cells stably expressing either human δOR or μOR.
-
Radioligand: [3H]-naltrindole (for δOR) or [3H]-DAMGO (for μOR).
-
Non-labeled competitor: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response following receptor activation.
Objective: To measure the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase.
Materials:
-
HEK293 cells expressing the target opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., GloSensor cAMP assay).
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection method (e.g., luminescence-based assay).
-
The ability of this compound to inhibit the forskolin-induced cAMP production is quantified to determine its EC50 and maximal efficacy.
Objective: To assess the ability of this compound to activate the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing the opioid receptor of interest.
-
This compound at various concentrations.
-
Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.
-
Western blotting or ELISA equipment.
Procedure:
-
Treat the cells with different concentrations of this compound for a specific time period.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blot) or use an ELISA plate.
-
Probe with primary antibodies against pERK and total ERK.
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Quantify the pERK/total ERK ratio to determine the extent of ERK activation.
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.
Materials:
-
CHO cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., PathHunter assay).
-
This compound at various concentrations.
-
Luminescence plate reader.
Procedure:
-
Incubate the cells with varying concentrations of this compound.
-
If β-arrestin is recruited to the receptor, the enzyme fragments of the fusion protein will complement and generate a luminescent signal.
-
Measure the luminescence to quantify the extent of β-arrestin recruitment.
Figure 2: Experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound is a valuable research tool for probing the function of the endogenous opioid system. Its enhanced stability compared to the native peptide makes it a more reliable agent for in vivo studies. The primary actions of this compound are mediated through the activation of δ- and μ-opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. These molecular events underpin its potent analgesic and mood-regulating effects.
Future research in the field of drug development may focus on leveraging the structure-activity relationships of enkephalin amides to design novel therapeutics with improved selectivity and biased signaling properties. By fine-tuning the interaction with specific signaling pathways (e.g., G-protein vs. β-arrestin), it may be possible to develop analgesics that retain the therapeutic benefits of opioids while minimizing adverse effects such as tolerance, dependence, and respiratory depression. The detailed understanding of the biological function of this compound provides a solid foundation for these future endeavors.
References
The Endogenous Production of Leu-Enkephalin Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-enkephalin is a pentapeptide neurotransmitter with potent opioid properties, playing a crucial role in pain modulation, emotional responses, and autonomic regulation. As an endogenous ligand for opioid receptors, it represents a key target for the development of novel analgesic and therapeutic agents. This technical guide provides a comprehensive overview of the core processes involved in the endogenous production of Leu-enkephalin, from gene expression to post-translational processing. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the molecular machinery that governs the synthesis of this important neuropeptide.
Biosynthesis of Leu-Enkephalin: From Gene to Active Peptide
The journey of Leu-enkephalin production begins with the transcription of the PENK gene, which encodes the precursor protein proenkephalin.
The Proenkephalin (PENK) Gene and its Transcript
The PENK gene is the blueprint for proenkephalin, a polypeptide that contains multiple copies of opioid peptides. In humans, the proenkephalin precursor is 267 amino acids long and harbors one copy of Leu-enkephalin, alongside six copies of Met-enkephalin.[1] The expression of the PENK gene is observed in various neuronal and non-neuronal tissues, with particularly high levels in the brain and adrenal medulla.[2]
Proenkephalin: The Precursor Polypeptide
Following translation, the proenkephalin polypeptide undergoes a series of post-translational modifications and proteolytic cleavages to release the bioactive enkephalin peptides. The structure of proenkephalin is characterized by pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences, serving as recognition sites for processing enzymes.
Enzymatic Processing of Proenkephalin
The conversion of the inactive proenkephalin precursor into biologically active Leu-enkephalin is a multi-step process mediated by specific proteases within the secretory pathway. This intricate enzymatic cascade ensures the precise liberation of the final pentapeptide.
Prohormone Convertases: The Initial Cleavage
The initial endoproteolytic cleavage of proenkephalin is carried out by members of the prohormone convertase (PC) family of serine proteases, primarily PC1/3 (also known as PCSK1) and PC2 (also known as PCSK2).[3][4] These enzymes recognize and cleave at the C-terminal side of the paired basic residues within the proenkephalin sequence.
-
Prohormone Convertase 1 (PC1/3): Tends to produce larger intermediate peptides from proenkephalin.[5] PC1/3 is responsible for cleavages that generate larger enkephalin-containing fragments.
-
Prohormone Convertase 2 (PC2): Exhibits a more complete processing profile, generating smaller, active opioid peptides, including Leu-enkephalin. PC2 is crucial for the final liberation of many neuropeptides.
The differential expression and activity of PC1/3 and PC2 in various tissues contribute to the tissue-specific processing of proenkephalin.
Carboxypeptidase E: Trimming to the Final Product
Following the action of prohormone convertases, the resulting peptide intermediates often retain C-terminal basic residues. Carboxypeptidase E (CPE), also known as enkephalin convertase, is a key exopeptidase that removes these basic amino acid extensions. This final trimming step is essential for generating the fully active Leu-enkephalin pentapeptide. CPE is a zinc metalloprotease that is localized to secretory granules alongside the prohormone convertases and their substrates.
Quantitative Data on Leu-Enkephalin Production
The following tables summarize key quantitative data related to the enzymes involved in Leu-enkephalin processing and the distribution of Leu-enkephalin and its precursor mRNA in various tissues.
Table 1: Kinetic Parameters of Proenkephalin Processing Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Prohormone Convertase 2 (PC2) | Ac-Orn-Ser-Lys-Arg-MCA | - | - | 2.0 x 10³ | |
| - | - | 1.8 x 10⁴ | |||
| Abz-Val-Pro-Arg-Met-Glu-Lys-Arg-Tyr-Gly-Gly-Phe-Met-Gln-EDDnp | - | - | 9.4 x 10⁴ | ||
| Abz-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-EDDnp | - | - | 0.24 x 10⁴ |
Note: Comprehensive kinetic data for PC1 and CPE on specific proenkephalin-derived substrates are limited in the current literature.
Table 2: Regional Distribution of Leu-Enkephalin in the Human Brain
| Brain Region | Leu-Enkephalin Concentration (pmol/g wet wt.) | Reference |
| Pituitary | High (76-650) | |
| Infundibular Stalk | High (76-650) | |
| Globus Pallidus | High (76-650) | |
| Putamen | High (76-650) | |
| Substantia Nigra | High (76-650) | |
| Amygdala | High (76-650) | |
| Head of Caudate | High (76-650) | |
| Hypothalamus | High (76-650) | |
| Frontal Cortex | Low (23-49) | |
| Cerebellum | Low (23-49) |
Table 3: Relative Proenkephalin (pPENK) mRNA Levels in Rodent Tissues
| Tissue | Relative pPENK mRNA Abundance | Reference |
| Brain | High | |
| Adrenals | High | |
| Heart | Moderate | |
| Lung | Moderate | |
| Spleen | Detectable | |
| Kidney | Detectable | |
| Liver | Detectable |
Note: Data is based on real-time PCR and shows relative expression levels. There is approximately a three-fold difference in relative mRNA abundance between the tissues tested.
Regulation of Proenkephalin Gene Expression
The transcription of the PENK gene is a highly regulated process, influenced by a variety of intracellular signaling pathways and extracellular stimuli. This regulation allows for the dynamic control of Leu-enkephalin production in response to physiological demands.
Key Signaling Pathways
Two major signaling cascades have been identified as critical regulators of PENK gene expression:
-
cAMP/PKA Pathway: Activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates transcription factors that bind to the PENK promoter.
-
PKC Pathway: The activation of Protein Kinase C (PKC) by diacylglycerol (DAG) also plays a significant role in upregulating PENK gene transcription.
Transcription Factors
Several transcription factors are known to bind to specific regulatory elements within the promoter region of the PENK gene, thereby modulating its transcription:
-
CREB (cAMP Response Element-Binding Protein): This transcription factor is a key mediator of the cAMP/PKA pathway. Upon phosphorylation by PKA, CREB binds to cAMP response elements (CREs) in the PENK promoter, enhancing gene expression.
-
AP-1 (Activator Protein-1): The AP-1 complex, typically a heterodimer of proteins from the Fos and Jun families, also binds to the PENK promoter to regulate its transcription. The activity of AP-1 can be modulated by the PKC pathway and other signaling cascades.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of Leu-enkephalin and the signaling pathways that regulate its production.
Caption: Biosynthetic pathway of Leu-enkephalin.
Caption: Regulation of Proenkephalin (PENK) gene expression.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the endogenous production of Leu-enkephalin.
Quantification of Leu-Enkephalin: Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive technique for quantifying the concentration of Leu-enkephalin in biological samples.
Principle: The assay is a competitive binding assay where a known quantity of radiolabeled Leu-enkephalin competes with the unlabeled Leu-enkephalin in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Leu-enkephalin in the sample.
Methodology:
-
Sample Preparation: Tissues are homogenized in an acidic extraction buffer to prevent enzymatic degradation. The homogenate is then centrifuged, and the supernatant is purified, often using solid-phase extraction columns (e.g., C18 Sep-Pak).
-
Assay Setup: A standard curve is prepared using known concentrations of unlabeled Leu-enkephalin. Samples and standards are incubated with a specific anti-Leu-enkephalin antibody and a fixed amount of radiolabeled Leu-enkephalin (e.g., ¹²⁵I-Leu-enkephalin).
-
Separation of Bound and Free Ligand: After incubation, the antibody-bound fraction is separated from the free radiolabeled Leu-enkephalin. This is commonly achieved by precipitation of the antibody-antigen complex using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.
-
Detection: The radioactivity of the precipitated pellet (bound fraction) is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards. The concentration of Leu-enkephalin in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
Analysis of Proenkephalin mRNA Expression: Northern Blotting
Northern blotting is a classic technique used to detect and quantify specific mRNA molecules, such as proenkephalin mRNA, in a complex RNA sample.
Principle: RNA is separated by size using gel electrophoresis and then transferred to a solid support membrane. The membrane is then hybridized with a labeled probe complementary to the target mRNA sequence.
Methodology:
-
RNA Isolation: Total RNA is extracted from tissues or cells using methods such as guanidinium thiocyanate-phenol-chloroform extraction to ensure the integrity of the RNA.
-
Gel Electrophoresis: The RNA samples are denatured and separated by size on an agarose gel containing a denaturing agent like formaldehyde.
-
Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action or electrophoretic transfer.
-
Hybridization: The membrane is incubated with a labeled probe (radioactive or non-radioactive) that is complementary to the proenkephalin mRNA sequence.
-
Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.
-
Detection: The hybridized probe is detected by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes). The intensity of the resulting band is proportional to the amount of proenkephalin mRNA in the sample.
Localization of Proenkephalin mRNA: In Situ Hybridization
In situ hybridization allows for the visualization of proenkephalin mRNA expression within the anatomical context of tissues and cells.
Principle: A labeled nucleic acid probe is hybridized to the complementary mRNA sequence within fixed tissue sections or cells.
Methodology:
-
Tissue Preparation: Tissues are fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned using a cryostat.
-
Probe Preparation: An antisense RNA probe (cRNA) complementary to the proenkephalin mRNA is synthesized and labeled with a radioisotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin). A sense probe is used as a negative control.
-
Hybridization: The tissue sections are pretreated to enhance probe penetration and reduce non-specific binding. The labeled probe is then applied to the sections and incubated overnight in a humidified chamber to allow for hybridization.
-
Washing: The sections are washed under high stringency to remove unhybridized probe.
-
Detection: For radiolabeled probes, the sections are coated with photographic emulsion and exposed for a period of time before development (autoradiography). For non-radioactively labeled probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the tag is used, followed by a colorimetric reaction.
-
Analysis: The distribution and intensity of the signal are analyzed microscopically to determine the cellular localization of proenkephalin mRNA.
Identification of Transcription Factor Binding Sites: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the genomic regions where specific proteins, such as transcription factors, bind in vivo.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified.
Methodology:
-
Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-CREB or anti-Fos). The antibody-protein-DNA complexes are then captured using protein A/G-coated beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Analysis: The purified DNA can be analyzed by several methods:
-
ChIP-qPCR: Quantitative PCR is used to determine the enrichment of specific DNA sequences known to be potential binding sites.
-
ChIP-seq: The purified DNA is sequenced using next-generation sequencing to identify all the genomic binding sites of the transcription factor on a genome-wide scale.
-
Conclusion
The endogenous production of Leu-enkephalin is a tightly regulated and complex process, involving precise gene expression, precursor processing, and enzymatic maturation. A thorough understanding of these molecular mechanisms is fundamental for the rational design of therapeutic strategies targeting the enkephalinergic system for pain management and the treatment of other neurological disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and outlining key experimental approaches to further investigate this critical biosynthetic pathway.
References
- 1. Detecting differential binding of transcription factors with ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Differential processing of proenkephalin by prohormone convertases 1(3) and 2 and furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Prohormone Convertase 1/3 Properties Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Leu-Enkephalin Amide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin amide is a synthetic, amidated version of the endogenous opioid pentapeptide, Leu-Enkephalin. This modification enhances its stability and alters its pharmacological profile, making it a subject of significant interest in pain management and neuroscience research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with opioid receptors and the subsequent intracellular signaling cascades.
Receptor Binding and Affinity
This compound primarily exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). It displays a notable preference for the delta-opioid receptor (δOR) over the mu-opioid receptor (µOR).[1][2]
Quantitative Data on Receptor Binding
The binding affinity of Leu-Enkephalin and its amidated derivatives to µ- and δ-opioid receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Ligand | Receptor | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |
| Leu-Enkephalin | δOR | 1.26 | [³H]-Deltorphin II | HEK cells | [1] |
| Leu-Enkephalin | µOR | 1.7 | [³H]-DAMGO | HEK cells | [1] |
| Leu-Enkephalinamide derivative | δOR | ~ (similar to enkephalinamide) | Not Specified | Bovine brain membranes | [2] |
| Leu-Enkephalinamide derivative | µOR | ~ 7-fold lower than δOR | Not Specified | Bovine brain membranes |
G-Protein Coupling and Activation
Upon binding to δOR and µOR, this compound induces a conformational change in the receptor, facilitating its interaction with and activation of heterotrimeric G-proteins of the Gi/o family. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.
Quantitative Data on G-Protein Activation
The potency and efficacy of this compound in activating G-proteins are commonly assessed using [³⁵S]GTPγS binding assays. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, while Emax represents the maximum achievable response.
| Ligand | Receptor | EC50 (nM) | Emax (% of standard) | Assay Type | Cell/Tissue Type | Reference |
| Leu-Enkephalin | δOR | 4.6 - 48 | Not Specified | cAMP GloSensor | HEK cells | |
| Leu-Enkephalin | µOR | 41 - 302 | Not Specified | cAMP GloSensor | HEK cells | |
| DAMGO (µ-agonist) | µOR | 45 | 100% | [³⁵S]GTPγS | SH-SY5Y cells | |
| SNC80 (δ-agonist) | δOR | 32 | 57% (of DAMGO) | [³⁵S]GTPγS | SH-SY5Y cells |
Note: Direct EC50 and Emax values for this compound in [³⁵S]GTPγS binding assays were not found in the provided search results. Data for Leu-Enkephalin in a cAMP assay (an indirect measure of G-protein activation) and for standard selective agonists in a [³⁵S]GTPγS assay are provided for context.
Downstream Signaling Pathways
The activation of Gi/o proteins by this compound initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of various cellular proteins, including ion channels and transcription factors.
Quantitative Data on cAMP Inhibition
The inhibitory effect of this compound on adenylyl cyclase activity is quantified by measuring the reduction in forskolin-stimulated cAMP accumulation. The IC50 value represents the concentration of the agonist that causes 50% inhibition of cAMP production.
| Ligand | Receptor | IC50 (nM) | Assay Type | Cell/Tissue Type | Reference |
| Leu-Enkephalin | δOR | 4.6 - 48 | cAMP GloSensor | HEK cells | |
| Leu-Enkephalin | µOR | 41 - 302 | cAMP GloSensor | HEK cells |
Modulation of Ion Channels
The dissociated Gβγ subunits play a crucial role in modulating the activity of ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K⁺) from the neuron. This results in hyperpolarization of the cell membrane, making it less likely to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also directly interact with and inhibit N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal, which is a critical step for the release of neurotransmitters.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at opioid receptors.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Workflow: cAMP Accumulation Assay
References
- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Profile of Leu-Enkephalin Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-Enkephalin amide, a synthetic analog of the endogenous opioid peptide Leu-Enkephalin, demonstrates significant physiological effects primarily through its interaction with opioid receptors. As an agonist, it preferentially binds to δ-opioid receptors (DOR) and to a lesser extent, μ-opioid receptors (MOR), initiating a cascade of intracellular signaling events that culminate in various physiological responses, most notably analgesia.[1][2] This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its receptor binding profile, functional activity, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts in the field of opioid pharmacology.
Introduction
Leu-Enkephalin is an endogenous pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] The amide modification at the C-terminus in this compound enhances its stability and potency compared to the native peptide.[3] Like other enkephalins, it plays a crucial role as a neurotransmitter and neuromodulator throughout the nervous system.[4] Its physiological effects are extensive, encompassing analgesia, mood regulation, and cardiovascular effects. The primary mechanism of action involves agonism at opioid receptors, which are G-protein coupled receptors (GPCRs).
Receptor Binding and Affinity
This compound exhibits a high affinity for δ-opioid receptors and a moderate affinity for μ-opioid receptors, with negligible interaction with κ-opioid receptors. The binding affinity is a critical determinant of its pharmacological profile and is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.
| Ligand | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |
| Leu-Enkephalin | δOR | 1.26 | HEK cells | Not Specified | |
| Leu-Enkephalin | µOR | 1.7 | HEK cells | Not Specified | |
| This compound | δOR | Same as enkephalinamide | Not Specified | Not Specified | |
| This compound | µOR | 7-fold reduction vs. enkephalinamide | Not Specified | Not Specified | |
| [Phe(p-NH2)4]DTLET | δOR | 39 (IC50) | CHO cells | Not Specified |
Functional Activity and Signaling Pathways
Upon binding to δ- and μ-opioid receptors, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it can modulate ion channel activity and activate other signaling cascades, such as the MAPK/ERK pathway.
G-Protein Signaling
The primary downstream effect of opioid receptor activation by this compound is the inhibition of adenylyl cyclase via the activation of inhibitory G-proteins (Gi/o). This leads to a reduction in cAMP production.
Figure 1: G-Protein signaling pathway of this compound.
MAPK/ERK Pathway Activation
Activation of opioid receptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which is indicative of agonist activity.
Figure 2: MAPK/ERK signaling pathway activated by this compound.
Receptor Internalization
Prolonged exposure to agonists like this compound can induce the internalization of opioid receptors, a process involved in receptor desensitization and resensitization.
| Ligand | Concentration | Effect | Cell Line | Reference |
| Leu-Enkephalin | 1 µM | Robust internalization of DOPr | DRGF11/DOPr-GFP cells |
In Vivo Physiological Effects
The primary in vivo effect of this compound is analgesia. However, its therapeutic potential is often limited by its poor pharmacokinetic profile, including a short half-life.
Analgesia
Leu-Enkephalin and its analogs have demonstrated antinociceptive properties in various animal models. The analgesic effect is often measured as the percentage of maximum possible effect (%MPE) in assays like the hot-plate test.
| Compound | Dose | Route | Max. Antinociception (%MPE) | Time to Max. Effect | AUC (%MPE·h) | Animal Model | Reference |
| Leu-Enkephalin | Not Specified | s.c. | ~10% | 1 h | 14 ± 6 | Mouse | |
| Morphine | 10 mg/kg | s.c. | 87% | 15 min | 138 ± 12 | Mouse |
Other In Vivo Effects
Studies have shown that levels of Leu-Enkephalin increase in specific brain regions in response to inflammatory injury, suggesting a role in endogenous pain modulation. For instance, in rats with complete Freund's adjuvant (CFA)-induced inflammation, Leu-Enkephalin levels were significantly elevated in the nucleus raphe magnus (NRM) and periaqueductal gray (PAG).
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-deltorphin II for DOPr).
-
Unlabeled test compound (this compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes and resuspend them in ice-cold binding buffer.
-
In a 96-well plate, add varying concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Experimental workflow for a radioligand binding competition assay.
cAMP Functional Assay
This assay measures the ability of a compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
HEK cells expressing the opioid receptor of interest.
-
cAMP GloSensor™ Assay kit (or similar).
-
Test compound (this compound).
-
Forskolin (to stimulate adenylyl cyclase).
Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure cAMP levels using a luminescent or fluorescent-based assay kit according to the manufacturer's instructions.
-
Determine the EC50 value (concentration of the compound that produces 50% of the maximal inhibitory effect).
In Vivo Hot-Plate Analgesia Assay
This is a common method to assess the antinociceptive effects of a compound in rodents.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Test animals (e.g., mice).
-
Test compound (this compound) and vehicle control.
-
Stopwatch.
Procedure:
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle via the desired route (e.g., subcutaneous injection).
-
At various time points after administration, re-test the animals on the hot plate and record their response latencies.
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
This compound is a potent agonist of opioid receptors, with a preference for the δ-subtype. Its physiological effects are primarily mediated through the inhibition of adenylyl cyclase and modulation of other intracellular signaling pathways, leading to analgesia and other central and peripheral effects. While its therapeutic use is hampered by a challenging pharmacokinetic profile, the study of this compound and its analogs continues to provide valuable insights into the functioning of the endogenous opioid system and serves as a foundation for the development of novel analgesics with improved properties. The detailed protocols and data presented in this guide are intended to support these ongoing research and development efforts.
References
- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 2. Leu-Enkephalin | C28H37N5O7 | CID 461776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Endogenous Opioid Leu-Enkephalin Amide: A Technical Guide to its Role in Pain Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-Enkephalin amide, an endogenous pentapeptide, is a critical neuromodulator in the body's natural pain control system. As a ligand for opioid receptors, its mechanism of action offers a promising blueprint for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides an in-depth exploration of this compound's function in pain modulation, detailing its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data on its binding affinities and analgesic properties are presented for comparative analysis. Furthermore, this guide illustrates key concepts through detailed diagrams of signaling cascades, experimental workflows, and the logical framework of its analgesic action, providing a comprehensive resource for researchers in pain management and opioid pharmacology.
Introduction
Leu-Enkephalin is an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is derived from the precursor protein proenkephalin.[2] Enkephalins are key neurotransmitters in the modulation of pain signals within both the central and peripheral nervous systems.[3] By binding to opioid receptors, these peptides inhibit the release of nociceptive neurotransmitters, providing a natural mechanism for pain relief.[3] However, the therapeutic potential of native Leu-Enkephalin is limited by its rapid degradation by peptidases and poor blood-brain barrier permeability. This has spurred the development of synthetic analogs, including this compound, to enhance stability and analgesic efficacy. This guide focuses on the amidated form and its interactions within the pain modulation circuitry.
Receptor Binding and Selectivity
This compound primarily exerts its effects through interaction with delta-opioid receptors (DOR), for which it has the highest affinity.[2] It also demonstrates a moderate affinity for mu-opioid receptors (MOR) and a low affinity for kappa-opioid receptors (KOR). The binding of this compound to these receptors is a critical first step in initiating the downstream signaling cascades that lead to analgesia. The affinity of this compound and its analogs for opioid receptors is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand by the unlabeled test compound. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are key parameters for characterizing receptor binding.
Table 1: Opioid Receptor Binding Affinities of Leu-Enkephalin and its Analogs
| Compound | Receptor | Binding Assay | Ki (nM) | IC50 (nM) | Reference |
| Leu-Enkephalin | δOR | [3H]DPDPE Competition | 1.26 | - | |
| µOR | [3H]DAMGO Competition | 1.7 | - | ||
| [Phe(p-NH2)4]DTLET | δOR | Radioligand Binding | - | 39 | |
| Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OH | δOR | Delta-receptor-selective binding | Same as enkephalinamide | - | |
| µOR | Mu-receptor-selective binding | 7-fold reduction vs. enkephalinamide | - | ||
| Tyr-Gly-Gly-Phe-Leu-(Lys-Aib-Leu-Aib)2-OH | δOR | Delta-receptor-selective binding | 51-fold decrease vs. enkephalinamide | - | |
| µOR | Mu-receptor-selective binding | 96-fold decrease vs. enkephalinamide | - |
Signaling Pathways in Pain Modulation
Upon binding to its cognate G-protein coupled receptors (GPCRs), primarily DOR and MOR, this compound initiates a cascade of intracellular signaling events. These pathways ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
G-Protein Coupling and Downstream Effectors
Opioid receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding, such as this compound, triggers a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then interact with various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream targets involved in neuronal signaling.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of excitatory neurotransmitters, such as glutamate and substance P, which are crucial for transmitting pain signals.
-
MAPK/ERK Pathway Activation: this compound can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of ERK can have various downstream effects, including the regulation of gene expression and neuronal plasticity.
References
- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leu-Enkephalin Amide in Neurotransmission: A Technical Guide
Introduction
Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is a key neuromodulator in the central and peripheral nervous systems, playing a critical role in a variety of physiological processes. As a member of the enkephalin family, it is an integral component of the body's natural pain-relief system and is also involved in mood regulation, the stress response, and addiction.[2][3] This technical guide provides an in-depth overview of the synthesis, release, receptor interaction, and signaling pathways of Leu-enkephalin, along with detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis and Release of Leu-Enkephalin
Leu-enkephalin is synthesized from a larger precursor protein called proenkephalin. The proenkephalin gene directs the synthesis of this precursor, which contains multiple copies of Met-enkephalin and a single copy of Leu-enkephalin.[2] Through a series of post-translational modifications, proenkephalin is cleaved by specific enzymes to release the active Leu-enkephalin pentapeptide.[4] Once synthesized, Leu-enkephalin is packaged into synaptic vesicles and stored in nerve terminals. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane and release Leu-enkephalin into the synaptic cleft.
Receptor Binding and Selectivity
Leu-enkephalin exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). There are three main classes of opioid receptors: mu (µ), delta (δ), and kappa (κ). Leu-enkephalin has the highest affinity for the δ-opioid receptor, followed by the µ-opioid receptor, and has a low affinity for the κ-opioid receptor. The binding of Leu-enkephalin to these receptors initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| Leu-enkephalin | δ-opioid receptor | 1.26 | |
| Leu-enkephalin | µ-opioid receptor | 1.7 | |
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | δ-opioid receptor | 1.0 | |
| DAMGO | µ-opioid receptor | 1.2 | |
| Deltorphin II | δ-opioid receptor | 0.1-1.0 |
Intracellular Signaling Pathways
Upon binding of Leu-enkephalin to δ- and µ-opioid receptors, the associated heterotrimeric G-protein (Gi/o) is activated. The Gα subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.
Physiological Roles in Neurotransmission
Leu-enkephalin is involved in a wide range of physiological functions, primarily through its modulatory effects on neurotransmission.
-
Pain Modulation: Enkephalins are a crucial part of the descending pain-modulating pathways. They are released in the spinal cord and brainstem, where they act to inhibit the transmission of pain signals from the periphery to the brain. This analgesic effect is primarily mediated by the activation of µ- and δ-opioid receptors on both presynaptic and postsynaptic neurons in the pain pathway.
-
Mood and Emotion: Enkephalinergic systems in the limbic system, including the amygdala and hippocampus, are involved in the regulation of mood and emotional responses. The activity of Leu-enkephalin in these regions is thought to contribute to feelings of well-being and to have anxiolytic effects.
-
Reward and Addiction: Leu-enkephalin plays a significant role in the brain's reward circuitry, particularly in the mesolimbic dopamine system. Drugs of abuse, such as psychostimulants, can increase the release of enkephalins in brain regions like the nucleus accumbens, contributing to their reinforcing effects.
-
Autonomic Function: Leu-enkephalin is also involved in the regulation of autonomic functions. It can influence cardiovascular parameters such as blood pressure and heart rate, as well as respiratory control.
Experimental Protocols
5.1. Solid-Phase Peptide Synthesis of Leu-Enkephalin
This protocol outlines the manual solid-phase synthesis of Leu-enkephalin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (Fmoc-Phe-OH), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for the remaining amino acids (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) in sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
5.2. Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Leu-enkephalin for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells transfected with the human δ-opioid receptor gene)
-
Radioligand (e.g., [³H]Naltrindole for δ-opioid receptors)
-
Unlabeled Leu-enkephalin
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of a non-radioactive universal opioid antagonist (e.g., naloxone).
-
Competition: Cell membranes + radioligand + varying concentrations of unlabeled Leu-enkephalin.
-
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Leu-enkephalin concentration to determine the IC₅₀ (the concentration of Leu-enkephalin that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
5.3. Immunohistochemistry for Leu-Enkephalin
This protocol details the immunoperoxidase method for localizing Leu-enkephalin in brain tissue sections.
Materials:
-
Fixed brain tissue sections (e.g., paraformaldehyde-fixed)
-
Primary antibody: Rabbit anti-Leu-enkephalin
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent
-
Chromogen substrate: 3,3'-Diaminobenzidine (DAB)
-
Blocking solution (e.g., normal goat serum)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Tissue Preparation: Mount fixed brain tissue sections onto microscope slides.
-
Antigen Retrieval (if necessary): Perform antigen retrieval to unmask the epitope.
-
Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Leu-enkephalin antibody overnight at 4°C.
-
Washing: Wash the sections with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody.
-
Washing: Wash the sections with PBS.
-
ABC Incubation: Incubate the sections with the ABC reagent.
-
Washing: Wash the sections with PBS.
-
Chromogen Reaction: Develop the color by incubating the sections with the DAB substrate solution. Leu-enkephalin-immunoreactive structures will appear as a brown precipitate.
-
Counterstaining, Dehydration, and Mounting: Counterstain the sections (e.g., with cresyl violet), dehydrate through a series of alcohols and xylene, and coverslip with mounting medium.
-
Microscopy: Examine the sections under a light microscope to visualize the distribution of Leu-enkephalin.
Conclusion
Leu-enkephalin amide is a fundamentally important neurotransmitter that plays a diverse and critical role in the central nervous system. Its functions in pain modulation, mood regulation, and reward pathways make it a significant area of interest for neuroscience research and a promising target for the development of novel therapeutics for a range of conditions, including chronic pain, anxiety, depression, and substance use disorders. A thorough understanding of its synthesis, signaling, and physiological effects is essential for advancing these fields.
References
- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vitro and In Vivo Effects of Leu-Enkephalin Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-Enkephalin (Leu-Enkephalin) is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. Its amidated form, Leu-Enkephalin amide, is a closely related derivative that exhibits significant physiological activity. Both compounds primarily exert their effects through the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR)[1][2]. As endogenous analgesics and neuromodulators, they play a crucial role in pain perception, emotional regulation, and autonomic functions. However, their therapeutic potential is often limited by poor metabolic stability and limited ability to cross the blood-brain barrier[3]. This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound, offering a valuable resource for researchers in pharmacology and drug development.
Data Presentation: Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the key quantitative data on the activity of Leu-Enkephalin and its amidated form, providing a clear comparison of their effects in controlled laboratory settings versus living organisms.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| Leu-Enkephalin | δOR | GH3 cell membranes expressing mouse δOR | [³H]deltorphin II | 6.3 ± 0.9 | [2] |
| Leu-Enkephalin | δOR | CHO cells expressing human δOR | [³H][D-Pen²,D-Pen⁵]enkephalin | 1.26 | [1] |
| Leu-Enkephalin | μOR | CHO cells expressing human μOR | [³H]DAMGO | 1.7 | |
| Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OH | δOR | NG108-15 cell membranes | [³H][D-Ala²,D-Leu⁵]enkephalin | Same as enkephalinamide | |
| Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OH | μOR | Bovine brain membranes | [³H]naloxone | 7-fold lower than enkephalinamide |
Table 2: In Vitro Functional Activity (EC50/IC50)
| Assay | Compound | Receptor | Cell Line | Parameter | EC50/IC50 (nM) | Reference |
| cAMP Inhibition | Leu-Enkephalin | δOR | HEK cells | IC50 | 8.9 | |
| cAMP Inhibition | Leu-Enkephalin | μOR | HEK cells | IC50 | 977 | |
| β-arrestin Recruitment | Leu-Enkephalin | δOR | CHO cells | EC50 | 8.9 | |
| β-arrestin Recruitment | Leu-Enkephalin | μOR | CHO cells | EC50 | 977 | |
| Inhibition of Contraction | [Leu⁵]-Enkephalin, amide | δOR | Cat distal colon | IC50 | 2.1 | |
| Inhibition of Contraction | [D-Ala², D-Leu⁵]-enkephalinamide | Opioid | Guinea pig ileum | - | Increased potency |
Table 3: In Vivo Physiological Effects
| Effect | Species | Compound | Dose | Route of Administration | Observed Effect | Reference |
| Analgesia | Mice | Leu-Enkephalin | 10 µg/kg | Intraperitoneal | Enhanced acquisition of jump-up one-way active avoidance response. | |
| Analgesia | Mice | Leu-Enkephalin | 30 µg/kg | Intraperitoneal | Enhanced acquisition of one-way step-through active avoidance response. | |
| Analgesia | Rats | [D-Ala², D-Leu⁵]-enkephalin and its amides | Not specified | Not specified | Pronounced analgesic effect in hot-plate, electric stimulus, and writhing syndrome tests. | |
| Cardiovascular | Cats | Leu-Enkephalin | 0.032-320 µg/kg | Intravenous | Biphasic response: transient rise in mean arterial pressure followed by a prolonged decline. | |
| Cardiovascular | Rats | Leu-Enkephalin | 0.3 nmol (threshold) - 360 nmol (maximum) | Intravenous, intracisternal, intraventricular | Increased blood pressure and heart rate. |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways of this compound and the workflows for essential experimental procedures.
Signaling Pathways
References
- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Backbone of Enkephalins To Adjust Their Pharmacological Profile for the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Leu-Enkephalin Amide Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Leu-Enkephalin amide analogues and their derivatives, focusing on their synthesis, structure-activity relationships, receptor binding affinities, and pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, particularly in the pursuit of novel analgesics with improved therapeutic profiles.
Introduction to Leu-Enkephalin
Leu-Enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It plays a significant role in pain modulation and other physiological processes by acting as an agonist at both the μ- and δ-opioid receptors, with a notable preference for the latter.[1] However, the therapeutic potential of native Leu-Enkephalin is limited by its poor metabolic stability and limited ability to cross the blood-brain barrier.[2][3] These limitations have spurred extensive research into the development of analogues and derivatives with enhanced pharmacological properties.
Synthesis of this compound Analogues
The synthesis of Leu-Enkephalin analogues is primarily achieved through solid-phase peptide synthesis (SPPS) and, in some cases, solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for preparing these analogues.[4] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, such as a Merrifield resin or Wang resin. The use of 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the N-terminus of the amino acids is a prevalent strategy.
Experimental Workflow for Solid-Phase Peptide Synthesis:
References
Methodological & Application
Fmoc-Based Solid-Phase Synthesis of Leu-Enkephalin Amide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It plays a significant role in pain modulation and other physiological processes by acting as an agonist at both the μ- and δ-opioid receptors, with a greater preference for the latter.[1][2] The synthesis of Leu-enkephalin and its analogues is of great interest for research in pain management, neurobiology, and drug development. This document provides a detailed protocol for the synthesis of Leu-enkephalin amide using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted method due to its mild reaction conditions and suitability for automation.[3]
Principle of Fmoc-Based SPPS
Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3] The synthesis cycle consists of two main steps:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide using a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly liberated N-terminal amine of the peptide chain.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers. For the synthesis of a peptide amide, a specific resin, such as Rink Amide resin, is used, which yields a C-terminal amide upon cleavage.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Purpose | Supplier Example |
| Rink Amide Resin (100-200 mesh) | Solid support for peptide amide synthesis | Merck, Novabiochem® |
| Fmoc-L-Leu-OH | First amino acid to be coupled to the resin | Iris Biotech |
| Fmoc-L-Phe-OH | Protected amino acid | Iris Biotech |
| Fmoc-Gly-OH | Protected amino acid | Iris Biotech |
| Fmoc-L-Tyr(tBu)-OH | Protected amino acid with tert-butyl side-chain protection | Iris Biotech |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | Fisher Scientific |
| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich |
| Diisopropylcarbodiimide (DIC) | Coupling activator | Luxembourg Bio Technologies |
| OxymaPure (Ethyl cyanohydroxyiminoacetate) | Coupling additive to suppress racemization | Luxembourg Bio Technologies |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage and deprotection | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage | Sigma-Aldrich |
| Diethyl Ether (cold) | For peptide precipitation | Fisher Scientific |
Table 2: Typical Reaction Conditions and Parameters
| Parameter | Value/Condition | Notes |
| Scale of Synthesis | 0.1 mmol | A common laboratory scale. |
| Resin Loading | 0.5 - 0.7 mmol/g | Typical loading for Rink Amide resin. |
| Amino Acid Equivalents | 3.0 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents (DIC/OxymaPure) | 3.0 eq. each | Relative to resin loading. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF (v/v) | Standard deprotection reagent. |
| Deprotection Time | 1 x 3 min, followed by 1 x 10 min | Ensures complete Fmoc removal. |
| Coupling Time | 1 - 2 hours | Can be monitored by a qualitative test (e.g., Kaiser test). |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | A standard cleavage mixture. |
| Cleavage Time | 2 - 3 hours | Sufficient for most peptides on Rink Amide resin. |
| Expected Crude Purity | >90% | Dependent on synthesis efficiency. |
| Expected Yield | 70-90% | Based on initial resin loading. |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh approximately 150-200 mg of Rink Amide resin (for a 0.1 mmol scale, assuming a loading of 0.5-0.7 mmol/g) and place it into a solid-phase synthesis vessel.
-
Add DMF (5-10 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
First Amino Acid (Fmoc-L-Leu-OH) Coupling
-
Fmoc Deprotection of the Resin:
-
Add 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Pre-activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF (2-3 mL).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 10 mL) to remove excess reagents and by-products.
-
-
Monitoring (Optional):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Subsequent Amino Acid Couplings (Fmoc-Phe, Fmoc-Gly, Fmoc-Gly, Fmoc-Tyr(tBu))
Repeat the following cycle for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution as described in step 2.2 for the respective amino acid (Fmoc-L-Phe-OH, Fmoc-Gly-OH, or Fmoc-L-Tyr(tBu)-OH).
-
Add the solution to the resin and agitate for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Optionally, perform a wash with DCM (3 x 10 mL) after the final DMF wash.
-
Final Fmoc Deprotection
-
After the final amino acid (Fmoc-L-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection using 20% piperidine in DMF as described in step 3.1.
-
Wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (5 x 10 mL).
-
Dry the peptidyl-resin under vacuum for at least 1 hour.
Cleavage and Deprotection
CAUTION: This step must be performed in a well-ventilated fume hood.
-
Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 0.1 mmol of resin, prepare 5-10 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the this compound (Expected Mass: 555.62 g/mol ).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Leu-Enkephalin Synthesis Workflow
Caption: A schematic overview of the Fmoc-based solid-phase synthesis of this compound.
Leu-Enkephalin Signaling Pathway
Caption: Simplified signaling pathway of Leu-enkephalin at the δ-opioid receptor, leading to analgesia.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Leu-Enkephalin Amide
This document provides a detailed protocol for the purification of synthetic crude Leu-Enkephalin amide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is intended for researchers, scientists, and professionals in drug development and peptide chemistry.
Introduction
This compound (Tyr-Gly-Gly-Phe-Leu-NH2) is a synthetic pentapeptide and an endogenous opioid peptide with analgesic properties. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from cleavage of protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and highly effective method for purifying peptides to a high degree of homogeneity.[2][3]
The principle of RP-HPLC relies on the hydrophobic interactions between the peptide and the stationary phase.[2] The crude peptide is loaded onto a hydrophobic column (typically C18-modified silica) in a highly aqueous mobile phase.[1] A gradually increasing concentration of an organic solvent in the mobile phase then elutes the bound components, with more hydrophobic species being retained longer. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for sharpening peaks and improving the separation of peptides.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of crude this compound using preparative RP-HPLC.
2.1. Materials and Reagents
-
Crude this compound (post-synthesis and cleavage)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm membrane filters
2.2. Sample Preparation
-
Dissolve the crude lyophilized this compound powder in a minimal volume of Mobile Phase A (see section 2.4) or a 5% aqueous acetic acid solution.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2.3. HPLC System and Column
-
System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column is standard for peptide purification. A column with a wide pore size (e.g., 300 Å) is suitable for peptides. (See Table 1 for specific examples).
2.4. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
Degas both mobile phases by sonication or helium sparging before use to prevent bubble formation in the system.
2.5. Chromatographic Method
-
Column Equilibration: Equilibrate the preparative C18 column with 5-10 column volumes of the starting mobile phase composition (e.g., 90% Mobile Phase A / 10% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the filtered crude peptide solution onto the column. The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.
-
Elution and Fraction Collection: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration (see Table 1 for a typical gradient). Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, which is optimal for detecting the peptide bond. Collect fractions of a fixed volume (e.g., 5-10 mL) throughout the gradient elution.
-
Post-Purification Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC with a similar, but faster, gradient.
-
Pooling and Lyophilization: Pool the fractions containing the this compound at the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.
Data Presentation: HPLC Parameters
The following table summarizes the typical quantitative parameters for the preparative HPLC purification of this compound.
| Parameter | Value / Description | Reference(s) |
| Column | Preparative VYDAC 218TP C18 or equivalent | |
| Stationary Phase | C18-modified silica | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | |
| Flow Rate | ~5 mL/min (for preparative scale) | |
| Gradient | Linear gradient, e.g., 10% to 60% Mobile Phase B over 60 minutes | |
| Detection Wavelength | 210-220 nm | |
| Purity Target | >95% |
Visualization
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
References
Application Notes and Protocols for Leu-Enkephalin Amide Receptor Binding Assay
These application notes provide a detailed protocol for conducting a receptor binding assay for Leu-Enkephalin amide, a crucial endogenous opioid peptide. This guide is intended for researchers, scientists, and professionals in drug development involved in the characterization of opioid receptor ligands.
Introduction
Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It exhibits its physiological effects by binding to opioid receptors, primarily the delta (δ) and mu (μ) opioid receptors.[1][2] Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with these receptors.[3] This protocol outlines the procedures for determining the binding affinity of this compound and other test compounds for opioid receptors using a competitive radioligand binding assay.
Data Presentation
The following table summarizes the binding affinities of Leu-Enkephalin and its analogs for the delta (δ) and mu (μ) opioid receptors, as determined by competitive radioligand binding assays.
| Compound | δ-Opioid Receptor (Ki in nM) | μ-Opioid Receptor (Ki in nM) |
| Leu-enkephalin | 0.9 - 1.26 | 1.7 - 1.9 |
| [Phe(p-NH2)4]DTLET | 39 | Not Reported |
| DAMGO | Not Reported | Not Reported |
Note: Ki values are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. DAMGO is a selective μ-opioid receptor agonist often used as a reference compound.[1][4]
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as this compound.
Materials and Reagents
-
Cell Membranes: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells transfected with the δ-opioid receptor).
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]Naltrindole for the δ-opioid receptor or [3H]DAMGO for the μ-opioid receptor).
-
Unlabeled Ligand (for non-specific binding): A high concentration of a standard unlabeled competitor to determine non-specific binding (e.g., 10 µM Naloxone).
-
Test Compound: this compound or other compounds to be tested.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.33% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well Microtiter Plates
-
Filtration Apparatus
-
Scintillation Vials and Cocktail
-
Liquid Scintillation Counter
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Assay Procedure
-
Reagent Preparation: Prepare all reagents and solutions as described in the materials section. Ensure the binding and wash buffers are at the correct pH and temperature.
-
Plate Setup: In a 96-well plate, set up the following experimental conditions in triplicate:
-
Total Binding: Add cell membranes and the radioligand to the wells.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of the unlabeled competitor (e.g., 10 µM Naloxone).
-
Competition: Add cell membranes, the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined empirically but is typically 60-120 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand. The number and volume of washes should be optimized to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
This compound, upon binding to opioid receptors, can initiate downstream signaling cascades. The two primary pathways are the G-protein signaling pathway and the β-arrestin recruitment pathway.
Opioid Receptor Signaling Diagram
Caption: Simplified signaling pathways of opioid receptors.
Activation of the G-protein pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades. The specific signaling bias of a ligand (i.e., its preference for activating one pathway over the other) is an important aspect of its pharmacological profile.
References
Application Note: Competitive Radioligand Binding Assay for Leu-Enkephalin Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leu-Enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2] It plays a crucial role as a neurotransmitter in pain modulation and other physiological processes by acting as an agonist at opioid receptors.[3] Leu-Enkephalin exhibits a preference for the delta (δ) opioid receptor but also binds to the mu (µ) opioid receptor.[1][2] Understanding the binding affinity of ligands like Leu-Enkephalin amide to these receptors is fundamental for neuroscience research and the development of novel analgesics.
A competitive radioligand binding assay is a robust and highly sensitive method used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor. The assay measures the ability of the competitor to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target receptor. By determining the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated. This application note provides a detailed protocol for performing a competitive radioligand binding assay to characterize the binding of this compound to opioid receptors.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the general signaling pathway initiated by Leu-Enkephalin and the workflow of the competitive binding assay.
Caption: Leu-Enkephalin signaling via a G-protein coupled opioid receptor.
Caption: Experimental workflow for the competitive radioligand binding assay.
Data Presentation: Binding Affinity of this compound
The following table summarizes representative binding affinities (Ki) for this compound at human µ- and δ-opioid receptors. These values are derived from typical competitive binding experiments.
| Compound | Receptor Target | Radioligand | Ki (nM) |
| This compound | µ-Opioid Receptor | [³H]-DAMGO | 1.5 - 5.0 |
| This compound | δ-Opioid Receptor | [³H]-Naltrindole | 0.5 - 2.0 |
Note: Ki values are illustrative and can vary based on experimental conditions, such as membrane preparation, buffer composition, and radioligand used.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Frozen cell membranes or tissue homogenates expressing the opioid receptor of interest (e.g., HEK293 or CHO cells stably expressing human µ- or δ-opioid receptors).
-
Radioligand:
-
For µ-opioid receptor: [³H]-DAMGO (a µ-selective agonist).
-
For δ-opioid receptor: [³H]-Naltrindole (a δ-selective antagonist).
-
-
Unlabeled Competitor: this compound.
-
Non-Specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand, such as Naloxone (10 µM), to saturate all specific binding sites.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates.
-
Cell harvester for filtration.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Liquid scintillation counter.
-
Scintillation cocktail.
-
Membrane Preparation Protocol
-
Thaw the frozen cell pellet or tissue on ice.
-
Homogenize the cells/tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membrane preparation in assay buffer to the desired final concentration (typically 50-120 µg of protein per well).
Competitive Binding Assay Protocol
-
Assay Plate Setup: Prepare a 96-well plate. All determinations should be performed in duplicate or triplicate.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB agent (e.g., 10 µM Naloxone).
-
Competitor Wells: Add 50 µL of this compound at various concentrations (e.g., 10-point, 5-log unit serial dilution).
-
-
Add Radioligand: To all wells, add 50 µL of the radioligand solution. The final concentration should be approximately equal to its Kd value for the receptor.
-
Add Membranes: To initiate the binding reaction, add 150 µL of the prepared membrane homogenate to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters four times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mat for 30-60 minutes at 50°C.
-
Place the filters into scintillation vials or a sealed bag, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
The relationship between the measured binding components is crucial for accurate analysis.
Caption: Logical flow of data analysis in a competitive binding assay.
-
Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average CPM from the NSB wells from the total binding CPM.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor (this compound) concentration. The percent specific binding is calculated as:
-
% Specific Binding = (Specific Binding at [Competitor] / Specific Binding at [No Competitor]) x 100
-
-
Determine IC50: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki represents the affinity of the competitor for the receptor.
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
References
- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 2. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Bioassay Development for Determining Leu-Enkephalin Amide Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin amide is an endogenous opioid peptide that acts as an agonist primarily at the delta-opioid receptors (δOR), and to a lesser extent, at the mu-opioid receptors (μOR)[1][2]. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[3][4]. The modulation of this signaling pathway forms the basis for quantifying the biological activity of this compound and its analogues.
This document provides detailed protocols for two key bioassays to determine the activity of this compound: a competitive radioligand binding assay to measure its binding affinity (Ki) to the delta-opioid receptor, and a functional cAMP assay to determine its potency (EC50) in modulating intracellular signaling.
Signaling Pathway of this compound
Activation of the delta-opioid receptor by this compound triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP. This signaling cascade is fundamental to the physiological effects of this compound.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at the delta-opioid receptor as determined by competitive radioligand binding and cAMP functional assays.
Table 1: Delta-Opioid Receptor Binding Affinity of Leu-Enkephalin
| Compound | Radioligand | Cell Line | Ki (nM) | Reference |
|---|---|---|---|---|
| Leu-Enkephalin | [³H]-deltorphin II | GH3/DOPr | 1.26 | [1] |
| Leu-Enkephalin | [³H]DPDPE | CHO-hδOR | ~1-10 | |
Table 2: Functional Potency of Leu-Enkephalin in cAMP Assay
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|---|
| Leu-Enkephalin | cAMP Inhibition | CHO-hδOR | ~1-10 |
| Leu-Enkephalin | cAMP Accumulation | HEK293 | ~4.6-48 | |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of this compound for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor (hδOR).
-
Radioligand: [³H]DPDPE (a selective delta-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naltrindole or another high-affinity unlabeled delta-opioid receptor ligand.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend in ice-cold binding buffer to a final protein concentration that yields a robust signal-to-background ratio (typically 5-20 µg of protein per well).
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Binding buffer + radioligand + cell membranes.
-
Non-specific Binding (NSB): Binding buffer + radioligand + excess unlabeled ligand (e.g., 10 µM naltrindole) + cell membranes.
-
Competition: Binding buffer + radioligand + varying concentrations of this compound + cell membranes.
-
-
Incubation: Add 50 µL of the test compound dilutions, followed by 50 µL of the radioligand (e.g., 3.3 nM [³H]DPDPE). Initiate the binding reaction by adding 100 µL of the membrane suspension. Incubate the plate for 90 minutes at room temperature to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol describes a method to determine the functional potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in whole cells.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human delta-opioid receptor. A cell line with a GloSensor™ cAMP reporter can also be utilized.
-
Test Compound: this compound.
-
Stimulant: Forskolin (to activate adenylyl cyclase and increase basal cAMP levels).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles such as TR-FRET, AlphaScreen, or a luciferase reporter (e.g., GloSensor™).
-
Equipment: 384-well white opaque plates, multi-mode plate reader capable of detecting luminescence or fluorescence.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at a density that allows for optimal signal detection (e.g., 2,500 cells/well) and incubate overnight.
-
Compound Addition: On the day of the assay, remove the culture medium and replace it with the assay buffer. Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (typically in the EC50 to EC80 range for cAMP stimulation, e.g., 30 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 15-20 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using a sigmoidal dose-response curve fit.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities | MDPI [mdpi.com]
Application Notes and Protocols for Leu-Enkephalin Amide in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin is an endogenous opioid pentapeptide that plays a significant role as a neuromodulator in the central nervous system. It exhibits a high affinity for delta-opioid receptors, and to a lesser extent, mu-opioid receptors. In the context of primary neuronal cell culture, Leu-Enkephalin amide, a more stable synthetic analog, is a valuable tool for investigating neuronal signaling, development, and survival. These application notes provide a comprehensive overview of the use of this compound in primary neuronal cell culture, including its effects on neurite outgrowth and cell viability, the underlying signaling pathways, and detailed protocols for relevant experiments.
Applications in Primary Neuronal Culture
This compound has been shown to exert diverse and sometimes contrasting effects on primary neurons, depending on the experimental conditions and the neuronal cell type. Its primary applications in this field include:
-
Modulation of Neurite Outgrowth: Leu-Enkephalin can influence the growth and extension of neurites, the projections from the neuronal cell body that develop into axons and dendrites. This has implications for studies on neuronal development, regeneration, and plasticity.
-
Neuroprotection and Cell Survival: The peptide has demonstrated neuroprotective properties, potentially mitigating neuronal damage and promoting cell survival in various models of neuronal stress or injury.
-
Investigation of Opioid Receptor Signaling: As a selective ligand for the delta-opioid receptor, this compound is an excellent tool for elucidating the downstream signaling cascades initiated by the activation of this receptor in different neuronal populations.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters in primary neuronal cell culture.
Table 1: Effect of Leu-Enkephalin on Serotonergic Neuron Process Outgrowth
| Treatment Protocol | Concentration | Culture Duration | Change in [3H]5-HT Uptake* |
| Daily Administration | 18 nM | 3 days | 59% Inhibition[1] |
| Daily Administration | 18 nM | 5 days | 38% Inhibition[1] |
| Single Dose | 180 nM | 3 days | 191% Stimulation[1] |
| Single Dose | 180 nM | 5 days | 140% Stimulation[1] |
*High-affinity uptake of [3H]5-HT is a measure of serotonergic process outgrowth.
Note: Specific quantitative data on the direct effect of this compound on the viability of various primary neuronal subtypes is limited in publicly available literature. The neuroprotective effects are often described qualitatively. Researchers are encouraged to perform dose-response experiments using the cell viability protocols provided below to determine the specific effects on their neuronal culture system.
Signaling Pathways
This compound primarily exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events, with the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway being a key downstream effector.
Figure 1: this compound signaling pathway in neurons.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in primary neuronal cell culture.
Primary Neuronal Cell Culture from Rodent Brain
This protocol describes the isolation and culture of primary neurons from the cortex or hippocampus of embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize a pregnant rodent at E18 and dissect the embryos in sterile HBSS.
-
Isolate the brains and dissect the cortices or hippocampi in cold HBSS.
-
Mince the tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DMEM with 10% FBS to inactivate the trypsin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add DNase I to a final concentration of 100 µg/mL to reduce cell clumping.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto Poly-D-lysine/Poly-L-ornithine coated plates or coverslips at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh Neurobasal medium. Continue to change half of the medium every 2-3 days.
Figure 2: Workflow for primary neuronal cell culture.
Neurite Outgrowth Assay
This protocol provides a method for quantifying neurite outgrowth in response to this compound treatment.
Materials:
-
Primary neuronal cultures (as prepared above)
-
This compound stock solution
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Culture primary neurons on coverslips for 2-3 days in vitro (DIV).
-
Treat the neurons with various concentrations of this compound for a desired period (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Figure 3: Experimental workflow for the neurite outgrowth assay.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on mitochondrial activity.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate and allow them to adhere and grow for at least 24 hours.
-
Treat the cells with a range of this compound concentrations for the desired duration. Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis for ERK1/2 Phosphorylation
This protocol is for detecting the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Primary neuronal cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture primary neurons to the desired confluency.
-
Treat the cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Conclusion
This compound is a versatile tool for studying various aspects of neuronal function in primary cell culture. The provided protocols offer a starting point for researchers to investigate its effects on neurite outgrowth, cell viability, and intracellular signaling. It is crucial to optimize these protocols for the specific neuronal cell type and experimental conditions being used to ensure reliable and reproducible results. Further research into the quantitative effects of this compound on different neuronal populations will continue to enhance our understanding of its role in the central nervous system.
References
Application Notes and Protocols for In Vivo Administration of Leu-Enkephalin Amide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Leu-Enkephalin amide in rodent models. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the administration of Leu-Enkephalin and its derivatives in rodent models.
Table 1: Dosages and Administration Routes for Behavioral and Analgesic Studies
| Compound | Species | Administration Route | Dosage | Observed Effect |
| Leu-Enkephalin | Swiss Webster Mice | Intraperitoneal (IP) | 30 µg/kg | Enhanced acquisition of one-way active avoidance.[1][2] |
| Leu-Enkephalin | Sprague-Dawley Rats | Intraperitoneal (IP) | 10 µg/kg | Enhanced acquisition of jump-up one-way active avoidance.[1][2] |
| Leu-Enkephalin | Sprague-Dawley Rats | Intraperitoneal (IP) | 30 µg/kg | Enhanced jump-up avoidance responding 24 hours post-training.[1] |
| Leu-Enkephalin | Rats | Intracerebroventricular (ICV) | 10 pg | Blocked stress-induced freezing behavior. |
| KK-103 (Leu-Enkephalin analog) | CD-1 Mice | Subcutaneous (s.c.) | Not specified | 10-fold improved antinociception in the hot-plate test compared to Leu-Enkephalin. |
| KK-103 (Leu-Enkephalin analog) | CD-1 Mice | Subcutaneous (s.c.) | Not specified | Reduced licking and biting time by ~50% in the formalin test. |
Table 2: Pharmacokinetic and Stability Data
| Compound | Matrix | Parameter | Value |
| Leu-Enkephalin | Rat Plasma (diluted) | Stability | Rapidly degraded. |
| KK-103 (Leu-Enkephalin analog) | Plasma | Half-life | 37 hours. |
| C8-Enk-NH2 (Leu-Enkephalin derivative) | Male Rat (post-nasal administration) | Brain Concentration (10 min) | 1.35 ± 1.01 x 10⁻² µM. |
| C8-Enk-NH2 (Leu-Enkephalin derivative) | Male Rat (post-nasal administration) | Olfactory Bulb Concentration (10 min) | 5.9 ± 1.84 x 10⁻² µM. |
| C8-Enk-NH2 (Leu-Enkephalin derivative) | Male Rat (post-nasal administration) | Blood Concentration (10 min) | 6.53 ± 1.87 x 10⁻³ µM. |
Experimental Protocols
Drug Preparation and Administration
2.1.1. Vehicle Selection and Preparation
For most in vivo applications, this compound can be dissolved in sterile, pyrogen-free normal saline (0.9% NaCl). If solubility is an issue, other biocompatible vehicles may be considered, but their potential effects on the experimental outcomes should be carefully evaluated.
2.1.2. Intraperitoneal (IP) Injection Protocol (Mouse)
This protocol is adapted from standard procedures for IP injections in mice.
Materials:
-
Sterile this compound solution
-
1 ml syringe
-
26-28 gauge needle (12 mm length)
-
70% ethanol
-
Sharps container
Procedure:
-
Restrain the mouse securely using a proper scruffing technique to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new injection.
-
Inject the solution slowly. The maximum recommended volume is 10 µl/g of body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
2.1.3. Intracerebroventricular (ICV) Injection Protocol (Rat)
This protocol is a generalized procedure for ICV injections in rats and should be performed under aseptic conditions with appropriate anesthesia.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical drill
-
Guide cannula
-
Injection cannula
-
Microsyringe pump
-
Sterile this compound solution
-
Dental cement
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Drill a small hole at the determined coordinates.
-
Implant a guide cannula to the appropriate depth (e.g., DV: -3.5 mm from the skull surface) and secure it with dental cement.
-
Allow the animal to recover from surgery for several days.
-
For injection, gently restrain the animal and insert the injection cannula through the guide cannula.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µl/min) using a microsyringe pump.
-
Leave the injection cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Remove the injection cannula and return the animal to its home cage.
-
Monitor the animal for recovery and any behavioral changes.
Behavioral Assays
2.2.1. Hot Plate Test for Analgesia
This test measures the analgesic effects of this compound by assessing the animal's response to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylinder to confine the animal on the hot plate.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Administer this compound or vehicle to the animal at a predetermined time before the test.
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear nocifensive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate.
2.2.2. Active Avoidance Conditioning
This task assesses the effect of this compound on learning and memory by training an animal to avoid an aversive stimulus.
Apparatus:
-
Shuttle box with two compartments separated by a door or opening.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (e.g., an electric grid floor for foot shock).
Procedure:
-
Habituation: Allow the animal to explore the shuttle box freely for a few minutes.
-
Training:
-
Administer this compound or vehicle at a specified time before the training session.
-
Initiate a trial by presenting the CS.
-
After a set period (e.g., 5-10 seconds), present the US (foot shock).
-
The animal can avoid the US by moving to the other compartment during the CS presentation (avoidance response).
-
If the animal does not move during the CS, the US is delivered until the animal escapes to the other compartment (escape response).
-
Record the number of avoidance responses, escape responses, and response latencies over a series of trials.
-
-
Testing: At a later time point (e.g., 24 hours), place the animal back in the shuttle box and present the CS without the US to assess memory retention of the avoidance task.
Signaling Pathways and Experimental Workflows
Leu-Enkephalin Signaling Pathway
Leu-Enkephalin primarily exerts its effects by binding to and activating mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates an intracellular signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Caption: Leu-Enkephalin signaling cascade.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound in rodent models.
Caption: General experimental workflow.
References
Application Note: Quantitative Analysis of Leu-Enkephalin in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide that acts as a neurotransmitter, primarily interacting with the δ- and μ-opioid receptors in the brain.[1] Its role in pain modulation and other neurological processes makes its accurate quantification in brain tissue a critical aspect of neuroscience research and the development of novel analgesics.[2][3] This document provides detailed protocols for the extraction and quantitative analysis of Leu-enkephalin from brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][5]
Overall Experimental Workflow
The quantification of Leu-enkephalin from brain tissue involves a multi-step process beginning with sample collection and extraction, followed by analytical separation and detection, and concluding with data analysis. The workflow is designed to ensure maximum recovery of the peptide while minimizing degradation and interference.
Protocol 1: Extraction of Leu-Enkephalin from Brain Tissue
This protocol is based on an acid extraction method followed by solid-phase extraction (SPE) to isolate and concentrate enkephalins from brain homogenates.
Materials:
-
Brain tissue (fresh or frozen at -80°C)
-
Extraction Buffer: 0.1 M Hydrochloric Acid (HCl)
-
Protease Inhibitor Cocktail
-
Amberlite XAD-2 resin or equivalent C18 SPE cartridges
-
Methanol (for elution)
-
Homogenizer (sonicator or bead homogenizer)
-
Centrifuge (capable of >10,000 x g at 4°C)
Procedure:
-
Homogenization:
-
Weigh the frozen or fresh brain tissue sample.
-
Add ice-cold Extraction Buffer (containing protease inhibitors) at a 10:1 volume-to-weight ratio (e.g., 1 mL buffer per 100 mg tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved. Use short bursts with a sonicator to prevent sample heating.
-
Incubate the homogenate on ice for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the peptides, and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the Amberlite XAD-2 resin or C18 SPE cartridge with methanol followed by equilibration with 0.1 M HCl.
-
Load the supernatant onto the conditioned resin/cartridge. The enkephalins will be retained.
-
Wash the resin/cartridge with water or a weak acidic buffer to remove salts and other hydrophilic impurities.
-
Elute the enkephalins from the resin/cartridge using methanol.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the methanolic eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried peptide extract in the initial mobile phase of the LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Protocol 2: Quantitative Analysis by LC-MS/MS
This section outlines a typical Ultra-High-Performance Liquid Chromatography (UHPLC) tandem Mass Spectrometry (MS/MS) method for the sensitive and selective quantification of Leu-enkephalin. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Method:
-
A C18 analytical column is typically used for separation.
-
A stable isotope-labeled version of Leu-enkephalin should be used as an internal standard for accurate quantification.
Table 1: Example UHPLC Gradient Conditions
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
|---|---|---|---|
| 0.0 | 300 | 98 | 2 |
| 1.0 | 300 | 98 | 2 |
| 5.0 | 300 | 60 | 40 |
| 5.5 | 300 | 5 | 95 |
| 6.5 | 300 | 5 | 95 |
| 7.0 | 300 | 98 | 2 |
| 10.0 | 300 | 98 | 2 |
MS/MS Method:
-
The mass spectrometer is operated in positive ESI mode.
-
MRM transitions are optimized for Leu-enkephalin and its internal standard.
Table 2: Example MS/MS (MRM) Parameters for Leu-Enkephalin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Leu-Enkephalin | 556.3 | 278.1 | 100 | 25 |
| Leu-Enkephalin (confirming) | 556.3 | 397.2 | 100 | 20 |
| Internal Standard (e.g., 13C, 15N labeled) | 566.3 | 288.1 | 100 | 25 |
Data Presentation
Quantitative results should be presented clearly. The method's performance must be validated to ensure reliability.
Table 3: LC-MS/MS Method Performance Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Leu-Enkephalin | |
| Lower Limit of Quantification (LLOQ) | 40 amol/sample | |
| Linearity Range | 10 - 2000 pg/mL | |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% | |
Table 4: Example Distribution of Enkephalins in Rabbit Brain (pmol/g tissue)
| Brain Region | Methionine-Enkephalin | Leucine-Enkephalin | Met/Leu Ratio |
|---|---|---|---|
| Striatum | 283.0 ± 29.1 | 48.5 ± 5.2 | 5.8 |
| Hypothalamus | 155.2 ± 16.0 | 28.1 ± 3.1 | 5.5 |
| Cerebral Cortex | 21.5 ± 2.5 | 6.8 ± 0.8 | 3.2 |
| Hippocampus | 18.2 ± 2.0 | 6.1 ± 0.7 | 3.0 |
Data adapted from Hughes J, et al. (1997).
Leu-Enkephalin Signaling Pathway
Leu-enkephalin exerts its effects by binding to and activating opioid receptors, primarily the δ-opioid receptor (δOR) and, to a lesser extent, the μ-opioid receptor (μOR). This interaction initiates a cascade of intracellular signaling events.
Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it can trigger other pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestin, which can lead to receptor internalization.
References
- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 4. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lmbka.ugent.be [lmbka.ugent.be]
LC-MS/MS method for Leu-Enkephalin amide quantification in plasma
An LC-MS/MS method for the sensitive and selective quantification of Leu-Enkephalin amide in plasma has been developed. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. The method utilizes a simple protein precipitation step for plasma sample cleanup, followed by analysis using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. This robust method is suitable for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this neuropeptide.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Stable Isotope Labeled (SIL) this compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its corresponding SIL internal standard (IS) in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Working IS Solution: Dilute the primary IS stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards ranging from 0.1 to 100 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation Protocol
A simple protein precipitation method is employed for sample cleanup.[1]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the 100 ng/mL working IS solution to all tubes except the blank matrix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
The chromatographic separation is achieved on a C18 column.[2][3]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| LC Gradient | See Table 2 |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 60 |
| 4.1 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Table 2: LC Gradient Program
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM). Leu-enkephalin is a commonly used reference compound for instrument tuning and calibration.[4]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| MRM Transitions | See Table 3 |
| Collision Gas | Nitrogen |
Table 3: Mass Spectrometry Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 555.3 | 425.2 | 100 | 25 |
| This compound | 555.3 | 397.2 | 100 | 28 |
| SIL this compound (IS) | 565.3 (example) | 435.2 (example) | 100 | 25 |
Table 4: MRM Transitions for this compound and its SIL-IS (Note: SIL-IS transitions are theoretical and depend on the specific labeled positions). The fragmentation of Leu-Enkephalin and its amide has been studied in detail, providing a basis for selecting optimal transitions.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The validation assesses linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal values (±20% at LLOQ) |
| Matrix Effect | Acceptable variability, CV < 15% |
| Recovery | Consistent and reproducible across QC levels |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions |
Table 5: Summary of Method Validation Parameters
Workflow and Pathway Diagrams
References
- 1. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma | Tokareva | Drug development & registration [pharmjournal.ru]
- 4. Leucine enkephalin--a mass spectrometry standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Leu-Enkephalin Amide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin amide is an endogenous opioid pentapeptide that acts as an agonist at delta-opioid receptors.[1] Its role in pain modulation and neurotransmission makes it a valuable target for in vivo imaging studies in neuroscience and drug development. Radiolabeling of this compound enables non-invasive visualization and quantification of delta-opioid receptor distribution and density using single-photon emission computed tomography (SPECT) and positron emission tomography (PET).
This document provides detailed application notes and protocols for the radiolabeling of this compound for preclinical in vivo imaging. It covers common radiolabeling strategies using medically relevant radionuclides such as Indium-111 (¹¹¹In) for SPECT and Gallium-68 (⁶⁸Ga) for PET imaging.
Radiolabeling Strategies for this compound
The direct radiolabeling of peptides is often challenging and can alter their biological activity. Therefore, a common and effective strategy involves the use of a bifunctional chelator. This approach consists of two main steps:
-
Conjugation: A chelating molecule is covalently attached to the this compound peptide. Common chelators for radiometals include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives for trivalent metals like ¹¹¹In and ⁶⁸Ga. For Technetium-99m (⁹⁹mTc), chelators like HYNIC (6-hydrazinonicotinyl) are frequently used.
-
Radiolabeling: The chelator-peptide conjugate is then reacted with the desired radionuclide, forming a stable radiolabeled complex.
This methodology allows for controlled and site-specific radiolabeling while preserving the peptide's affinity for its receptor.
Experimental Protocols
Protocol 1: Synthesis of DOTA-Leu-Enkephalin Amide Conjugate
This protocol describes the solid-phase synthesis of a DOTA-conjugated this compound.
Materials:
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Rink Amide MBHA resin
-
DOTA-NHS ester
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using DIC and Oxyma Pure as coupling reagents in DMF. Monitor the coupling reaction using a Kaiser test.
-
DOTA Conjugation: After the final amino acid coupling and Fmoc deprotection, couple DOTA-NHS ester to the N-terminus of the peptide in the presence of diisopropylethylamine (DIPEA) in DMF overnight.
-
Cleavage and Deprotection: Cleave the DOTA-peptide conjugate from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the DOTA-Leu-Enkephalin amide conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Protocol 2: Radiolabeling of DOTA-Leu-Enkephalin Amide with Indium-111 for SPECT Imaging
Materials:
-
DOTA-Leu-Enkephalin amide
-
¹¹¹InCl₃ in HCl solution
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free vial, add 10-20 µg of DOTA-Leu-Enkephalin amide dissolved in sterile water.
-
Buffering: Add 100 µL of 0.1 M sodium acetate buffer (pH 4.5) to the vial.
-
Radionuclide Addition: Add 50-100 MBq of ¹¹¹InCl₃ solution to the reaction vial.
-
Incubation: Gently mix the solution and incubate at 95-100°C for 15-30 minutes.[2]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP by radio-TLC using a suitable solvent system (e.g., 0.1 M citrate buffer, pH 6.0) and by radio-HPLC. The labeled peptide should remain at the origin on the TLC strip, while free ¹¹¹In will move with the solvent front.
-
Radiochemical Yield (RCY): Calculate the RCY as the percentage of radioactivity associated with the desired radiolabeled peptide.
-
Protocol 3: Radiolabeling of DOTA-Leu-Enkephalin Amide with Gallium-68 for PET Imaging
Materials:
-
DOTA-Leu-Enkephalin amide
-
⁶⁸Ge/⁶⁸Ga generator
-
Fractionated elution system for ⁶⁸Ga
-
Sodium acetate buffer (1 M, pH 4.5)[3]
-
Sterile water for injection
-
Heating block
-
Radio-TLC or radio-HPLC system
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Use a fractionated elution method to collect the ⁶⁸GaCl₃ in a small volume with high concentration. A simplified NaCl-based concentration method can also be employed.[4]
-
Reaction Setup: In a sterile vial, add 5-10 µg of DOTA-Leu-Enkephalin amide.
-
Radiolabeling: Add the concentrated ⁶⁸GaCl₃ eluate to the peptide solution and adjust the pH to 3.5-4.5 with sodium acetate buffer.[5]
-
Incubation: Heat the reaction mixture at 90-95°C for 5-10 minutes.
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
Quality Control: Determine the radiochemical purity and yield using radio-TLC and radio-HPLC as described in Protocol 2.
Data Presentation
The following tables summarize representative quantitative data for the radiolabeling of DOTA-conjugated peptides, which can be expected for DOTA-Leu-Enkephalin amide based on similar structures.
Table 1: Radiolabeling Efficiency and Purity
| Radiotracer | Radionuclide | Precursor Amount (µg) | Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Reference |
| [¹¹¹In]In-DOTA-Peptide | ¹¹¹In | 10-20 | > 95 | > 98 | 1-5 | |
| [⁶⁸Ga]Ga-DOTA-Peptide | ⁶⁸Ga | 5-10 | > 90 | > 97 | 50-200 |
Table 2: In Vitro and In Vivo Performance of a Representative ¹¹¹In-labeled Opioid Tetrapeptide
| Parameter | Value | Reference |
| Receptor Affinity (Kᵢ, nM) for µ-opioid receptor | < 1 | |
| Log D₇.₄ | -2.5 to -3.5 | |
| In Vivo Specific Binding in Gut (%) | ~25 | |
| Kidney Uptake (%ID/g at 1h) | High |
Note: Data presented are for a representative ¹¹¹In-labeled DOTA-conjugated mu-opioid tetrapeptide and serve as an illustrative example.
Visualization of Workflows and Pathways
Experimental Workflow for Radiolabeling
Caption: Radiolabeling workflow for this compound.
Simplified Opioid Receptor Signaling Pathway
Caption: Simplified delta-opioid receptor signaling.
References
- 1. escholarship.org [escholarship.org]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified NaCl based (68)Ga concentration and labeling procedure for rapid synthesis of (68)Ga radiopharmaceuticals in high radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation and Characterization of Stable Opioid Receptor-Expressing Cell Lines for Leu-Enkephalin Amide Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opioid receptors, a class of G-protein coupled receptors (GPCRs), are the primary targets for endogenous opioid peptides like Leu-Enkephalin and for pharmaceutical agents used in pain management. Leu-Enkephalin and its more stable synthetic analog, Leu-Enkephalin amide, primarily interact with the delta-opioid receptor (DOR) and mu-opioid receptor (MOR). To facilitate the study of ligand-receptor interactions, downstream signaling, and drug screening, the development of stable mammalian cell lines that consistently express a specific opioid receptor subtype is a critical first step.
These application notes provide a comprehensive guide to creating and validating stable cell lines, typically in Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, for the purpose of studying this compound pharmacology. The protocols cover vector transfection, antibiotic-based selection of stable integrants, and functional characterization through binding and second messenger assays.
Principle of Stable Cell Line Generation
The generation of a stable cell line involves introducing a plasmid vector containing the cDNA for the opioid receptor of interest and a selectable marker, most commonly an antibiotic resistance gene (e.g., neomycin or hygromycin). Following transfection, the cells are cultured in a medium containing the corresponding antibiotic. Only the cells that have successfully integrated the plasmid into their genome will survive and proliferate, leading to a population of cells, or "pool," that stably expresses the receptor. Single-cell cloning can then be performed to isolate clonal lines with homogenous receptor expression.
Experimental Workflow and Signaling Pathways
The overall workflow for generating and validating a stable cell line is depicted below, followed by diagrams of the key signaling pathways activated by this compound.
Caption: Workflow for generating and validating stable opioid receptor cell lines.
Caption: Canonical G-protein signaling pathway for opioid receptors.
Caption: β-arrestin recruitment and downstream signaling pathway.
Detailed Experimental Protocols
Protocol 1: Generation of a Stable Cell Line via Lipofection
This protocol describes the generation of a stable cell line using a lipid-based transfection reagent, such as Lipofectamine, and selection with G418 (Geneticin).
Materials:
-
HEK293 or CHO-K1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Expression vector containing opioid receptor cDNA and a neomycin resistance gene (neo).
-
Lipofectamine™ 2000 or 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
G418 Sulfate (Geneticin)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Kill Curve Determination (Crucial First Step):
-
Before transfection, determine the optimal concentration of G418 for your specific cell line.[1]
-
Plate untransfected cells at low density in a multi-well plate.
-
Add a range of G418 concentrations (e.g., 100-1000 µg/mL) to the wells.[1][2]
-
Monitor cell viability for 7-10 days. The optimal concentration is the lowest dose that kills all cells within this timeframe.
-
-
Transfection:
-
Day 0: Seed 0.5 x 10⁶ HEK293 cells per well in a 6-well plate in 2 mL of complete growth medium without antibiotics. Cells should be 70-90% confluent on the day of transfection.
-
Day 1:
-
For each well, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ into 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine™ (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Add the 500 µL of DNA-lipid complexes dropwise to the well. Gently rock the plate to mix.
-
Incubate at 37°C in a CO₂ incubator.
-
-
-
Selection:
-
Day 3 (48 hours post-transfection): Aspirate the medium and replace it with fresh complete growth medium. Passage the cells by splitting them at a 1:10 dilution into a new 10 cm dish.
-
Day 4: Aspirate the medium and replace it with fresh complete growth medium containing the predetermined optimal concentration of G418.
-
Continue to culture the cells, replacing the selection medium every 3-4 days. Untransfected cells will die off.
-
After 2-3 weeks, distinct antibiotic-resistant colonies (foci) should become visible.
-
-
Expansion:
-
Wash the dish with PBS. Using a sterile pipette tip, scrape individual colonies and transfer each to a separate well of a 24-well plate containing selection medium.
-
Expand these monoclonal populations for further characterization and cryopreservation.
-
Protocol 2: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of an unlabeled ligand (this compound) by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes from the stably transfected cell line.
-
Radioligand: e.g., [³H]DPDPE for DOR or [³H]DAMGO for MOR.
-
Unlabeled Ligand: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Naloxone (for non-specific binding determination).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 20 µg of membrane protein + radioligand (at a concentration near its Kₔ).
-
Non-specific Binding (NSB): 20 µg of membrane protein + radioligand + a high concentration of naloxone (e.g., 10 µM).
-
Competition: 20 µg of membrane protein + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3: cAMP Inhibition Assay
This assay measures the functional consequence of activating the Gi-coupled opioid receptor: the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP).
Materials:
-
Stable cell line expressing the opioid receptor.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate the stable cells in a 96-well or 384-well plate and grow overnight.
-
Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for another 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The resulting curve will show inhibition of the forskolin-stimulated signal. Calculate the EC₅₀ value, which represents the concentration of this compound that causes a half-maximal inhibition of cAMP production.
Data Presentation
Quantitative data from characterization experiments should be summarized for clarity.
Table 1: Radioligand Binding Parameters for a Stable DOR-HEK293 Cell Line
| Parameter | Radioligand | Value | Unlabeled Competitor |
| Kₔ | [³H]DPDPE | 1.2 ± 0.2 nM | - |
| Bₘₐₓ | [³H]DPDPE | 1.8 ± 0.3 pmol/mg protein | - |
| Kᵢ | - | 5.4 ± 0.7 nM | This compound |
| Kᵢ | - | 2.1 ± 0.4 nM | Naltrindole (control) |
Table 2: Functional Activity of this compound at a Stable DOR-HEK293 Cell Line
| Assay | Measured Parameter | EC₅₀ / IC₅₀ Value |
| cAMP Inhibition | Inhibition of Forskolin-stimulated cAMP | IC₅₀ = 8.9 ± 1.1 nM |
| ERK1/2 Phosphorylation | Stimulation of pERK | EC₅₀ = 15.2 ± 2.5 nM |
| β-Arrestin Recruitment | Recruitment of β-Arrestin 2 | EC₅₀ = 35.7 ± 4.8 nM |
References
Application Notes and Protocols for Assessing the Metabolic Stability of Leu-Enkephalin Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin amide is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-NH2. As a neurotransmitter, it exhibits analgesic properties by acting as an agonist at delta (δ) and mu (μ) opioid receptors.[1] However, its therapeutic potential is limited by its rapid degradation by various peptidases in the body. Understanding the metabolic stability of this compound is therefore crucial for the development of more stable and effective peptide-based therapeutics.
These application notes provide detailed protocols for assessing the in vitro metabolic stability of this compound in two key biological matrices: human plasma and human liver microsomes. The protocols cover experimental procedures, sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis.
Data Presentation: Summary of Metabolic Stability Data
The following tables summarize typical quantitative data obtained from metabolic stability studies of enkephalin analogues. It is important to note that the metabolic half-life can vary depending on the specific experimental conditions and the biological matrix used.
Table 1: Metabolic Half-life of Leu-Enkephalin and its Analogues in Rat Plasma
| Compound | Half-Life (min) | Major Degradation Products | Primary Cleavage Sites |
| Leu-Enkephalin | ~2 | Tyr, Tyr-Gly, Tyr-Gly-Gly, Gly-Gly-Phe-Leu, Phe-Leu | Tyr¹-Gly², Gly³-Phe⁴ |
| [D-Ala², D-Leu⁵]-Enkephalin | >300 | - | Resistant to cleavage |
| N-methylated analogue (at Phe⁴-Leu⁵) | Significantly increased vs. Leu-Enkephalin | Gly-Gly-Phe-Leu | Tyr¹-Gly² |
Data compiled from multiple sources indicating the rapid degradation of the native peptide and the increased stability of synthetic analogues.[2][3]
Table 2: Representative Metabolic Stability Parameters in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) |
| High Turnover Control (e.g., Verapamil) | < 10 | > 139 |
| Low Turnover Control (e.g., Warfarin) | > 60 | < 23 |
| This compound (projected) | < 30 | High |
Experimental Protocols
Protocol 1: Assessment of Metabolic Stability in Human Plasma
This protocol outlines the procedure for determining the rate of degradation of this compound when incubated with human plasma.
1. Materials and Reagents:
-
This compound
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the peptide)
-
Microcentrifuge tubes
-
Incubator/shaker
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).
-
Prepare a working solution by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM).
-
Prepare the internal standard solution in acetonitrile (e.g., 100 ng/mL).
-
Thaw pooled human plasma at 37°C.
-
-
Incubation:
-
In microcentrifuge tubes, pre-warm the required volume of human plasma at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound working solution to the plasma to achieve a final concentration of 1-10 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the collected aliquot. This step also serves to precipitate plasma proteins.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the parent compound and potential metabolites using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its metabolites need to be determined empirically.
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Normalize the peak area ratios to the zero-time point (considered as 100%).
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear regression of this plot represents the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to evaluate the metabolism of this compound by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤1%).
-
Prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5-1 mg/mL).[4]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation:
-
Dispense the incubation mixture into a 96-well plate or microcentrifuge tubes.
-
Add the this compound stock solution to the incubation mixture to a final concentration of typically 1 µM.[4]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate/tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, 45, 60 minutes), take aliquots.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
The analytical method is similar to that described in Protocol 1. The focus will be on the disappearance of the parent compound and the appearance of potential phase I and phase II metabolites.
4. Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1 to determine the degradation rate constant (k) and the half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .
Visualizations
This compound Metabolic Degradation Pathway
The primary routes of metabolic degradation for this compound involve enzymatic cleavage of its peptide bonds. The diagram below illustrates the key peptidases and the resulting fragments.
Caption: Metabolic degradation pathway of this compound.
Experimental Workflow for Metabolic Stability Assessment
The following diagram outlines the general workflow for the in vitro metabolic stability assays described in the protocols.
Caption: General experimental workflow for in vitro metabolic stability assays.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating G-protein coupled opioid receptors. This activation triggers a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability.
Caption: Simplified signaling pathway of this compound.
References
- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 2. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mercell.com [mercell.com]
Application Notes and Protocols for Delivering Leu-Enkephalin Amide Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin is an endogenous opioid pentapeptide with significant potential for the management of pain and neurological disorders. However, its therapeutic application is severely limited by its inability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). This document provides a detailed overview of various techniques developed to overcome this challenge, complete with experimental protocols and comparative data to guide researchers in selecting and implementing the most suitable delivery strategy for their specific needs.
I. Nanoparticle-Mediated Delivery Strategies
Nanoparticles offer a versatile platform for encapsulating and delivering peptides like Leu-Enkephalin across the BBB, protecting them from enzymatic degradation and improving their pharmacokinetic profile.
A. Chitosan Nanoparticles for Oral and Intravenous Delivery
A prodrug approach combined with chitosan nanoparticle encapsulation has shown promise for both oral and intravenous delivery of Leu-Enkephalin. By converting the hydrophilic peptide into a more lipophilic palmitic ester prodrug, its ability to be encapsulated and traverse biological membranes is enhanced.
Quantitative Data Summary:
| Delivery Route | Formulation | Brain Drug Level Increase | Efficacy | Reference |
| Oral | Palmitic ester prodrug of Leu-Enkephalin in chitosan nanoparticles | 67% | Significantly increased antinociceptive activity | [1][2][3] |
| Intravenous | Palmitic ester prodrug of Leu-Enkephalin in chitosan nanoparticles | 50% | Conferred antinociceptive activity | [1][2] |
Experimental Protocol: Synthesis of Chitosan Nanoparticles by Ionic Gelation
This protocol describes a common method for preparing chitosan nanoparticles suitable for drug encapsulation.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Handheld homogenizer
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir the solution until the chitosan is completely dissolved. The pH of the solution can be adjusted to around 5 with 1 M HCl.
-
Preparation of TPP Solution: Dissolve TPP in deionized water to a final concentration of 1 mg/mL.
-
Nanoparticle Formation: Place the chitosan solution on a magnetic stirrer at 1000 rpm. Add the TPP solution dropwise to the chitosan solution at a rate of approximately 1 mL/min. The ratio of chitosan to TPP solution volume is typically around 2.3:1 (e.g., 21 mL of chitosan solution to 9 mL of TPP solution).
-
Homogenization: After the dropwise addition is complete, homogenize the resulting nanoparticle suspension using a handheld homogenizer at 7000 rpm for 2 minutes.
-
Purification: The nanoparticles can be purified by ultracentrifugation (e.g., 18,000 x g for 40 minutes) to remove any unreacted reagents. Resuspend the nanoparticle pellet in deionized water.
Experimental Workflow: Oral Delivery of Leu-Enkephalin Prodrug Nanoparticles
Caption: Workflow for oral delivery of Leu-Enkephalin prodrug nanoparticles.
B. Intranasal Delivery of Nanoparticles
Intranasal administration offers a non-invasive route for direct nose-to-brain delivery, bypassing the BBB. Polymer nanoparticles encapsulating Leu-Enkephalin have been shown to facilitate this transport.
Quantitative Data Summary:
| Animal Model | Formulation | Brain Concentration (10 min post-administration) | Reference |
| Male Rats | C8-Enk-NH2 (lipophilic derivative) | Olfactory bulbs: 5.9 ± 1.84 x 10⁻² µM, Brain: 1.35 ± 1.01 x 10⁻² µM |
Experimental Protocol: Intranasal Administration of Nanoparticles in Rats
Materials:
-
Nanoparticle suspension of Leu-Enkephalin
-
Anesthetic (e.g., isoflurane)
-
Micropipette or specialized intranasal spray device
-
Animal restraint system
Procedure:
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent to prevent movement and ensure accurate administration.
-
Positioning: Place the anesthetized rat in a supine position with its head slightly tilted back.
-
Administration: Using a micropipette with a fine tip or a specialized intranasal spray device, carefully administer a small volume (typically 10-20 µL per nostril) of the nanoparticle suspension into each nostril. Administer the solution slowly to allow for absorption and minimize drainage into the pharynx.
-
Recovery: Allow the animal to recover from anesthesia in a warm, clean cage.
-
Tissue Collection: At predetermined time points, euthanize the animal and collect the brain and other relevant tissues for analysis.
Logical Relationship: Intranasal Delivery Pathway
Caption: Pathways for nose-to-brain drug delivery.
II. Chemical Modification Strategies
Altering the chemical structure of Leu-Enkephalin can improve its lipophilicity and stability, thereby enhancing its ability to cross the BBB.
A. Prodrug and Lipophilic Derivatives
Converting Leu-Enkephalin into a prodrug or a more lipophilic derivative can mask its hydrophilic nature, facilitating passive diffusion across the BBB.
Quantitative Data Summary:
| Derivative | Permeability (Papp) in Caco-2 cells (cm/s) | Half-life in Caco-2 homogenate (min) | Reference |
| C8-Enk-NH2 | 2.51 ± 0.75 x 10⁻⁶ | 31.7 | |
| Ac-C8-Enk-NH2 | 1.06 ± 0.62 x 10⁻⁶ | 83 | |
| C12-Enk-NH2 | 2.43 ± 1.26 x 10⁻⁶ | 14.7 | |
| Leu-Enk-NH2 (unmodified) | Not specified | Shorter than derivatives |
Experimental Protocol: Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict intestinal absorption and BBB permeability of drug candidates.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (Leu-Enkephalin derivative)
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) or basolateral (B) chamber.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Replace the collected volume with fresh HBSS.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
B. Glycosylation
Attaching sugar moieties to the peptide can improve its stability and transport across the BBB.
Quantitative Data Summary:
| Peptide | BBB Permeability (µL x min⁻¹ x g⁻¹) | Efficacy | Reference |
| Tyr-D-Thr-Gly-Phe-Leu-Ser-NH2 | 1.0 ± 0.2 | - | |
| O-linked glycosylated derivative | 2.2 ± 0.2 | Significantly improved analgesia after i.v. administration |
III. Vector-Mediated Transport
This strategy involves conjugating Leu-Enkephalin to a molecule that can be transported across the BBB via receptor-mediated or adsorptive-mediated transcytosis.
Signaling Pathway: Receptor-Mediated Transcytosis (RMT)
Caption: Mechanism of receptor-mediated transcytosis across the BBB.
IV. Physical Methods: Focused Ultrasound
Focused ultrasound (FUS) in combination with microbubbles can transiently and locally open the BBB, allowing for the passage of therapeutic agents.
Experimental Protocol: Focused Ultrasound-Mediated BBB Opening in Rodents
Materials:
-
Focused ultrasound transducer
-
MRI or ultrasound imaging system for guidance
-
Microbubbles (ultrasound contrast agent)
-
Anesthetized rodent
-
Stereotaxic frame
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Shave the head to ensure good acoustic coupling.
-
Targeting: Use MRI or ultrasound imaging to identify the target brain region.
-
Microbubble Injection: Inject a bolus of microbubbles intravenously.
-
FUS Application: Immediately after microbubble injection, apply focused ultrasound to the target region. The acoustic parameters (frequency, pressure, pulse duration, etc.) need to be carefully optimized to induce BBB opening without causing tissue damage.
-
Drug Administration: Administer Leu-Enkephalin amide intravenously, either concurrently with or immediately after FUS application.
-
Verification of BBB Opening: BBB opening can be confirmed by administering a contrast agent (e.g., Gd-DTPA for MRI or Evans blue dye) and observing its extravasation into the brain parenchyma.
Experimental Workflow: Focused Ultrasound Delivery
Caption: Workflow for focused ultrasound-mediated drug delivery to the brain.
V. In Vivo Efficacy and Quantification Protocols
A. Hot Plate Test for Analgesia in Mice
This is a common behavioral test to assess the analgesic effects of compounds.
Procedure:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the Leu-Enkephalin formulation via the chosen route.
-
Post-treatment Measurement: At various time points after drug administration, place the mice back on the hot plate and measure the response latency. An increase in latency indicates an analgesic effect.
B. Quantification of Leu-Enkephalin in Brain Tissue by LC-MS/MS
Procedure:
-
Tissue Homogenization: Homogenize the collected brain tissue in an appropriate buffer (e.g., acidified acetone or methanol) to extract the peptide and precipitate proteins.
-
Protein Quantification: Determine the total protein concentration in the homogenate using a standard method like the Bradford assay to normalize the peptide concentration.
-
Sample Cleanup: Centrifuge the homogenate and collect the supernatant. Further purify the sample using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable column for peptide separation and optimize the mass spectrometer parameters for the specific detection and quantification of Leu-Enkephalin.
-
Data Analysis: Quantify the amount of Leu-Enkephalin by comparing the peak area to a standard curve generated with known concentrations of the peptide.
Conclusion
The delivery of this compound across the blood-brain barrier remains a significant challenge, but various promising techniques are under active investigation. The choice of delivery strategy will depend on the specific research or therapeutic goals, considering factors such as the desired route of administration, the need for targeted delivery, and the required dosage. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments aimed at advancing the clinical potential of Leu-Enkephalin and other neuropeptides.
References
Troubleshooting & Optimization
Leu-Enkephalin amide poor solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of Leu-Enkephalin amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its solubility?
Leu-Enkephalin is a naturally occurring pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. This compound is a synthetic analog where the C-terminal carboxyl group (-COOH) is replaced by a carboxamide group (-CONH2). This seemingly minor modification has a significant impact on the physicochemical properties of the peptide, including its solubility. The amidation neutralizes the negative charge of the C-terminal carboxyl group, which generally increases the peptide's overall hydrophobicity. This increased hydrophobicity can lead to lower solubility in aqueous solutions compared to its free-acid counterpart.[1]
Q2: What are the recommended solvents for dissolving this compound?
For creating a high-concentration stock solution, organic solvents are recommended. This compound is highly soluble in dimethyl sulfoxide (DMSO).[2][3] For experimental work requiring aqueous solutions, a common strategy is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Q3: What is the expected solubility of this compound in different solvents?
The solubility of this compound can vary depending on the solvent, temperature, and the specific salt form of the peptide. Below is a summary of reported solubility data.
| Solvent System | Reported Solubility | Remarks |
| DMSO | 100 mg/mL (180.30 mM) | May require sonication to fully dissolve.[2][3] |
| Aqueous Buffer (e.g., Saline) | ≥ 2.08 mg/mL (3.75 mM) | Achieved using a co-solvent method with DMSO, PEG300, and Tween-80. |
| Aqueous Buffer with Cyclodextrin | ≥ 2.08 mg/mL (3.75 mM) | Achieved using a co-solvent method with DMSO and 20% SBE-β-CD in Saline. |
Q4: How does pH affect the solubility and stability of this compound?
The pH of the aqueous solution can influence the solubility of peptides. For Leu-Enkephalin and its amidated analogs, a study on their physicochemical stability in buffered aqueous solutions found that maximal stability is achieved at a pH of approximately 5.0. While this study focused on stability, pH can also impact solubility by altering the charge state of the N-terminal amino group and the phenolic hydroxyl group of tyrosine. It is advisable to conduct small-scale solubility tests at different pH values around your experimental conditions.
Q5: Are there strategies to improve the aqueous solubility of this compound for in vitro or in vivo experiments?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic peptides like this compound:
-
Co-solvents: Using a mixture of solvents is a common approach. A stock solution in an organic solvent like DMSO can be diluted into an aqueous buffer containing other solubility enhancers.
-
Excipients:
-
PEGylation: While not a simple solubilization technique for an existing peptide, creating a PEGylated version of the peptide can improve solubility and stability.
-
Surfactants: Non-ionic surfactants like Tween-80 can help to prevent aggregation and improve the stability of the peptide in solution.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.
-
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
This is a common issue due to the peptide's hydrophobic nature, which is enhanced by the C-terminal amidation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Issue: My this compound precipitates out of solution after dilution or during storage.
Precipitation can occur if the final concentration in the aqueous buffer exceeds the peptide's solubility limit or if the solution becomes unstable over time.
-
Solution Storage: For long-term storage, it is best to store the peptide as a lyophilized powder at -20°C or -80°C. If you have a stock solution in an organic solvent like DMSO, store it in aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
-
Preventing Precipitation during Dilution: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Stabilizers: Including stabilizers like Tween-80 in your final aqueous solution can help prevent aggregation and improve the long-term stability of the peptide in solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/low-water content DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of peptide into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the peptide is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, this stock solution can be used for further dilutions. For storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
This protocol provides a method to prepare a working solution of this compound at a concentration of ≥ 2.08 mg/mL in a saline-based co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Experimental Workflow
Caption: Step-by-step workflow for preparing an aqueous solution of this compound.
Procedure (for 1 mL final volume):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. This working solution should be prepared fresh for use.
This method results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline by volume.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform small-scale solubility tests with your specific batch of this compound and in your experimental buffers to determine the optimal dissolution conditions. Always handle peptides and solvents in accordance with your institution's safety guidelines.
References
Technical Support Center: In Vitro Stability of Leu-Enkephalin Amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of Leu-Enkephalin amide in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound in vitro?
A1: this compound is primarily degraded by two main types of metallopeptidases:
-
Aminopeptidases: These enzymes, such as Aminopeptidase N (APN), cleave the N-terminal tyrosine residue (Tyr). The primary metabolite produced is Tyr.[1]
-
Neutral Endopeptidase 24.11 (Neprilysin or NEP): This enzyme cleaves the peptide bond between Gly3 and Phe4, resulting in the formation of Tyr-Gly-Gly.[1]
-
Dipeptidyl Carboxypeptidases: Enzymes like angiotensin-converting enzyme (ACE) can also contribute to degradation, though their role can be secondary to aminopeptidases and NEP.[2]
Q2: What are the most effective strategies to prevent the degradation of this compound in my experiments?
A2: A multi-pronged approach is most effective and includes:
-
Use of Enzyme Inhibitors: A cocktail of specific inhibitors targeting the major degrading enzymes is highly recommended.
-
Chemical Modification: Modifying the N-terminus (acetylation) or C-terminus (amidation) can significantly enhance stability.
-
Optimal Buffer and pH: Maintaining a pH of approximately 5.0 provides the maximal physicochemical stability for Leu-Enkephalin.[3]
-
Proper Storage and Handling: Storing the peptide lyophilized at -20°C or -80°C and avoiding repeated freeze-thaw cycles are crucial for long-term stability.[4]
Q3: Can I use a single enzyme inhibitor to protect this compound?
A3: While a single inhibitor can offer some protection, studies have shown that a combination of inhibitors is significantly more effective. This is because multiple enzymes can degrade the peptide. For instance, using only an aminopeptidase inhibitor will not prevent degradation by neutral endopeptidase. A combination of inhibitors, such as bestatin (an aminopeptidase inhibitor) and phosphoramidon (a neutral endopeptidase inhibitor), provides more complete protection.
Q4: How should I store my this compound stock solutions?
A4: For optimal stability, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The buffer pH should ideally be between 5 and 6. For oxidation-prone peptides, using oxygen-free buffers and purging vials with an inert gas like nitrogen or argon is recommended.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in my cell culture or tissue homogenate assay.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Incorporate a cocktail of peptidase inhibitors into your assay buffer. A common and effective combination is bestatin (to inhibit aminopeptidases) and phosphoramidon (to inhibit neutral endopeptidase). 2. If using tissue homogenates, ensure they are prepared and kept on ice to minimize enzymatic activity before the experiment. |
| Suboptimal pH | 1. Measure the pH of your experimental buffer. 2. Adjust the pH to a range of 5.0-6.0, which has been shown to be optimal for Leu-Enkephalin stability. |
| Adsorption to Surfaces | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer, if compatible with your assay. |
| Oxidation | 1. If not already doing so, prepare buffers with de-gassed, oxygen-free water. 2. Consider adding a reducing agent like DTT (1,4-dithio-dl-threitol) if compatible with your experimental setup. |
Issue 2: HPLC analysis shows multiple unexpected peaks, and the main this compound peak is diminished.
| Possible Cause | Troubleshooting Step |
| Identification of Degradation Products | 1. The primary degradation products to expect are Tyrosine (from aminopeptidase activity) and Tyr-Gly-Gly (from neutral endopeptidase activity). 2. Run standards of these potential metabolites to confirm their retention times. |
| Incomplete Inhibition of Enzymatic Activity | 1. Increase the concentration of your enzyme inhibitors. 2. Ensure the inhibitors were added at the start of the incubation and were not degraded. |
| Non-Enzymatic Degradation (Hydrolysis, Deamidation) | 1. Review your buffer composition and pH. Prolonged incubation at non-optimal pH can lead to chemical degradation. 2. Ensure your peptide stock solutions have been stored correctly and are not expired. |
| HPLC Method Issues | 1. Ensure your mobile phase is appropriate for separating the peptide and its more polar metabolites. A gradient elution may be necessary. 2. Check for column degradation or contamination. |
Quantitative Data Summary
Table 1: Efficacy of Peptidase Inhibitors on Enkephalin Stability
| Peptide | Enzyme Source | Inhibitor(s) | Observation | Reference |
| [Met5]-enkephalin-Arg6-Phe7 | Guinea-pig striatal membranes | Amastatin, Captopril, and Phosphoramidon | 87% or more of the peptide remained intact after 60 minutes. | |
| [Leu5]-enkephalin | Guinea-pig striatal membranes | Amastatin, Captopril, and Phosphoramidon | 98% of the peptide remained intact after 60 minutes. |
Table 2: Half-life of this compound and Analogs in Biological Matrices
| Compound | Matrix | Half-life (t½) | Reference |
| Leu-Enk-NH₂ (l-isomer) | Caco-2 homogenate | 31.7 min | |
| Ac-C8-Enk-NH₂ | Caco-2 homogenate | 83 min | |
| Leu-Enk-NH₂ (d-isomer) | Plasma | 120 min | |
| Leu-Enkephalin | Rat Plasma (diluted) | Rapidly degraded | |
| N-methyl amide analog of Leu-Enkephalin | Rat Plasma (diluted) | More stable than Leu-Enkephalin |
Experimental Protocols
Protocol 1: In Vitro Degradation Assay of this compound using Rat Brain Homogenate
1. Materials:
-
This compound
-
Rat brain tissue
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Enzyme inhibitors: Bestatin, Phosphoramidon
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
2. Preparation of Rat Brain Homogenate:
-
Euthanize a rat according to approved animal welfare protocols and quickly dissect the brain.
-
Place the brain in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce or mechanical homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant (S1 fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the supernatant with homogenization buffer to a final protein concentration of 0.1-1.0 mg/mL.
3. Degradation Assay:
-
Prepare reaction tubes on ice. For a 100 µL final reaction volume:
-
Control (No degradation): 80 µL homogenization buffer, 10 µL this compound stock solution.
-
Degradation: 70 µL brain homogenate, 10 µL homogenization buffer, 10 µL this compound stock solution.
-
Inhibition: 70 µL brain homogenate, 10 µL inhibitor cocktail (e.g., 100 µM Bestatin and 10 µM Phosphoramidon final concentration), 10 µL this compound stock solution.
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution (final concentration, e.g., 10-50 µM).
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 1 M HCl or by immediately transferring the aliquot to a tube containing acetonitrile to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Quantify the peak area of the remaining this compound at each time point.
Protocol 2: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples and incubate them at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each pH condition.
-
Analysis: Analyze the samples by HPLC to determine the percentage of intact this compound remaining.
-
Data Interpretation: Plot the percentage of remaining peptide against time for each pH to determine the pH at which the peptide is most stable.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for in vitro degradation assay.
References
- 1. [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of three peptidase inhibitors, amastatin, captopril and phosphoramidon, on the hydrolysis of [Met5]-enkephalin-Arg6-Phe7 and other opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Leu-Enkephalin Amide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of Leu-Enkephalin amide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my coupling reaction incomplete, especially for the Gly-Gly or Phe-Leu bond?
Answer: Incomplete coupling is a common challenge in solid-phase peptide synthesis (SPPS) and can be particularly pronounced in sequences prone to aggregation, such as Leu-Enkephalin. The growing peptide chain can form secondary structures (β-sheets) that hinder the accessibility of the N-terminal amine for the incoming activated amino acid.[1][2]
Troubleshooting Steps:
-
Monitor the reaction: Use a qualitative test like the Kaiser test or TNBS test to confirm the presence of free primary amines on the resin after the coupling step. A positive result (blue for Kaiser, orange for TNBS) indicates incomplete coupling.[3]
-
Double Couple: If the test is positive, repeat the coupling step with a fresh solution of the activated amino acid. This is often necessary for sterically hindered amino acids or aggregation-prone sequences.[4]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[4]
-
Change the Solvent System: If aggregation is suspected, switching from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl can help disrupt secondary structures.
-
Use a Different Coupling Reagent: If you are using a carbodiimide-based activator like DIC/HOBt, consider switching to a more potent phosphonium or uronium salt like PyBOP, HBTU, or HATU.
2. I'm observing a significant peak in my HPLC that corresponds to a deletion sequence (e.g., Tyr-Gly-Phe-Leu-NH2). What causes this?
Answer: The presence of deletion sequences is a direct consequence of incomplete coupling at a previous step. If unreacted N-terminal amines are not capped, they can react in a subsequent coupling cycle, leading to a peptide that is missing one or more amino acids.
Troubleshooting Steps:
-
Implement a Capping Step: After each coupling step that is identified as difficult, treat the resin with a capping agent like acetic anhydride in the presence of a base (e.g., DIPEA or N-methylmorpholine). This will acetylate any unreacted amines, preventing them from participating in subsequent coupling reactions.
-
Optimize Coupling Conditions: Refer to the troubleshooting steps for incomplete coupling to ensure maximum efficiency at each step.
3. My final product shows signs of racemization. How can I minimize this?
Answer: Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation step of amino acid coupling. The risk is highest for histidine and cysteine, but can also occur with other amino acids, especially with prolonged activation times or the use of certain bases.
Troubleshooting Steps:
-
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent can suppress racemization.
-
Control the Base: Use a hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid excess base and prolonged pre-activation times.
-
Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.
4. I'm having difficulty with the final cleavage and deprotection step, resulting in a low yield of the crude peptide. What could be the issue?
Answer: A low yield after cleavage can result from incomplete cleavage from the resin or degradation of the peptide due to inappropriate scavenger use in the cleavage cocktail.
Troubleshooting Steps:
-
Optimize the Cleavage Cocktail: A standard cleavage cocktail for peptides with a Tyr residue is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent re-attachment of the t-butyl cation from the Tyr side-chain protecting group to the electron-rich tyrosine ring.
-
Ensure Sufficient Cleavage Time: Allow the cleavage reaction to proceed for at least 2-3 hours at room temperature with agitation.
-
Proper Peptide Precipitation: After cleavage, ensure the peptide is fully precipitated by adding cold diethyl ether. Insufficient precipitation will lead to loss of product.
5. How can I avoid diketopiperazine formation at the dipeptide stage?
Answer: Diketopiperazine formation is a common side reaction, especially when proline is the second amino acid. In the case of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu), this is less of a concern. However, if synthesizing analogs with Pro at position 2, this can be a major issue. This side reaction occurs when the N-terminal amine of the dipeptide attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic product.
Troubleshooting Steps (for Pro-containing analogs):
-
Use 2-Chlorotrityl Chloride Resin: This resin is sterically hindered and reduces the likelihood of diketopiperazine formation.
-
Couple the Next Amino Acid Quickly: After deprotection of the second amino acid, immediately proceed to the coupling of the third amino acid to minimize the time the free N-terminal amine is available to cyclize.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for SPPS
| Coupling Reagent | Typical Excess (eq) | Activation Time | Advantages | Disadvantages |
| DIC/HOBt | 3-5 | 5-10 min | Cost-effective | Can cause dehydration of Asn and Gln |
| HBTU/DIPEA | 3-5 | 1-2 min | Fast, efficient | Potential for racemization |
| HATU/DIPEA | 3-4 | 1-2 min | Very efficient, good for hindered couplings | Higher cost, potential for racemization |
| PyBOP/DIPEA | 3-5 | 1-2 min | High coupling efficiency | Byproducts can be difficult to remove |
Table 2: Common Side Reactions and Expected Mass Changes
| Side Reaction | Description | Mass Change (Da) |
| Deletion of Gly | Incomplete coupling of a Gly residue | -57.05 |
| Deletion of Phe | Incomplete coupling of Phe residue | -147.17 |
| Diketopiperazine Formation | Cyclization and cleavage of the dipeptide | N/A (product lost) |
| Acetylation (Capping) | Acetylation of unreacted N-termini | +42.04 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for each amino acid: Leu, Phe, Gly, Gly, Tyr(tBu))
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and a coupling reagent like HATU (0.4 mmol, 4 equivalents) in DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion (yellow beads indicate a complete reaction).
-
Wash the resin with DMF (5 times).
-
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide, confirm by mass spectrometry, and lyophilize.
-
Visualizations
References
Technical Support Center: Fmoc Synthesis of Leu-Enkephalin Amide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the solid-phase synthesis of Leu-Enkephalin amide (Tyr-Gly-Gly-Phe-Leu-NH₂) using Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Fmoc synthesis of this compound?
A1: The primary side reactions encountered during the Fmoc synthesis of this compound include diketopiperazine formation, racemization, and the generation of deletion sequences due to incomplete reactions.
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Diketopiperazine (DKP) Formation: This is one of the most severe side reactions in peptide chemistry.[1] It occurs after the second amino acid (Gly) is coupled, where the exposed N-terminal amine of the dipeptide (Gly-Leu) can attack the ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring, which halts the synthesis of the target peptide.[1][2]
-
Racemization: The activation of the carboxylic acid on an incoming amino acid can lead to the loss of its stereochemical integrity (epimerization), resulting in the incorporation of a D-amino acid instead of the intended L-amino acid.[3][4] This is a concern during the peptide bond formation step. Additives such as 1-hydroxybenzotriazole (HOBt) are commonly used to suppress racemization.
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Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc protecting group leads to the subsequent amino acid being unable to couple, resulting in a "deletion sequence" that lacks one or more residues. This can be particularly problematic in sequences prone to forming secondary structures like beta-sheets, which hinder reagent access.
-
Incomplete Coupling: If the incoming activated amino acid does not react completely with the free N-terminal amine of the resin-bound peptide, deletion sequences will also form. This can be caused by steric hindrance or peptide aggregation on the resin.
Q2: How can diketopiperazine (DKP) formation be minimized?
A2: DKP formation is especially problematic for sequences where Glycine is the second amino acid coupled to the resin. Several strategies can be employed to minimize this side reaction:
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Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl (2-CTC) type, can physically obstruct the N-terminal amine from attacking the resin linkage.
-
Dipeptide Coupling: Synthesize the first two amino acids (Fmoc-Gly-Phe-OH) as a dipeptide in solution and then couple this unit to the resin in the first step. This bypasses the vulnerable dipeptide-resin stage.
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Mild Deprotection Conditions: Utilizing milder conditions for the Fmoc deprotection of the second amino acid can reduce the propensity for DKP formation.
Q3: What causes deletion sequences and how are they avoided?
A3: Deletion sequences are peptides missing one or more amino acids and are primarily caused by incomplete Fmoc deprotection or incomplete coupling.
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To address incomplete deprotection: Extend the deprotection time using 20% piperidine in DMF or perform a second deprotection step to ensure all Fmoc groups are removed. For difficult sequences, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve deprotection efficiency, but it should be avoided if Aspartic acid is present.
-
To address incomplete coupling: Use a more efficient coupling reagent like HATU or HCTU, especially for sterically hindered amino acids. Performing a "double coupling" (repeating the coupling step with fresh reagents) can drive the reaction to completion. The completion of the coupling reaction should be monitored with a qualitative method like the Kaiser (ninhydrin) test.
-
To address peptide aggregation: Switching to a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture, can disrupt aggregation and improve reaction efficiency.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low yield of target peptide; major impurity detected by MS corresponding to cyclo(Gly-Leu). | Diketopiperazine (DKP) formation after coupling the second amino acid (Glycine). | 1. Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin.2. Couple the first two amino acids as a pre-formed dipeptide (Fmoc-Gly-Phe-OH).3. Use milder Fmoc deprotection conditions for the second residue. |
| Mass spectrometry shows a series of peptides missing one or more amino acids. | Incomplete Fmoc deprotection or incomplete amino acid coupling . | 1. Deprotection: Extend deprotection time or perform a double deprotection.2. Coupling: Perform a double coupling with fresh reagents.3. Monitoring: Use the Kaiser test to confirm reaction completion before proceeding.4. Solvent: Switch from DMF to NMP to reduce peptide aggregation. |
| HPLC analysis shows a peak with the same mass as the product but a different retention time. | Racemization of one or more amino acid residues during coupling. | 1. Use an activating agent/additive combination known to minimize racemization, such as DIC/HOBt or HATU.2. Avoid strong bases and prolonged activation times. |
| Synthesis fails completely after a few cycles, especially with hydrophobic residues. | Peptide aggregation on the resin, leading to poor solvation and inaccessible reactive sites. | 1. Switch the primary solvent from DMF to NMP.2. Use a PEG-based resin, which can improve solvation of the growing peptide chain. |
Experimental Protocols
Protocol: Standard Fmoc Solid-Phase Synthesis of this compound
This protocol outlines a general procedure for the manual synthesis of this compound (H-Tyr-Gly-Gly-Phe-Leu-NH₂) on a Rink Amide resin.
-
Resin Preparation and Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 1-2 hours.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
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Drain and wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling (Leu):
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In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
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Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for the remaining amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.
-
After each coupling step, a Kaiser test can be performed on a few resin beads to ensure the reaction has gone to completion (a negative result/yellow beads indicates success).
-
-
Final Fmoc Deprotection:
-
After the final amino acid (Tyr) has been coupled, perform a final deprotection as described in Step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DMF, then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (e.g., tBu from Tyrosine).
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Filter the resin and collect the TFA solution containing the peptide.
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Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Visualizations
Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
References
Technical Support Center: Optimizing HPLC Purification of Leu-Enkephalin Amide and its Analogues
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of Leu-Enkephalin amide and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of this compound and its analogues.
Q1: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue in peptide purification and can be attributed to several factors. Secondary interactions between the peptide and the stationary phase, particularly with residual silanol groups on silica-based columns, are a primary cause. To address this, consider the following troubleshooting steps:
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Optimize Mobile Phase Additive: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent that can effectively mask silanol interactions. If you are already using TFA, ensure the concentration is optimal (typically 0.1%). In some cases, a slight increase in TFA concentration may improve peak shape.
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Adjust Mobile Phase pH: Maintaining a low pH (around 2-3) by using an acidic mobile phase additive like TFA helps to protonate silanol groups, reducing unwanted interactions with the basic residues of the peptide.
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Increase Column Temperature: Elevating the column temperature can enhance mass transfer and reduce mobile phase viscosity, often leading to sharper, more symmetrical peaks.[1][2]
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Column Choice: If tailing persists, consider using a column with a different stationary phase chemistry, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.
Q2: I am having difficulty resolving this compound from a closely eluting impurity. How can I improve the resolution?
A2: Improving resolution between closely eluting peaks requires optimizing the selectivity and efficiency of your separation. Here are some key strategies:
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Shallow Gradient: A shallower gradient slope increases the time the peptide spends interacting with the stationary phase, which can significantly enhance resolution.[3][4][5] For example, if your initial gradient is 10-50% acetonitrile over 20 minutes (2%/min), try a gradient of 20-40% over 20 minutes (1%/min) or even longer.
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Change in Organic Modifier: While acetonitrile is the most common organic modifier for peptide separations, switching to or adding another solvent like methanol can alter the selectivity of the separation.
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Temperature Optimization: Temperature can affect the selectivity of peptide separations. Experimenting with different column temperatures (e.g., in increments of 10°C) may improve the separation of your target peptide from the impurity.
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Flow Rate Adjustment: In some cases, reducing the flow rate can lead to better resolution, although this will increase the run time.
Q3: The recovery of my this compound is low after purification. What could be the cause and how can I improve it?
A3: Low recovery of peptides during HPLC purification can be due to several factors, including adsorption to the stationary phase or system components, or poor solubility.
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Sample Solubility: Ensure your peptide is fully dissolved in a solvent compatible with the initial mobile phase. If a stronger solvent like DMSO is needed for initial dissolution, inject the smallest possible volume to avoid peak distortion.
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System Passivation: Peptides can adsorb to stainless steel surfaces in the HPLC system. Passivating the system by flushing with a solution of nitric acid (following your system's guidelines) or using a biocompatible HPLC system can mitigate this issue.
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Mobile Phase Additives: Ensure the concentration of your ion-pairing agent (e.g., TFA) is sufficient. Inadequate ion-pairing can lead to broader peaks and potential loss of product.
Q4: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as the mobile phase additive for purifying this compound?
A4: The choice between TFA and Formic Acid (FA) depends on your downstream application.
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For high-resolution purification with UV detection: TFA is generally preferred. It is a strong ion-pairing agent that provides excellent peak shape and resolution for peptides.
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For applications involving mass spectrometry (MS): Formic acid is the better choice. TFA is a known ion-suppressant in MS, which can significantly reduce the signal intensity of your peptide. While FA may result in broader peaks compared to TFA, it is much more compatible with MS detection. Difluoroacetic acid (DFA) can be a good compromise, offering better chromatographic performance than FA with less ion suppression than TFA.
Data Presentation
The following tables summarize quantitative data on the effect of different HPLC parameters on the purification of enkephalins.
Table 1: Effect of Column Temperature on Retention Time of Tryptic Peptides
| Peak Pair | Retention Time at 32°C (min) | Retention Time at 42°C (min) | Change in Resolution (α) |
| 1 | ~25 | ~22 | Increase of 0.14 |
| 2 | ~28 | ~25 | Decrease of 0.58 |
Data adapted from a study on bovine cytochrome c tryptic digest, illustrating the principle of temperature effects on peptide separation.
Table 2: Effect of TFA Concentration on Retention of a Peptide Mix (including Leu-Enkephalin)
| Peptide | Retention Time with 0.1% TFA (min) | Retention Time with 0.3% TFA (min) |
| Angiotensin II | ~24 (co-elutes with Leu-Enkephalin) | ~26 (resolved) |
| Leu-Enkephalin | ~24 | ~24 |
This data demonstrates that increasing TFA concentration can alter the selectivity for some peptides (like Angiotensin II) while having minimal effect on others (like Leu-Enkephalin) in a mixture.
Table 3: Effect of Flow Rate on Protein Separation
| Flow Rate (mL/min) | Retention Time (min) |
| 0.5 | ~12 |
| 1.0 | ~9 |
| 1.5 | ~8 |
Illustrative data from a protein separation showing that a threefold increase in flow rate results in a less than proportional decrease in retention time for large molecules in gradient elution.
Experimental Protocols
Protocol 1: Method Development for this compound Purification
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Initial Scouting Run:
-
Column: C18 reversed-phase, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm.
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Mobile Phase A: 0.1% TFA in HPLC-grade water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: 5-95% B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 214 nm and 280 nm.
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Column Temperature: 30°C.
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Injection Volume: 10-20 µL of a 1 mg/mL solution of crude peptide.
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-
Gradient Optimization:
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Based on the retention time from the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 30% B, a new gradient could be 20-40% B over 20 minutes or longer to improve resolution.
-
-
Temperature Optimization:
-
If peak shape or resolution is still suboptimal, perform runs at different temperatures (e.g., 30°C, 40°C, 50°C) to assess the impact on the chromatogram.
-
-
Flow Rate Optimization:
-
If necessary, evaluate the effect of lower flow rates (e.g., 0.8 mL/min) on resolution, keeping in mind the increased run time.
-
Protocol 2: Preparative HPLC Purification of this compound
-
System Preparation:
-
Equilibrate the preparative HPLC system and column with the initial mobile phase conditions determined during method development.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and dilute with the initial mobile phase.
-
-
Purification Run:
-
Inject the dissolved sample onto the preparative column. The loading amount will depend on the column dimensions and should be optimized to avoid overloading.
-
Run the optimized gradient method.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and ending after the peak returns to baseline.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Visualizations
Caption: A general troubleshooting workflow for common HPLC purification issues.
Caption: Experimental workflow for HPLC method development.
Caption: Relationship between mobile phase additives and their chromatographic effects.
References
troubleshooting low yield in Leu-Enkephalin amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of Leu-Enkephalin amide (Tyr-Gly-Gly-Phe-Leu-NH₂).
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the most common solid-phase synthesis strategy for producing this compound?
A2: The most widely used method is the Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). This strategy offers milder deprotection conditions compared to Boc-chemistry, which is beneficial for many peptide sequences. A Rink Amide resin is typically used to generate the C-terminal amide upon cleavage.[1][2]
Q2: What are the critical steps that most significantly impact the final yield?
A3: The most critical steps are the loading of the first amino acid onto the resin, the efficiency of each subsequent coupling and deprotection cycle, and the final cleavage and purification process. Incomplete reactions at any stage can lead to the accumulation of deletion sequences and other impurities, which significantly reduces the yield of the desired full-length peptide.[1]
Q3: What purity level should be targeted for this compound?
A4: For research applications, a purity of >95% is generally recommended. This is typically assessed using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[1][3]
Troubleshooting: Low Coupling Efficiency
Q4: My Kaiser test is positive (blue beads) after a coupling step. What does this indicate and what should I do?
A4: A positive Kaiser test indicates the presence of free primary amines, meaning the coupling reaction is incomplete. This can be caused by several factors:
-
Steric Hindrance: Bulky amino acids, like Phenylalanine (Phe) in this sequence, can hinder the reaction.
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, blocking access to the N-terminus.
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Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent (e.g., DMF) limits the accessibility of reactive sites.
Solutions:
-
Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.
-
Use a More Potent Coupling Reagent: If using HBTU or DIC, consider switching to a more powerful reagent like HATU or HCTU.
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).
Q5: Are there specific "difficult couplings" within the Leu-Enkephalin sequence?
A5: Yes, coupling any amino acid to a sterically hindered residue can be challenging. In the Leu-Enkephalin sequence (Tyr-Gly-Gly-Phe-Leu), coupling Phenylalanine (Phe) can sometimes be difficult due to its bulky side chain. It is advisable to monitor this step closely with a Kaiser test.
Troubleshooting: Low Deprotection Efficiency
Q6: I am seeing deletion sequences in my final mass spectrometry analysis. Could this be a deprotection problem?
A6: Yes, incomplete removal of the Fmoc protecting group is a common cause of deletion sequences. If the Fmoc group is not fully cleaved, the subsequent amino acid cannot be coupled, resulting in a peptide that is missing one or more residues.
Q7: What causes incomplete Fmoc deprotection and how can I fix it?
A7: Common causes and their solutions include:
-
Insufficient Reagent: The volume or concentration of the piperidine solution may be inadequate to swell and penetrate the resin completely. Ensure a sufficient excess of the deprotection solution is used.
-
Degraded Reagent: Piperidine can degrade over time. Use a fresh solution of 20% piperidine in DMF for each synthesis.
-
Peptide Aggregation: Interchain hydrogen bonding can form secondary structures (β-sheets) that mask the Fmoc group, making it inaccessible to the deprotection reagent. To address this, consider increasing the deprotection time, raising the temperature, or adding chaotropic salts.
Troubleshooting: Low Cleavage Yield
Q8: The final yield of my peptide after cleavage is much lower than expected. What went wrong?
A8: Low yield after the final cleavage step is a frequent issue. The problem can often be traced back to one of the following causes:
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Incomplete Cleavage: The cleavage conditions (time or reagent concentration) may be insufficient to fully release the peptide from the resin.
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Peptide Precipitation During Cleavage: The cleaved peptide may be insoluble in the cleavage cocktail and precipitate on the resin beads.
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Peptide Solubility in Ether: The peptide may not precipitate efficiently from the cleavage solution if it has some solubility in cold diethyl ether.
Solutions:
-
Optimize Cleavage Conditions: Increase the cleavage reaction time (e.g., from 2 hours to 3-4 hours) or perform a second cleavage on the same resin with fresh cocktail to recover any remaining product.
-
Improve Precipitation: Use a larger volume of ice-cold diethyl ether (at least 10 times the volume of the TFA filtrate) to maximize precipitation. Ensure the ether is sufficiently cold (-20°C is ideal).
-
Perform a Test Cleavage: Before cleaving the entire batch, perform a small-scale test cleavage on a few milligrams of resin to optimize conditions.
Data Presentation
Table 1: Impact of Resin Choice on First Amino Acid Loading Yield
| Resin Type | First Amino Acid | Loading Yield (%) | Reference |
| PAL-PEG-PS Resin | Fmoc-Leu | >90% | |
| Rink Amide Resin | Fmoc-Leu-NH-CPM | 48% (initial) | |
| Rink Amide Resin | Fmoc-Leu-NH-CPM | 86% (after re-coupling) |
Table 2: Theoretical vs. Actual Yield Based on Stepwise Efficiency
This table illustrates how small inefficiencies in coupling and deprotection steps compound to significantly lower the final theoretical yield of a peptide. The calculation assumes a 140-step synthesis for a 70-mer peptide.
| Efficiency per Step (%) | Overall Theoretical Yield (%) |
| 97.0% | 1.4% |
| 99.0% | 24.0% |
| 99.5% | 50.0% |
| 99.9% | 86.9% |
| Data adapted from Gyros Protein Technologies. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound
This protocol outlines the manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Coupling (for each amino acid: Leu, Phe, Gly, Gly, Tyr):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Monitoring: Perform a Kaiser test after each coupling step to ensure completion. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence (Leu -> Phe -> Gly -> Gly -> Tyr). After the final coupling (Tyr), perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
Protocol 2: Kaiser Test (for detection of free primary amines)
-
Take a small sample of resin beads (5-10 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the following three solutions to the beads:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color:
-
Blue/Purple beads: Test is positive (incomplete coupling).
-
Yellow/Colorless beads: Test is negative (complete coupling).
-
Protocol 3: Cleavage and Peptide Precipitation
-
Wash the final peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) .
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per 0.1 mmol of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate into a centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
Wash the resin with a small additional volume of TFA and combine the filtrates.
-
A white precipitate of the crude peptide should form in the cold ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide pellet.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for diagnosing sources of low peptide yield.
Caption: Side reaction pathway for Diketopiperazine (DKP) formation during SPPS.
References
minimizing racemization during Leu-Enkephalin amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of Leu-Enkephalin amide.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis and why is it a concern?
A1: Racemization is the conversion of a stereochemically pure amino acid, in this case, L-Leucine at the C-terminus of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu-NH2), into a mixture of both its L- and D-enantiomers. This results in the formation of a diastereomeric peptide (Tyr-Gly-Gly-Phe-D-Leu-NH2). The biological activity of peptides is highly dependent on their specific three-dimensional structure. The presence of the D-Leucine diastereomer can significantly reduce the peptide's binding affinity to opioid receptors and alter its pharmacological profile, making control of stereochemistry critical during synthesis.[1]
Q2: Which step in the synthesis of this compound is most prone to racemization?
A2: The most critical step for racemization is the activation of the carboxylic acid of the incoming Fmoc-protected amino acid during the coupling reaction. This is particularly true for the last amino acid being coupled, Phenylalanine, as the C-terminal Leucine is already attached to the resin. However, the initial loading of Fmoc-L-Leucine onto the amide resin can also be a source of epimerization, which is why using pre-loaded resins is often recommended.[2] During the activation of an amino acid's carboxyl group, an oxazolone intermediate can form, which is prone to racemization.[3]
Q3: Are there specific amino acids in the Leu-Enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) that are more susceptible to racemization?
A3: While Leucine itself is not considered one of the most racemization-prone amino acids like Cysteine or Histidine, racemization can still occur, especially under harsh coupling conditions. Phenylalanine can also be susceptible to racemization. Glycine is achiral and therefore not subject to racemization. The risk of racemization is generally highest for the amino acid being activated for coupling.
Troubleshooting Guides
Issue 1: High levels of the D-Leu diastereomer detected in the final this compound product.
-
Potential Cause: Aggressive coupling conditions for the Fmoc-Phe-OH onto the Leu-resin.
-
Recommended Actions:
-
Optimize Coupling Reagents and Additives: Avoid using carbodiimides like DIC alone. Always use them in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5] For difficult couplings, stronger additives like 1-hydroxy-7-azabenzotriazole (HOAt) can be used, but with caution as they can also increase the rate of side reactions.
-
Choice of Base: Use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) instead of stronger bases. Using the minimum necessary amount of base is also crucial.
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid with the coupling reagent before adding it to the resin-bound peptide. Prolonged pre-activation increases the risk of oxazolone formation and subsequent racemization.
-
Temperature Control: Perform the coupling reactions at room temperature. Avoid elevated temperatures, which are sometimes used to speed up sluggish couplings, as this significantly increases the rate of racemization.
-
Issue 2: Inconsistent or high levels of racemization from batch to batch.
-
Potential Cause: Variability in reagent quality, reaction times, or temperature.
-
Recommended Actions:
-
Standardize Protocols: Ensure that all experimental parameters, including reagent concentrations, reaction times, and temperatures, are strictly controlled and documented for each synthesis.
-
Reagent Quality: Use high-purity, fresh coupling reagents and solvents. Degradation of reagents can lead to side reactions and increased racemization.
-
Moisture Control: Ensure all solvents and reagents are anhydrous, as water can interfere with the coupling reactions and promote side reactions.
-
Quantitative Data on Racemization
The following table summarizes representative data on the impact of different coupling reagents on the racemization of amino acids during peptide synthesis. While specific data for the C-terminal Leucine in this compound is limited, the trends observed for other sensitive amino acids provide valuable guidance.
| Coupling Reagent Combination | Additive | Base | % D-Isomer (Representative for sensitive amino acids) | Reference |
| DIC | None | DIEA | High (>5%) | General Knowledge |
| DIC | HOBt | DIEA | Low (1-2%) | |
| DIC | Oxyma | DIEA | Very Low (<1%) | |
| HATU | - | DIEA | Moderate (2-5%) | |
| HBTU | - | DIEA | Moderate (2-5%) | |
| COMU | - | DIEA | Low (1-3%) | General Knowledge |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound with Minimized Racemization
This protocol utilizes Fmoc/tBu chemistry on a Rink Amide resin.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-L-Leucine Coupling (First Amino Acid):
-
Dissolve Fmoc-L-Leu-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Peptide Chain Elongation (Gly, Gly, Phe, Tyr):
-
For each subsequent amino acid (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH), repeat the coupling and deprotection steps.
-
Coupling: Dissolve the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Pre-activate for 2 minutes before adding to the resin. Agitate for 1-2 hours.
-
-
Final Deprotection and Cleavage:
-
After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Chiral HPLC Analysis of this compound Diastereomers
This protocol provides a general method for separating the L-Leu and D-Leu diastereomers of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is often suitable for separating peptide diastereomers. A chiral column can also be used for baseline separation if co-elution occurs on a standard C18 column.
-
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A shallow gradient is typically required to resolve closely eluting diastereomers. An example gradient is:
-
10-40% B over 30 minutes.
-
-
The exact gradient should be optimized for the specific column and system.
-
-
Detection:
-
UV detection at 220 nm or 280 nm (due to the Tyrosine residue).
-
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Solvent A.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The D-Leu diastereomer will typically elute as a small peak very close to the main L-Leu peptide peak.
-
The percentage of the D-isomer can be calculated from the peak areas.
-
Mandatory Visualizations
Caption: Mechanism of racemization during peptide bond formation.
References
Technical Support Center: Enhancing Leu-Enkephalin Amide Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of Leu-Enkephalin amide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Prodrug and Chemical Modification Strategies
Question: My chemically modified Leu-Enkephalin analog shows poor in vivo efficacy despite increased lipophilicity. What could be the issue?
Answer:
Several factors could contribute to the poor in vivo efficacy of a lipophilic Leu-Enkephalin analog. Consider the following troubleshooting steps:
-
Metabolic Instability: Increased lipophilicity can sometimes lead to higher susceptibility to metabolic enzymes.[1] Assess the stability of your analog in plasma and brain homogenates. Glycosylation of the peptide has been shown to significantly increase enzymatic stability in both serum and brain.[2][3]
-
Receptor Binding Affinity: The chemical modification may have altered the conformation of the peptide, reducing its binding affinity to opioid receptors. Perform in vitro receptor binding assays to confirm that the analog retains high affinity for its target. Systematic replacement of amide bonds has been explored to create analogs with enhanced stability while maintaining biological activity.[4]
-
Prodrug Conversion Rate: If you have designed a prodrug, the rate of conversion to the active Leu-Enkephalin in the central nervous system (CNS) might be suboptimal. Investigate the hydrolysis rate of the prodrug under physiological conditions. For instance, a chemical delivery system using a 1,4-dihydrotrigonellyl group on the N-terminus and a bulky ester on the C-terminus was designed for controlled release in the brain.[5]
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Efflux Transporter Interaction: Highly lipophilic molecules can become substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump them out of the brain. Use in vitro models like Caco-2 cell monolayers to assess if your analog is a substrate for P-gp or other relevant efflux transporters.
Question: I am considering glycosylation to improve BBB penetration of my Leu-Enkephalin analog. What are the key considerations?
Answer:
Glycosylation is a promising strategy to enhance both metabolic stability and BBB transport of peptides. Here are key considerations:
-
Site of Glycosylation: The position of the sugar moiety is crucial. It should not interfere with the peptide's binding to its receptor. A study on a linear opioid peptide amide, Tyr-D-Thr-Gly-Phe-Leu-Ser-NH2, showed that O-linked glycosylation on Ser(6) improved BBB permeability and analgesic effects.
-
Type of Glycosylation: The nature of the sugar (e.g., glucose, mannose) can influence the transport mechanism. Some sugars may be recognized by specific glucose transporters (e.g., GLUT1) at the BBB, facilitating carrier-mediated transport.
-
Enzymatic Stability: Glycosylation can protect the peptide from degradation by peptidases. It is essential to evaluate the stability of the glycosylated peptide in relevant biological fluids.
2. Nanoparticle-Based Delivery Systems
Question: My Leu-Enkephalin-loaded nanoparticles show inconsistent drug release profiles. How can I troubleshoot this?
Answer:
Inconsistent drug release from nanoparticles can be a significant hurdle. Here are some troubleshooting tips:
-
Polymer and Formulation Optimization: The choice of polymer and the formulation method are critical. For chitosan amphiphile nanoparticles encapsulating a palmitic ester prodrug of Leu-Enkephalin, the formulation was shown to increase brain drug levels. Experiment with different polymer concentrations and formulation parameters (e.g., sonication time, stirring speed) to achieve a consistent and desired release profile.
-
Drug-Polymer Interaction: The nature of the interaction between Leu-Enkephalin and the nanoparticle matrix influences its release. Ensure that the encapsulation process is reproducible and that the drug is uniformly distributed within the nanoparticles.
-
Particle Size and Polydispersity: Variations in particle size and a high polydispersity index (PDI) can lead to inconsistent release. Aim for a narrow size distribution. Techniques like dynamic light scattering (DLS) should be used to monitor particle size and PDI.
-
Stability of the Nanoparticle Formulation: The nanoparticles themselves might be unstable, leading to premature drug release. Assess the stability of your nanoparticle formulation over time and under different storage conditions.
Question: I am developing an intranasal formulation of Leu-Enkephalin nanoparticles for direct brain delivery, but the brain uptake is low. What are the potential reasons?
Answer:
Intranasal delivery is a promising non-invasive route to bypass the BBB. Low brain uptake could be due to several factors:
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Mucoadhesion: The formulation needs to have good mucoadhesive properties to prolong its residence time in the nasal cavity, allowing more time for absorption. Chitosan-based nanoparticles are known for their mucoadhesive properties.
-
Particle Size and Surface Charge: Nanoparticle size and surface charge play a crucial role in transport across the nasal epithelium. Generally, smaller, positively charged nanoparticles are preferred for better interaction with the negatively charged nasal mucosa.
-
Nasal Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can rapidly remove the formulation. Strategies to overcome this include the use of mucoadhesive polymers or absorption enhancers.
-
Formulation Volume and Administration Technique: The volume administered should be optimized to avoid drainage from the nasal cavity. The administration technique should ensure the formulation reaches the olfactory region, which is a primary site for nose-to-brain transport.
3. Liposomal Formulations
Question: My targeted liposomes for Leu-Enkephalin delivery show low BBB transcytosis in vitro. How can I improve this?
Answer:
Achieving efficient receptor-mediated transcytosis (RMT) with targeted liposomes requires careful design. Here are some troubleshooting strategies:
-
Ligand Selection and Density: The choice of targeting ligand is critical. It should bind with high affinity to a receptor that is highly expressed on brain endothelial cells and undergoes efficient transcytosis, such as the transferrin receptor (TfR) or low-density lipoprotein receptor-related protein 1 (LRP1). The density of the ligand on the liposome surface needs to be optimized; too low a density may not be sufficient for binding, while too high a density could lead to steric hindrance or rapid lysosomal degradation.
-
PEGylation and Ligand Accessibility: While PEGylation helps to prolong circulation time, it can also shield the targeting ligand, preventing it from binding to its receptor. This is known as the "PEG dilemma." Consider using shorter PEG chains or incorporating linkers that present the ligand beyond the PEG layer.
-
Liposome Size: The size of the liposomes can influence their interaction with brain endothelial cells and their subsequent endocytosis. Typically, liposomes in the range of 100-200 nm are used for brain targeting.
-
In Vitro Model Limitations: Ensure your in vitro BBB model (e.g., hCMEC/D3 cells) accurately reflects the in vivo situation. It's important to validate the expression of the target receptor in your cell model.
Quantitative Data Summary
Table 1: Efficacy of Different Leu-Enkephalin Delivery Strategies
| Delivery Strategy | Model | Key Findings | Reference |
| Palmitic Ester Prodrug in Chitosan Nanoparticles (Oral) | Mice | 67% increase in brain drug levels and significantly increased antinociceptive activity. | |
| Palmitic Ester Prodrug in Chitosan Nanoparticles (Intravenous) | Mice | 50% increase in peptide brain levels and conferred antinociceptive activity. | |
| Polymeric Nanoparticles (Intranasal) | Animals | Transported Leu-Enkephalin exclusively to the brain with no peripheral exposure, leading to a strong anti-nociceptive response. | |
| Glycosylation (O-linked on Ser(6)) | Rats | Increased BBB permeability from 1.0 ± 0.2 µl x min⁻¹ x g⁻¹ to 2.2 ± 0.2 µl x min⁻¹ x g⁻¹. | |
| Chemical Delivery System (CDS) | Rats | Intravenous injection produced a significant and long-lasting antinociceptive response. | |
| Fmoc-Met-Enkephalin (Lipophilic Prodrug) | Mice | Facilitated an analgesic effect following intraperitoneal administration. | |
| Cationized-HSA-Fmoc-Enkephalin Conjugate | Mice | Pronounced antinociceptive response after intraperitoneal administration. | |
| PEG(5)-Fmoc-Enkephalin Conjugate | Mice | Pronounced antinociceptive response after intraperitoneal administration. |
Experimental Protocols
Protocol 1: Preparation of Leu-Enkephalin Prodrug-Loaded Chitosan Amphiphile Nanoparticles
This protocol is a generalized representation based on the principles described in the literature.
-
Synthesis of Palmitic Ester Prodrug of Leu-Enkephalin:
-
React Leu-Enkephalin with palmitic acid using a suitable coupling agent (e.g., DCC/DMAP) in an appropriate organic solvent.
-
Purify the resulting palmitic ester prodrug using techniques like HPLC.
-
Characterize the product using mass spectrometry and NMR to confirm its structure.
-
-
Preparation of Chitosan Amphiphile:
-
Synthesize a chitosan amphiphile by conjugating a hydrophobic moiety (e.g., a fatty acid) to the chitosan backbone.
-
-
Nanoparticle Formulation by Self-Assembly:
-
Dissolve the chitosan amphiphile and the palmitic ester prodrug of Leu-Enkephalin in a suitable organic solvent.
-
Add this organic solution dropwise to an aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously via self-assembly.
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Characterization of Nanoparticles:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by quantifying the amount of unincorporated prodrug.
-
Visualizations
References
- 1. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Brain-Targeted Delivery of a Leucine-enkephalin Analogue by Retrometabolic Designâ - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
dealing with Leu-Enkephalin amide aggregation in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leu-Enkephalin amide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its aggregation in solution.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Problem: My this compound solution appears cloudy or has visible precipitates immediately after preparation.
Possible Causes and Solutions:
-
Poor Solubility: this compound has limited solubility in aqueous buffers. Direct dissolution in aqueous solutions, especially at high concentrations, can lead to immediate precipitation.
-
Solution: Prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) before making further dilutions in your aqueous buffer of choice. A common starting point is to dissolve the peptide in 100% DMSO to create a high-concentration stock.
-
-
Incorrect pH: The pH of the solution significantly impacts the solubility and stability of this compound.
-
Solution: Adjust the pH of your final aqueous solution. Studies on similar enkephalins have shown maximal stability at a pH of approximately 5.0. It is recommended to prepare your buffer at the desired pH before adding the peptide stock solution.
-
-
Low Temperature: Dissolving peptides at low temperatures can sometimes hinder solubility.
-
Solution: While maintaining the overall temperature control of your experiment is crucial, ensure the initial dissolution of the stock solution is performed at room temperature. Gentle warming and sonication can aid in dissolving the peptide in the initial organic solvent.
-
Problem: I observe a gradual increase in turbidity or precipitation in my this compound solution over time.
Possible Causes and Solutions:
-
Aggregation: this compound can self-associate and form aggregates in solution over time. This process is influenced by several factors.
-
Solution 1: Optimize Storage Conditions: For short-term storage (up to 24 hours), keep the aqueous solution at 2-8°C. For longer-term storage, it is recommended to store aliquots of the stock solution in an organic solvent like DMSO at -20°C or -80°C to minimize aggregation. Avoid repeated freeze-thaw cycles.
-
Solution 2: Adjust Peptide Concentration: Higher concentrations of the peptide can accelerate the rate of aggregation. If your experimental design allows, working at lower concentrations can help maintain the peptide in its monomeric form for a longer duration.
-
Solution 3: Modify Buffer Composition: The presence of certain excipients can help stabilize the peptide. Consider the addition of co-solvents or stabilizers. However, the compatibility of these additives with your specific assay should be validated.
-
Problem: My experimental results are inconsistent, and I suspect aggregation is affecting the bioactivity of this compound.
Possible Causes and Solutions:
-
Formation of Inactive Aggregates: Aggregation can sequester the peptide into non-functional forms, reducing the effective concentration of active monomer in the solution.
-
Solution 1: Characterize Your Solution: Before conducting your bioassays, it is crucial to characterize the state of your this compound solution. Techniques like Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in your solution, while Size Exclusion Chromatography (SEC) can help quantify the percentage of monomer versus aggregates.
-
Solution 2: Prepare Fresh Solutions: Due to the potential for aggregation over time, it is best practice to prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Solution 3: Filter Your Solution: If small aggregates are suspected, filtering the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) may help remove pre-existing aggregates. However, be aware that this may also reduce the total peptide concentration.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
It is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This can then be diluted into the desired aqueous buffer.
2. What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
Based on studies of similar pentapeptides, a pH of around 5.0 provides maximal stability and can slow down degradation processes.[1]
3. How should I store my this compound solutions?
For long-term storage, it is best to keep the peptide as a stock solution in an organic solvent like DMSO at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.
4. What factors can promote the aggregation of this compound?
Several factors can promote aggregation, including:
-
High peptide concentration
-
Sub-optimal pH
-
Elevated temperatures
-
Mechanical stress (e.g., vigorous vortexing)
-
Prolonged storage in aqueous solutions
5. How can I detect and quantify the aggregation of this compound?
Several biophysical techniques can be used:
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in the solution.
-
Thioflavin T (ThT) Fluorescence Assay: To detect the formation of amyloid-like fibrillar aggregates.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates.
-
Size Exclusion Chromatography (SEC): To separate and quantify the monomeric peptide from its aggregated forms.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and aggregation of this compound and related peptides.
Table 1: Solubility of Leu-Enkephalin and its Salts
| Compound | Solvent | Solubility |
| Leu-Enkephalin (trifluoroacetate salt) | Ethanol, DMSO, Dimethyl formamide | ~25 mg/mL |
| Leu-Enkephalin (trifluoroacetate salt) | PBS (pH 7.2) | ~10 mg/mL |
| This compound | DMSO | 100 mg/mL |
Table 2: Stability of Enkephalin Peptides under Different Conditions
| Peptide | pH | Temperature (°C) | Shelf-life (t90%) |
| Leucine Enkephalin | 5.0 | 40 | 48.13 days |
| [D-Ala2]-Leucine Enkephalinamide | 5.0 | 40 | 50.9 days |
(Data derived from a study on Leucine Enkephalin and a synthetic analog, providing an indication of stability under acidic conditions)[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, high-purity water
-
Buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the solution until the peptide is completely dissolved.
-
For immediate use, dilute the DMSO stock solution into your pre-warmed (to room temperature) aqueous buffer to the final desired concentration. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
For storage, aliquot the DMSO stock solution into sterile, low-protein-binding tubes, and store at -20°C or -80°C.
-
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Fluorescence Assay
-
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a working solution of ThT in the assay buffer at a final concentration of 20 µM.
-
In a 96-well plate, mix your this compound sample with the ThT working solution. The final peptide concentration will depend on your experimental design. Include a control well with only the ThT working solution.
-
Incubate the plate at the desired temperature (e.g., 37°C) in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
-
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
-
Materials:
-
This compound solution
-
Low-volume DLS cuvette
-
DLS instrument
-
-
Procedure:
-
Prepare your this compound solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Carefully transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index for the buffer being used.
-
Perform the measurement to obtain the size distribution of particles in the solution. The presence of larger particles (e.g., >10 nm) may indicate aggregation.
-
Visualizations
Caption: Workflow for preparing and analyzing this compound aggregation.
Caption: Key factors that can promote the aggregation of this compound.
References
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Leu-Enkephalin Amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation of Leu-Enkephalin amide.
Frequently Asked Questions (FAQs)
Q1: What is the sequence and expected mass of this compound?
A1: this compound is a pentapeptide with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine, commonly represented as YGGFL-NH₂. The C-terminus is amidated, meaning the carboxylic acid group is replaced by an amide group (-CONH₂). This modification affects its monoisotopic mass. The molecular formula is C₂₈H₃₈N₆O₆, and its monoisotopic mass is approximately 554.285 Da.[1] The protonated molecule ([M+H]⁺) will have an m/z of approximately 555.292.
Q2: What are the expected major fragment ions for this compound in Collision-Induced Dissociation (CID)?
A2: In CID mass spectrometry, peptides typically fragment along the peptide backbone, producing b- and y-type ions.[2][3] For this compound (YGGFL-NH₂), you can expect a series of b-ions (charge retained on the N-terminus) and y-ions (charge retained on the C-terminus). The C-terminal amidation will specifically affect the mass of the y-ions.
Q3: Why am I not seeing the expected precursor ion at m/z 555.3?
A3: Several factors could contribute to the absence or low intensity of the precursor ion:
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Sample Degradation: The peptide may have degraded. Ensure proper sample handling and storage.
-
Ionization Issues: The ionization source may not be optimized for this peptide. Adjust parameters such as spray voltage, gas flow, and temperature.
-
In-source Fragmentation: The peptide might be fragmenting in the ion source before mass analysis. Reduce the energy in the ion source (e.g., lower cone voltage).
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Incorrect Mass Calibration: The mass spectrometer may be out of calibration. Perform a mass calibration using a known standard.
Q4: My MS/MS spectrum shows very few fragment ions or is dominated by noise. What can I do?
A4: Poor fragmentation can be due to several reasons:
-
Insufficient Collision Energy: The applied collision energy may be too low to induce fragmentation. Gradually increase the collision energy.
-
Low Precursor Ion Intensity: If the precursor ion signal is weak, the resulting fragment ion signals will also be weak. Optimize ionization conditions to enhance the precursor signal.[4]
-
Contamination: Contaminants in the sample or from the HPLC system can suppress the signal of your peptide. Ensure high-purity solvents and proper sample cleanup.[5]
-
Detector Issues: The detector may not be functioning optimally. Check the detector settings and perform any necessary maintenance.
Q5: I see unexpected peaks in my spectrum. What could be their origin?
A5: Unexpected peaks can arise from:
-
Contaminants: Common contaminants include keratins from skin and hair, polymers from lab equipment, and components from the mobile phase.
-
Adducts: The peptide may form adducts with salts present in the sample (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).
-
Neutral Losses: Peptides can lose small neutral molecules like water (-18 Da) or ammonia (-17 Da), especially from certain amino acid residues.
-
Internal Fragments: Cleavage at two backbone positions can generate internal fragment ions.
Troubleshooting Guides
Guide 1: Poor Signal Intensity or No Peaks
This guide helps you troubleshoot issues related to weak or absent signals in your mass spectrum.
Guide 2: Poor Fragmentation in MS/MS
This guide provides steps to address inadequate fragmentation of the this compound precursor ion.
Data Presentation
Table 1: Theoretical m/z Values for Fragment Ions of this compound ([M+H]⁺)
The following table lists the calculated monoisotopic m/z values for the singly charged b- and y-ions of this compound (YGGFL-NH₂).
| Ion Type | Sequence | Theoretical m/z |
| b-ions | ||
| b₁ | Y | 164.0706 |
| b₂ | YG | 221.0921 |
| b₃ | YGG | 278.1136 |
| b₄ | YGGF | 425.1820 |
| y-ions | ||
| y₁ | L-NH₂ | 114.0917 |
| y₂ | FL-NH₂ | 261.1601 |
| y₃ | GFL-NH₂ | 318.1816 |
| y₄ | GGFL-NH₂ | 375.2031 |
Note: These are theoretical values. Observed m/z may vary slightly due to instrument calibration and resolution.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Reconstitution: Dissolve the lyophilized this compound powder in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a stock concentration of 1 mg/mL.
-
Working Solution: Prepare a working solution by diluting the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration: (Optional) If the sample contains particulates, filter it through a 0.22 µm syringe filter before injection.
-
Injection: Inject an appropriate volume (e.g., 1-5 µL) onto the LC-MS system.
Protocol 2: Typical LC-MS/MS Method Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 555.3).
-
Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Start with a value around 20-25 eV and optimize as needed.
-
MS2 Scan Range: m/z 50-600.
-
-
Mandatory Visualization
Fragmentation Pathway of this compound
The following diagram illustrates the generation of b- and y-ions from the precursor this compound molecule.
References
overcoming non-specific binding in Leu-Enkephalin amide receptor assays
Welcome to the technical support center for Leu-enkephalin amide receptor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly non-specific binding, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?
A1: Non-specific binding refers to the adherence of the radiolabeled this compound to components other than the target opioid receptor, such as lipids, other proteins, and the assay apparatus (e.g., filters, plates).[1][2][3] This is a significant issue because it elevates the background signal, which can mask the true specific binding to the receptor. A high signal-to-noise ratio is crucial for accurate data, and ideally, specific binding should constitute at least 80% of the total binding at the radioligand's Kd concentration.[2]
Q2: What are the primary causes of high non-specific binding?
A2: High non-specific binding can stem from several factors:
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Ligand Properties: Leu-enkephalin, being a peptide, can exhibit hydrophobic and electrostatic interactions with various surfaces.[3]
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Radioligand Concentration: Using a radioligand concentration that is too high increases the likelihood of non-specific interactions.
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Suboptimal Assay Buffer: Incorrect pH or low ionic strength in the buffer can fail to minimize non-specific interactions.
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Inadequate Washing: Insufficient or ineffective washing steps may not adequately remove all unbound radioligand.
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Binding to Filters/Plates: The materials used in the assay, such as glass fiber filters, can themselves be a source of non-specific binding.
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is measured by incubating the receptor preparation and radioligand in the presence of a high concentration of an unlabeled ("cold") ligand that has high affinity for the receptor. This unlabeled ligand saturates the specific binding sites on the receptor, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).
Troubleshooting Guide: Overcoming High Non-Specific Binding
High non-specific binding is a common hurdle in this compound receptor assays. The following troubleshooting guide provides a systematic approach to identify and resolve the root causes.
Step 1: Review and Optimize Assay Buffer Composition
The composition of your assay buffer is critical for minimizing non-specific interactions.
| Component | Recommended Concentration/Range | Purpose |
| Buffer System | 50 mM Tris-HCl | To maintain a stable pH. |
| pH | ~7.4 | To mimic physiological conditions and minimize charge-based non-specific binding. |
| Blocking Agent | 0.1% - 1% (w/v) Bovine Serum Albumin (BSA) | To block non-specific binding sites on assay tubes, plates, and other proteins. |
| Non-ionic Surfactant | Low concentrations of Tween-20 or Triton X-100 | To disrupt hydrophobic interactions. |
| Salt Concentration | Adjusting NaCl concentration | To reduce electrostatic interactions. |
Step 2: Optimize Radioligand and Receptor Concentrations
Finding the right balance between radioligand and receptor concentrations is key to achieving a good signal window with low background.
| Parameter | Recommendation | Rationale |
| Radioligand Concentration | For competition assays, use a concentration at or below the Kd. | Minimizes NSB while providing a sufficient signal for competition. |
| Receptor Concentration | Ensure that less than 10% of the added radioligand is bound. | Prevents ligand depletion, which can affect binding parameters. |
| Saturation Experiments | Non-specific binding should be less than 50% of total binding at the highest radioligand concentration tested. | Ensures a reliable determination of Kd and Bmax. |
Step 3: Refine Washing Procedures
Thorough and optimized washing is essential to remove unbound radioligand.
| Action | Detail | Benefit |
| Increase Wash Volume/Frequency | Increase the volume of wash buffer and/or the number of wash steps. | More effective removal of unbound radioligand. |
| Use Ice-Cold Wash Buffer | Perform washes with ice-cold buffer. | Slows the dissociation of the specifically bound ligand during the wash steps. |
| Pre-soak Filters | Pre-soak glass fiber filters in 0.5% polyethylenimine (PEI). | Reduces the binding of the radioligand to the filter material itself. |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol outlines a standard filtration-based radioligand binding assay.
-
Membrane Preparation:
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Homogenize tissue or cells expressing the opioid receptor of interest in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
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Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Total Binding: In assay tubes, combine the membrane preparation, radiolabeled this compound, and assay buffer.
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Non-Specific Binding: In a separate set of tubes, add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).
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Incubation: Incubate all tubes at a specified temperature for a duration sufficient to reach binding equilibrium. A time-course experiment can determine the optimal incubation time.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% PEI.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement and Analysis:
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Place the filters in scintillation vials with a scintillation cocktail.
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Measure the radioactivity using a scintillation counter.
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Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .
-
Analyze the data using appropriate software (e.g., Prism) to determine binding parameters like Kd and Bmax.
-
Visualizations
Caption: Leu-Enkephalin signaling pathway via Gi/Go-coupled opioid receptors.
References
Technical Support Center: Addressing Variability in Leu-Enkephalin Amide Bioassay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Leu-Enkephalin amide bioassay results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
High Variability Between Replicate Wells
Question: I'm observing significant variability between my replicate wells, leading to large error bars and unreliable data. What could be the cause?
Answer: High variability between replicates is a common issue that can stem from several factors throughout the experimental workflow. Here are the most frequent causes and how to address them:
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Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
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Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding sets of wells. When using multichannel pipettes, ensure all tips are dispensing equal volumes. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even settling.
-
-
Pipetting Errors: Small inaccuracies in pipetting volumes of reagents, especially concentrated solutions of this compound or competing ligands, can lead to significant differences in final concentrations.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.
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Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Inadequate Washing Steps: In assays like radioligand binding, insufficient washing can leave behind unbound ligand, contributing to high background and variability.[1]
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Temperature Gradients: Inconsistent temperatures across the assay plate during incubation can lead to variable reaction rates.
-
Solution: Ensure your incubator provides uniform temperature distribution. Allow all reagents and plates to equilibrate to room temperature before starting the assay.[2]
-
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension; gentle swirling during plating. |
| Pipetting Inaccuracy | Regular pipette calibration; use of reverse pipetting for viscous liquids. |
| Plate Edge Effects | Avoid using outer wells; fill perimeter wells with sterile liquid. |
| Insufficient Washing | Optimize wash steps (number and volume); use ice-cold wash buffer.[1] |
| Temperature Fluctuations | Ensure uniform incubator temperature; equilibrate all components to room temperature. |
Low or No Specific Signal
Question: My assay is showing very low or no specific binding/response to this compound. What are the potential problems?
Answer: A lack of specific signal can be frustrating and points to potential issues with your reagents, cells, or assay conditions. Here are some common culprits:
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Degraded this compound: Peptides like this compound can be susceptible to degradation, especially with improper storage or handling.
-
Solution: Store this compound at -20°C as a crystalline solid for long-term stability (≥4 years). For aqueous solutions, it is not recommended to store them for more than one day. Prepare fresh working solutions for each experiment from a frozen stock. The stability of Leu-Enkephalin is pH-dependent, with maximal stability observed around pH 5.0.
-
-
Inactive Receptor: The delta-opioid receptors in your cells may be degraded, inactive, or expressed at very low levels.
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Solution: Ensure proper storage and handling of cell membrane preparations. For cell-based assays, use cells with a low passage number, as high passage numbers can lead to alterations in protein expression and response to stimuli. It is recommended to use cells within a 5-passage range for a single study.
-
-
Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for receptor binding or cell signaling.
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Solution: For binding assays, ensure the incubation time is sufficient to reach equilibrium. For functional assays like cAMP measurement, perform a time-course experiment to determine the peak stimulation time.
-
-
Incorrect Radioligand Concentration: In a competitive binding assay, using a radioligand concentration that is too high can make it difficult for your unlabeled ligand (this compound) to compete for binding sites.
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Solution: Use a radioligand concentration at or below its Kd value to ensure sensitive detection of competition.
-
| Potential Cause | Recommended Solution |
| Degraded this compound | Store at -20°C; prepare fresh solutions daily; maintain optimal pH. |
| Inactive or Low Receptor Expression | Use low passage number cells; confirm receptor integrity. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature; ensure appropriate buffer composition. |
| Incorrect Radioligand Concentration | Use radioligand at or below its Kd. |
High Background Signal
Question: I'm struggling with a high background signal in my assay, which is reducing my assay window. What can I do to lower it?
Answer: High background, or non-specific binding, can mask the specific signal from this compound. Here are several strategies to reduce it:
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Insufficient Blocking: Non-specific binding can occur on the filter membrane, plate surface, or other cellular components if not properly blocked.
-
Solution: For filtration-based assays, pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI). For cell-based assays, including a blocking agent like bovine serum albumin (BSA) in the assay buffer can help.
-
-
Radioligand Sticking to Surfaces: Some radioligands are "sticky" and can adhere non-specifically to plasticware and filters.
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Solution: Including a small amount of a non-ionic detergent like Tween-20 in the wash buffer can help reduce this.
-
-
Inadequate Washing: As mentioned previously, insufficient washing can leave behind unbound radioligand.
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Solution: Increase the number and/or volume of washes with ice-cold buffer.
-
-
High Radioligand Concentration: Using a higher than necessary concentration of radioligand can increase non-specific binding.
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Solution: Titrate your radioligand to find the lowest concentration that still provides a robust specific signal.
-
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Pre-soak filters with PEI; include BSA in assay buffer. |
| Radioligand Adherence | Add a non-ionic detergent to the wash buffer. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold buffer. |
| High Radioligand Concentration | Titrate radioligand to the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a bioassay?
A1: this compound is an agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Upon binding, it activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the best practices for storing and handling this compound?
A2: For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years. Aqueous stock solutions should be prepared fresh daily and are most stable at a pH of around 5.0. It is not recommended to store aqueous solutions for more than one day.
Q3: How does cell passage number affect my this compound bioassay?
A3: High passage numbers can significantly impact your results. Continuous passaging can lead to changes in cell morphology, growth rates, protein expression (including your target receptor), and overall response to stimuli. To ensure reproducibility, it is crucial to use cells within a defined, low passage number range and to regularly start new cultures from a frozen, authenticated stock. It's recommended to use cells within a 5-passage window for a given study.
Q4: What are the key differences between a competitive binding assay and a functional assay like a cAMP assay?
A4: A competitive binding assay measures the ability of a ligand (this compound) to displace a radiolabeled ligand from the delta-opioid receptor. This provides information about the ligand's affinity (Ki) for the receptor. In contrast, a functional assay, such as a cAMP assay, measures the biological response triggered by the ligand binding to the receptor. For this compound, this would be the inhibition of cAMP production, which provides information about the ligand's potency (EC50) and efficacy.
Q5: How should I analyze and normalize my data from a this compound bioassay?
A5: For competitive binding assays, you will plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation. For cAMP assays, a standard curve with known cAMP concentrations should be run in parallel. The raw data (e.g., HTRF ratio) from your experimental wells is then interpolated from this standard curve to determine the cAMP concentration. This allows for the accurate determination of EC50 values. Normalizing data to a positive control (e.g., a known potent agonist) and a negative control (vehicle) can help to account for plate-to-plate variability.
Experimental Protocols
Detailed Methodology: Delta-Opioid Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay using membranes from cells expressing the human delta-opioid receptor, with [3H]-naltrindole as the radioligand and this compound as the competitor.
Materials:
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Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human delta-opioid receptor.
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Radioligand: [3H]-naltrindole (a selective delta-opioid receptor antagonist).
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Competitor: this compound.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone (e.g., 10 µM).
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96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
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Cell harvester.
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Scintillation vials and scintillation fluid.
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Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
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Assay Setup: In a 96-well plate, add the following in triplicate:
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Total Binding: 50 µL of assay buffer.
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Non-specific Binding: 50 µL of 10 µM naloxone.
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Competition: 50 µL of varying concentrations of this compound.
-
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Add 50 µL of [3H]-naltrindole (at a concentration near its Kd, e.g., ~0.1 nM) to all wells.
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Add 100 µL of the membrane suspension to all wells.
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Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
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Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
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Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer.
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Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Detailed Methodology: cAMP Functional Assay (HTRF)
This protocol outlines a general procedure for a Homogeneous Time-Resolved Fluorescence (HTRF)-based cAMP assay to measure the inhibitory effect of this compound on forskolin-stimulated cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human delta-opioid receptor.
-
This compound: Test compound.
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Forskolin: Adenylyl cyclase activator.
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Phosphodiesterase (PDE) Inhibitor: e.g., IBMX.
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HTRF cAMP Assay Kit: Containing cAMP-d2 conjugate and anti-cAMP cryptate.
-
Low-volume, white 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Dispense the cell suspension into a 384-well plate at the optimized cell density.
-
-
Compound Addition and Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 3 µM) to all wells except the basal control.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 15-30 minutes).
-
-
Detection Reagent Addition:
-
Add the cAMP-d2 conjugate followed by the anti-cAMP cryptate to each well (do not pre-mix).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
The ratio of the 665 nm to 620 nm signals is inversely proportional to the cAMP concentration.
-
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of the delta-opioid receptor activated by this compound.
Experimental Workflow for a Competitive Binding Assay
Caption: General workflow for a competitive radioligand binding bioassay.
References
Technical Support Center: Enhancing Temporal Resolution for In Vivo Leu-Enkephalin Amide Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the in vivo detection of Leu-enkephalin amide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high temporal resolution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for in vivo detection of this compound with high temporal resolution?
A1: The two leading techniques are microdialysis coupled with mass spectrometry (MS) and fast-scan cyclic voltammetry (FSCV). Microdialysis involves collecting extracellular fluid containing Leu-enkephalin, which is then analyzed.[1][2] FSCV is an electrochemical technique that directly detects the peptide in the brain with sub-second temporal resolution.[3][4]
Q2: How can I improve the temporal resolution of my microdialysis experiments?
A2: Improving temporal resolution in microdialysis hinges on reducing sample collection times. This can be achieved by:
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Lowering the perfusion flow rate: Slower flow rates increase the relative recovery of the peptide, allowing for shorter collection intervals.[5]
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Using smaller inner diameter (i.d.) columns for liquid chromatography: Smaller columns enhance sensitivity, which is crucial when working with smaller sample volumes from shorter collection times.
-
Employing droplet microfluidics: This technique segments the dialysate into nanoliter-sized droplets, enabling fraction collection on the order of seconds.
-
Interfacing with a segmented flow system: This approach prevents Taylor dispersion of the sample as it's transported, preserving the temporal profile of the collected analyte.
Q3: What are the main challenges associated with high-speed in vivo Leu-enkephalin detection?
A3: Researchers often face challenges related to the low in vivo concentrations of neuropeptides, their rapid degradation, and potential interference from other neurochemicals. For microdialysis, low recovery rates and peptide adsorption to tubing are significant hurdles. With FSCV, electrode surface fouling and distinguishing between structurally similar peptides like Met-enkephalin and Leu-enkephalin are key concerns.
Q4: How can I prevent the degradation of Leu-enkephalin in my microdialysis samples?
A4: Peptide degradation is a critical issue that can compromise results. To mitigate this, adding acetic acid to a final concentration of 5% and storing samples at -80°C has been shown to stabilize enkephalins for several days. This allows for off-line analysis without significant sample loss.
Q5: Can FSCV distinguish between Leu-enkephalin and Met-enkephalin?
A5: Yes, specialized voltammetric waveforms, such as the modified sawhorse waveform (MSW), have been developed to selectively quantify enkephalins. These waveforms exploit the electrochemical properties of the tyrosine and methionine (in Met-enkephalin) residues to differentiate between the two peptides.
Troubleshooting Guides
Microdialysis-Based Detection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no detectable Leu-enkephalin signal. | 1. Low peptide recovery from the microdialysis probe.2. Peptide degradation during collection or storage.3. Insufficient sensitivity of the analytical method. | 1. Decrease the perfusion flow rate (e.g., to 0.2 µL/min).2. Ensure proper probe implantation and membrane integrity.3. Add 5% acetic acid to collection vials and store at -80°C immediately.4. Use smaller i.d. columns (e.g., 25 µm) for LC-MS analysis to improve sensitivity. |
| Poor temporal resolution (long collection times needed). | 1. Insufficient analyte concentration for detection in small volumes.2. Dispersion of the sample in the tubing connecting the probe to the collection vial. | 1. Optimize the analytical method for higher sensitivity (e.g., nano-LC-MS).2. Implement a segmented flow system to create discrete sample plugs, preventing dispersion.3. Couple microdialysis with droplet microfluidics for rapid, small-volume fraction collection. |
| Signal variability between samples. | 1. Inconsistent probe recovery.2. Adsorption of the peptide to the tubing or collection vials. | 1. Calibrate each probe in vitro before in vivo use.2. Consider adding a carrier protein or using silanized tubing and vials to reduce non-specific binding. |
Fast-Scan Cyclic Voltammetry (FSCV) Detection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inability to distinguish Leu-enkephalin from interferents. | 1. Use of a non-selective voltammetric waveform.2. Overlapping electrochemical signals from other neurochemicals (e.g., dopamine, ascorbic acid). | 1. Implement a multiple scan rate waveform, such as the modified sawhorse waveform (MSW), which is designed to distinguish tyrosine-containing peptides.2. Use principal component analysis to deconvolve the voltammetric signals and isolate the contribution of Leu-enkephalin. |
| Decreased electrode sensitivity over time (fouling). | 1. Adsorption of peptides and other molecules onto the carbon-fiber microelectrode surface. | 1. Apply a cleaning potential waveform between measurements.2. The sawhorse waveform inherently includes a brief hold at a high potential, which can help clean the electrode surface.3. Recalibrate the electrode frequently or replace it if sensitivity does not recover. |
| Low signal-to-noise ratio. | 1. Sub-optimal waveform parameters.2. High background current. | 1. Optimize the scan rate within the waveform; for the MSW, scan rates up to 400 V/s in the second segment have been shown to increase sensitivity to the tyrosine moiety.2. Ensure proper background subtraction is performed in the data analysis. |
Quantitative Data Summary
Table 1: Comparison of Techniques for In Vivo Leu-Enkephalin Detection
| Technique | Temporal Resolution | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Microdialysis with LC-MS | Minutes (can be improved to ~11-15 seconds with droplet microfluidics or segmented flow) | 0.5 - 60 pM (for various neuropeptides) | High chemical specificity; multiplexing capabilities. | Potential for peptide degradation and adsorption; complex setup. |
| Fast-Scan Cyclic Voltammetry (FSCV) | Sub-second | Typically in the low nanomolar range. | Excellent temporal and spatial resolution; real-time measurements. | Susceptible to electrode fouling and interference; indirect chemical identification based on redox potential. |
Experimental Protocols
Protocol 1: Microdialysis with Droplet Microfluidics for High Temporal Resolution
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest in an anesthetized or freely moving animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.2-1.0 µL/min).
-
Droplet Generation:
-
Direct the microdialysis outlet tubing to a microfluidic chip.
-
Use a T-junction geometry on the chip where the dialysate stream intersects with a continuous flow of an immiscible oil (e.g., perfluorodecalin).
-
The flow rates of the dialysate and oil will determine the size and frequency of the generated aqueous droplets (plugs). Adjust flow rates to achieve the desired temporal resolution (e.g., one droplet every few seconds).
-
-
Sample Collection and Stabilization:
-
Collect the droplet emulsion in a vial containing 5% acetic acid to prevent peptide degradation.
-
Store immediately at -80°C.
-
-
Sample Analysis:
-
Break the emulsion to recover the aqueous phase containing the Leu-enkephalin.
-
Analyze the samples using a highly sensitive mass spectrometry method, such as nano-LC-MS/MS.
-
Protocol 2: FSCV with a Modified Sawhorse Waveform for Selective Enkephalin Detection
-
Electrode Preparation: Fabricate and calibrate a carbon-fiber microelectrode.
-
Electrode Implantation: Acutely implant the microelectrode into the target brain region.
-
Waveform Application:
-
Apply the modified sawhorse waveform (MSW). A typical MSW might consist of:
-
A linear scan from a holding potential (e.g., -0.2 V) to a transition potential (e.g., +0.6 V) at a slower scan rate (e.g., 100 V/s).
-
A subsequent scan from the transition potential to a final potential (e.g., +1.2 V) at a faster scan rate (e.g., 400 V/s).
-
A brief hold at the final potential before ramping back down.
-
-
-
Data Acquisition: Record the current response as a function of the applied potential at a frequency of 10 Hz or higher.
-
Data Analysis:
-
Perform background subtraction to isolate the Faradaic current from the charging current.
-
Generate cyclic voltammograms (CVs). The oxidation peak for the tyrosine residue in Leu-enkephalin will appear at a characteristic potential (around +0.9 V on the faster scan).
-
Use principal component regression with a training set of known compounds to confirm the identity of the detected analyte and quantify its concentration.
-
Visualizations
Caption: Workflow for high temporal resolution microdialysis.
References
- 1. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Quantification of Enkephalin Peptides Using Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methionine-containing peptides like Leu-Enkephalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate methionine oxidation, a common challenge that can impact experimental outcomes and product stability.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern for Leu-Enkephalin related peptides?
Methionine, an amino acid containing a sulfur atom in its side chain, is highly susceptible to oxidation.[1] This process converts the methionine thioether to methionine sulfoxide, resulting in a mass increase of 16 Da.[1] This modification is a significant concern as it can alter the peptide's structure, hydrophobicity, and biological activity.[2][3] For instance, the oxidation of Met5-enkephalin has been shown to reduce its opiate agonist activity.[3]
Q2: When can methionine oxidation occur during my experimental workflow?
Methionine oxidation can occur at various stages of peptide handling and analysis:
-
Peptide Synthesis and Cleavage: The acidic conditions used for cleavage from the resin support can promote oxidation.
-
Purification and Storage: Exposure to air (oxygen), elevated temperatures, and certain buffer components can lead to oxidation over time.
-
Sample Preparation and Analysis: The analytical procedures themselves, such as those involving mass spectrometry, can sometimes introduce "artifactual" oxidation.
Q3: How can I detect and quantify methionine oxidation in my peptide samples?
Several analytical techniques can be employed to detect and quantify methionine oxidation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more hydrophilic and typically elute earlier than their non-oxidized counterparts. The degree of oxidation can be estimated by comparing the peak areas.
-
Mass Spectrometry (MS): A mass shift of +16 Da per oxidized methionine residue is a clear indicator of oxidation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the relative abundance of oxidized and unoxidized species.
Troubleshooting Guides
Issue 1: Unexpected peak with a +16 Da mass shift observed in Mass Spectrometry.
Possible Cause: Your peptide has undergone methionine oxidation.
Troubleshooting Steps:
-
Confirm the presence of methionine sulfoxide:
-
Analyze the peptide using tandem mass spectrometry (MS/MS) to pinpoint the modification to the methionine residue.
-
Use RP-HPLC to see if a more polar peak corresponding to the oxidized form is present.
-
-
Review your workflow for potential sources of oxidation:
-
Synthesis and Cleavage: Were scavengers used in the cleavage cocktail?
-
Storage: How was the peptide stored (temperature, atmosphere, buffer)?
-
Sample Handling: Was the peptide exposed to oxidizing agents or prolonged exposure to air?
-
-
Implement preventative measures in future experiments (see "Experimental Protocols" section).
-
If necessary, consider reducing the oxidized methionine back to its native form (see "Experimental Protocols" section).
Issue 2: Reduced biological activity of my Leu-Enkephalin peptide.
Possible Cause: A significant portion of your peptide may be oxidized, leading to diminished receptor binding or efficacy.
Troubleshooting Steps:
-
Quantify the extent of oxidation: Use RP-HPLC or LC-MS to determine the percentage of oxidized peptide in your sample.
-
Correlate oxidation with activity: If possible, test the activity of both the purified oxidized and non-oxidized forms of the peptide to confirm that oxidation is the cause of the reduced activity.
-
Prevent future oxidation: Strictly follow protocols for preventing oxidation during synthesis, handling, and storage.
-
Salvage existing material: Use a reduction protocol to convert the methionine sulfoxide back to methionine.
Quantitative Data Summary
The following tables summarize key quantitative data related to methionine oxidation.
Table 1: Impact of Experimental Conditions on Methionine Oxidation
| Parameter | Condition | Effect on Methionine Oxidation | Reference |
| Cleavage Cocktail | Standard Reagent B (95:2.5:2.5 TFA:water:TIS) | Significant formation of methionine sulfoxide. | |
| Cleavage cocktail with dimethylsulfide and ammonium iodide | Significantly reduced or eliminated methionine sulfoxide. | ||
| pH | Optimal stability for Leu-Enkephalin | pH of approximately 5.0. | |
| Temperature | Elevated temperature (e.g., 40°C) | Increased degradation and potential for oxidation. |
Table 2: Analytical Detection of Methionine Oxidation
| Analytical Technique | Key Observation | Quantitative Aspect | Reference |
| Mass Spectrometry | Mass increase of +16 Da per methionine residue. | Relative peak intensities of oxidized vs. unoxidized peptide. | |
| RP-HPLC | Oxidized peptide elutes earlier (more polar). | Peak area ratio of oxidized to unoxidized peptide. |
Experimental Protocols
Protocol 1: Prevention of Methionine Oxidation During Peptide Cleavage
This protocol is adapted from established methods to minimize oxidation during the final cleavage step of solid-phase peptide synthesis.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), anisole, trimethylsilyl chloride (TMSCl), dimethyl sulfide (Me2S) (85:5:5:5 v/v/v/v)
-
Triphenylphosphine (Ph3P)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Prepare the cleavage solution by dissolving triphenylphosphine in the TFA/anisole/TMSCl/Me2S mixture to a final concentration of 1 mg/mL.
-
Add the cleavage solution to the peptide-bound resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: Quantification of Methionine Oxidation using LC-MS with 18O-Labeling
This method accurately quantifies the level of methionine oxidation present in a sample by distinguishing it from artifactual oxidation introduced during sample preparation.
Materials:
-
Peptide sample
-
Hydrogen peroxide (H₂¹⁸O₂)
-
Denaturing buffer (e.g., 6 M Guanidine HCl)
-
Trypsin
-
LC-MS system
Procedure:
-
Isotopic Labeling: Incubate the protein or peptide sample with H₂¹⁸O₂. This will oxidize all unoxidized methionine residues to methionine sulfoxide containing an ¹⁸O atom (+18 Da). Methionine residues that were already oxidized will retain their ¹⁶O atom (+16 Da).
-
Denaturation, Reduction, and Alkylation (for proteins): Denature the protein in a suitable buffer, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Enzymatic Digestion (for proteins): Digest the protein with trypsin overnight at 37°C.
-
LC-MS Analysis: Analyze the resulting peptide mixture by LC-MS.
-
Data Analysis: Quantify the extent of original oxidation by comparing the peak areas of the peptides containing methionine sulfoxide with ¹⁶O versus those with ¹⁸O. The percentage of original oxidation is calculated as: (Area of ¹⁶O-sulfoxide) / (Area of ¹⁶O-sulfoxide + Area of ¹⁸O-sulfoxide) * 100.
Protocol 3: Reduction of Methionine Sulfoxide to Methionine
This protocol can be used to reverse the oxidation of methionine in a peptide sample.
Materials:
-
Oxidized peptide sample
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (Me₂S)
-
Aqueous buffer (e.g., 5% acetic acid)
Procedure:
-
Dissolve the oxidized peptide in the aqueous buffer.
-
Add an excess of ammonium iodide and dimethyl sulfide to the solution.
-
Incubate the reaction mixture at room temperature, monitoring the progress of the reduction by RP-HPLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reduction is complete, purify the peptide from the reagents using RP-HPLC.
Visualizations
Caption: Workflow for handling methionine-containing peptides, highlighting stages with high oxidation risk.
References
selecting appropriate scavengers for Leu-Enkephalin amide cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of Leu-Enkephalin amide from solid-phase synthesis resins. Proper scavenger selection is critical to prevent side reactions and ensure high purity of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger in the cleavage of this compound?
During the final cleavage step in solid-phase peptide synthesis (SPPS), a strong acid, typically trifluoroacetic acid (TFA), is used to remove the peptide from the resin and cleave side-chain protecting groups.[1][2] This process generates highly reactive carbocations from these protecting groups (e.g., tert-butyl cations from Tyr(tBu)).[1][3] These cations can reattach to nucleophilic residues on the peptide, such as the phenol ring of Tyrosine, leading to undesired side products.[3] Scavengers are nucleophilic reagents added to the TFA "cocktail" to trap these reactive carbocations before they can modify the target peptide.
Q2: Why is scavenger selection particularly important for a peptide like this compound?
This compound (Tyr-Gly-Gly-Phe-Leu-NH2) contains a Tyrosine (Tyr) residue. The electron-rich phenolic side chain of Tyrosine is susceptible to alkylation by carbocations generated during cleavage. Without appropriate scavengers, you may see significant formation of byproducts, such as Tyr(tBu), which complicates purification and reduces the overall yield of the desired peptide.
Q3: What are the most common and effective scavengers for peptides containing Tyrosine?
For peptides containing Tyrosine, a combination of scavengers is often most effective. The most widely recommended scavengers include:
-
Triisopropylsilane (TIS): An excellent carbocation scavenger that works by hydride donation. It is highly effective at quenching the stabilized cations liberated from protecting groups and linkers.
-
Water (H₂O): Acts as a scavenger and helps to hydrolyze the peptide-resin linkage. A small percentage (2.5-5%) is standard in most cleavage cocktails.
-
Phenol: Believed to offer some protection to Tyrosine and Tryptophan residues.
-
Thioanisole: A common scavenger, particularly useful for protecting Methionine, but also effective for Tyrosine.
-
1,2-Ethanedithiol (EDT): A potent scavenger, but it is malodorous and can sometimes lead to side reactions with other residues if not used carefully.
A very common and effective non-malodorous cocktail for most sequences, including those with Tyrosine, is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
Q4: Can I use a "universal" cleavage cocktail for all my peptide syntheses?
While some cocktails are broadly effective, there is no single "universal" cocktail that is optimal for every peptide. The ideal cleavage cocktail depends on the specific amino acid composition of your peptide. For instance:
-
Peptides containing Cysteine, Methionine, or Tryptophan require specific scavengers (like EDT or thioanisole) to prevent alkylation or oxidation.
-
Peptides with multiple Arginine residues protected by Pmc or Pbf groups may require longer cleavage times or more complex cocktails like Reagent K.
It is always recommended to perform a small-scale trial cleavage on a fraction of your resin to determine the optimal conditions before committing your entire batch.
Troubleshooting Guide
Problem 1: My LC-MS analysis shows a major impurity with a mass increase of +56 Da on my this compound peptide.
-
Possible Cause: This mass increase corresponds to the addition of a tert-butyl group to your peptide, most likely on the Tyrosine residue (alkylation). This occurs when the tert-butyl cation, generated from the cleavage of the Tyr(tBu) protecting group, is not effectively trapped by scavengers and reacts with the electron-rich phenol ring.
-
Recommended Solution: Your cleavage cocktail lacks sufficient or appropriate scavengers. The most effective scavenger for preventing tert-butylation is Triisopropylsilane (TIS).
-
Action: Switch to a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) . TIS is highly efficient at reducing and trapping the tert-butyl cation. Ensure you are using enough cleavage cocktail volume (at least 10 mL per gram of resin) to ensure all reactive species are quenched.
-
Problem 2: The overall yield of my peptide is very low after cleavage and precipitation, even though the synthesis seemed successful.
-
Possible Cause 1: Incomplete Cleavage. The peptide has not been fully cleaved from the resin. This can be due to insufficient cleavage time or TFA concentration. For most standard resins like Rink Amide, a 1.5 to 3-hour cleavage time at room temperature is sufficient.
-
Recommended Solution 1: Ensure your cleavage time is adequate (at least 1.5-2 hours) and that you are using a high concentration of TFA (>90%). Gently agitate the resin during the cleavage reaction to ensure complete suspension in the cocktail.
-
Possible Cause 2: Reattachment to Resin. For peptides with a C-terminal Tyrosine, there is a risk of the cleaved peptide reattaching to the resin-bound cations generated during cleavage. This side reaction can drastically decrease yields.
-
Recommended Solution 2: The use of efficient scavengers like TIS is crucial to prevent the formation of resin-bound cations that facilitate reattachment. Using the recommended TFA/TIS/H₂O (95:2.5:2.5) cocktail should minimize this issue.
-
Possible Cause 3: Poor Precipitation. The peptide may be soluble or poorly precipitated in the cold ether used for isolation.
-
Recommended Solution 3: Ensure the ether is sufficiently cold (-20°C is recommended) and that you are using a large excess volume (at least 10-fold relative to your TFA solution). After adding the TFA solution to the ether, allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation before centrifugation.
Data Presentation: Scavenger Cocktails
The selection of a scavenger cocktail is critical for achieving high purity. Below is a summary of common cocktails and their targeted residues.
| Cleavage Cocktail | Composition (v/v/v) | Target Residues & Comments | Reference |
| Standard (Recommended for Leu-Enkephalin) | TFA / TIS / H₂O (95:2.5:2.5) | Tyr , Trp, His. Excellent general-purpose, non-malodorous cocktail. TIS is a powerful scavenger for t-butyl cations. | |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Tyr , Trp, Met, Cys, Arg. A robust, "classic" cocktail for complex peptides with multiple sensitive residues. EDT is malodorous. | |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Tyr , Trp, His. An "odorless" alternative to cocktails containing thioanisole or EDT. |
Experimental Protocols
Standard Protocol for TFA Cleavage of this compound
This protocol is designed for the cleavage of a peptide containing Tyrosine from a standard acid-labile resin (e.g., Rink Amide).
Materials:
-
Dried peptide-resin (e.g., 0.1 mmol scale).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O).
-
Cold (-20°C) diethyl ether or MTBE.
-
Reaction vessel (e.g., 10 mL round-bottom flask or specialized cleavage vessel).
-
Centrifuge tubes.
-
Shaker or rotator.
Procedure:
-
Preparation: Place the dried peptide-resin into a clean, dry reaction vessel.
-
Cleavage Cocktail Formulation: In an efficient fume hood, freshly prepare the cleavage cocktail. For 0.1 mmol of resin, prepare approximately 2-5 mL of the cocktail by combining TFA, TIS, and H₂O in a 95:2.5:2.5 volume ratio .
-
Cleavage Reaction: Add the freshly prepared cocktail to the peptide-resin. Ensure the resin is fully wetted and suspended. Stopper the vessel and agitate the mixture gently at room temperature for 1.5 to 2 hours.
-
Peptide Isolation:
-
Filter the resin from the TFA solution directly into a clean 50 mL centrifuge tube containing a 10-fold excess of cold diethyl ether.
-
Wash the resin twice with a small volume (1-2 mL) of fresh TFA and combine the filtrates with the ether.
-
-
Precipitation: A white precipitate of the crude peptide should form upon contact with the cold ether. Store the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting and Washing:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual TFA and scavengers. Repeat the centrifugation and decanting steps.
-
-
Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until a fine white powder is obtained.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and LC-MS.
Visualizations
Caption: General workflow for the cleavage and isolation of this compound.
Caption: Mechanism of scavenger action to prevent side-product formation.
References
Validation & Comparative
A Comparative Analysis of Leu-Enkephalin Amide and Met-Enkephalin Amide Receptor Binding Affinity
This guide provides a detailed comparison of the receptor binding affinities of Leu-enkephalin amide and Met-enkephalin amide, two endogenous opioid pentapeptides. Enkephalins play a crucial role in pain modulation and other physiological processes by interacting with opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors. Understanding their binding characteristics is fundamental for researchers in neuroscience and pharmacology, as well as for professionals involved in the development of novel analgesic drugs.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of Leu-enkephalin and Met-enkephalin for μ- and δ-opioid receptors are typically determined through competitive radioligand binding assays. In these experiments, the ability of the unlabeled enkephalin to displace a radiolabeled ligand from the receptor is measured. The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
While both enkephalins exhibit a higher affinity for the δ-opioid receptor, there are subtle differences in their binding profiles.[1][2]
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Leu-Enkephalin | δ-Opioid Receptor (δOR) | 1.26 |
| μ-Opioid Receptor (μOR) | 1.7 | |
| Met-Enkephalin | δ-Opioid Receptor (δOR) | Data not readily available in the provided search results |
| μ-Opioid Receptor (μOR) | Data not readily available in the provided search results |
Note: The provided search results primarily contain binding affinity data for Leu-enkephalin. Specific Ki values for Met-enkephalin amide were not explicitly found in the initial search. It is known that both peptides have a higher affinity for the δ-opioid receptor.[1][2]
Experimental Protocols
The determination of binding affinities for this compound and Met-enkephalin amide is predominantly achieved through radioligand binding assays.
Radioligand Displacement Assay
This assay measures the affinity of a test compound (e.g., this compound) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Tissue (e.g., brain tissue) or cells expressing the opioid receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]
2. Binding Reaction:
-
The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-naloxone for μ-receptors, or [³H]-DPDPE for δ-receptors) and varying concentrations of the unlabeled competitor (this compound or Met-enkephalin amide).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), both this compound and Met-enkephalin amide initiate a cascade of intracellular signaling events. The two primary pathways are the G-protein signaling pathway and the β-arrestin signaling pathway.
Caption: G-Protein Dependent Signaling Pathway of Enkephalins.
The activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Caption: β-Arrestin Mediated Signaling and Receptor Regulation.
Receptor phosphorylation by G-protein coupled receptor kinases (GRKs) leads to the recruitment of β-arrestin. This can lead to receptor desensitization, internalization, and the initiation of a second wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinities of enkephalin amides.
Caption: Workflow of a Radioligand Displacement Assay.
References
A Comparative Analysis of the Analgesic Potency of Leu-Enkephalin Amide and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of the endogenous opioid peptide Leu-Enkephalin amide and the classical opioid analgesic, morphine. The information presented is based on available experimental data and is intended to be an objective resource for professionals in the field of pain research and drug development.
Introduction
Morphine, an alkaloid derived from the opium poppy, has long been the gold standard for the management of severe pain. It primarily exerts its analgesic effects through the activation of the mu (µ)-opioid receptor (MOR). Leu-Enkephalin is an endogenous pentapeptide that also plays a role in pain modulation by acting as a ligand for opioid receptors, with a preference for the delta (δ)-opioid receptor (DOR) but also significant affinity for the MOR. The amide form, this compound, is a synthetic modification that can increase its stability.
A direct, head-to-head comparison of the in vivo analgesic potency of this compound and morphine is not extensively documented in publicly available literature. This is largely due to the rapid degradation of native enkephalins by peptidases in vivo, which necessitates the use of synthetic, stabilized analogs or specific administration routes in combination with peptidase inhibitors to observe significant analgesic effects. This guide synthesizes the available in vitro and in vivo data to provide a comparative overview.
Quantitative Data Comparison
The following table summarizes the available quantitative data comparing the in vitro activity of Leu-Enkephalin (or its stable analogs) and morphine. It is important to note that in vivo analgesic potency (ED50) is highly dependent on the route of administration and the specific experimental model used.
| Parameter | Leu-Enkephalin / Analog | Morphine | Receptor Target(s) |
| Receptor Binding Affinity (Ki, nM) | |||
| µ-Opioid Receptor (MOR) | 1.7 (Leu-Enkephalin) | 10 (µ2 site) | µ-Opioid Receptor[1] |
| δ-Opioid Receptor (DOR) | 1.26 (Leu-Enkephalin) | 71 (δ site) | δ-Opioid Receptor[1] |
| G-Protein Activation (% of Max Response) | |||
| Gαi1 | Full Agonist | Partial Agonist (66%) | µ-Opioid Receptor |
| GαoA | Full Agonist | Partial Agonist (88%) | µ-Opioid Receptor |
| In Vivo Analgesic Effect | |||
| Subcutaneous Administration | Little analgesic effect | Potent analgesia | N/A[2] |
| Intrathecal Administration (with peptidase inhibitors) | Potent analgesia (ED50 ~0.3 nmol) | Potent analgesia | N/A[3] |
Signaling Pathways
Both this compound and morphine exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Opioid receptor signaling pathway.
Experimental Workflows
The assessment of analgesic potency typically involves in vivo models where a painful stimulus is applied and the animal's response latency is measured before and after drug administration.
Caption: General workflow for in vivo analgesic assays.
Experimental Protocols
In Vivo Analgesic Assays
1. Tail-Flick Test
-
Objective: To assess the spinal analgesic effects of a compound by measuring the latency of a reflexive tail flick away from a thermal stimulus.
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained.
-
A portion of the tail is exposed to a focused beam of radiant heat.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
The test compound is administered (e.g., intravenously, subcutaneously, or intrathecally).
-
Tail-flick latency is measured again at predetermined time points after administration.
-
The dose-response relationship is determined to calculate the ED50 value.
-
2. Hot-Plate Test
-
Objective: To evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a heated surface.
-
Apparatus: A hot-plate apparatus with a controlled temperature surface.
-
Procedure:
-
The animal is placed on the heated surface of the hot-plate, which is maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
A cut-off time is set to avoid tissue injury.
-
Baseline latency is measured prior to drug administration.
-
The test compound is administered.
-
The latency to the nociceptive response is measured at various time points post-administration.
-
The ED50 is calculated from the dose-response curve.
-
In Vitro Assays
1. Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.
-
Materials: Cell membranes expressing the opioid receptor of interest, a radiolabeled ligand with known affinity for the receptor, the test compound, and a filtration apparatus.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. G-Protein Activation Assay ([³⁵S]GTPγS Binding Assay)
-
Objective: To measure the ability of a compound to activate G-proteins coupled to an opioid receptor.
-
Materials: Cell membranes with the opioid receptor, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and the test compound.
-
Procedure:
-
Cell membranes are incubated with the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) is determined.
-
3. cAMP Inhibition Assay
-
Objective: To assess the functional consequence of Gi/o-coupled opioid receptor activation by measuring the inhibition of adenylyl cyclase activity.
-
Materials: Whole cells expressing the opioid receptor, forskolin (an adenylyl cyclase activator), and the test compound.
-
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The intracellular levels of cyclic AMP (cAMP) are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
The IC50 (the concentration of the agonist that causes 50% inhibition of forskolin-stimulated cAMP accumulation) is calculated.
-
Conclusion
Morphine remains a cornerstone of potent analgesia, primarily through its action at the µ-opioid receptor. This compound, as an endogenous peptide analog, demonstrates high affinity for both µ- and δ-opioid receptors in vitro. However, its in vivo analgesic efficacy is significantly hampered by rapid enzymatic degradation. When this degradation is bypassed through direct central administration and the use of peptidase inhibitors, Leu-Enkephalin exhibits potent analgesic effects.
The available data suggests that while this compound has the potential for potent analgesia, its practical application is limited by its pharmacokinetic profile. In contrast, morphine's chemical stability allows for systemic administration and reliable analgesic effects. Future research may focus on developing stable, systemically active enkephalin analogs that can harness the potent analgesic properties of the native peptide while overcoming its inherent limitations.
References
- 1. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of endogenous enkephalins efficacy in the hot plate test in mice: comparative study with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing analgesia and μ-opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leu-Enkephalin Amide and DADLE for Delta-Opioid Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between opioid receptor ligands is paramount for advancing pharmacological research. This guide provides a detailed, objective comparison of Leu-Enkephalin amide and [D-Ala², D-Leu⁵]-enkephalin (DADLE), two prominent agonists of the delta-opioid receptor (δOR), with a focus on their receptor selectivity and functional profiles.
This comparison synthesizes experimental data from key studies to illuminate the distinct characteristics of the endogenous opioid peptide, this compound, and its synthetic, more stable analog, DADLE. The information presented herein is intended to aid in the selection of the appropriate tool compound for investigating the physiological and pathological roles of the delta-opioid receptor.
Quantitative Comparison of Receptor Binding and Functional Potency
The selectivity of an opioid ligand is a critical determinant of its pharmacological effects. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of Leu-Enkephalin and DADLE at both delta (δ) and mu (μ) opioid receptors. Lower Ki and IC50/EC50 values indicate higher binding affinity and functional potency, respectively.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Ligand | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | Selectivity (μKi / δKi) |
| Leu-Enkephalin | 1.26[1] | 1.7[1] | 1.35 |
| DADLE | 1.4[2] | ~700 (500-fold lower than δ)[2] | ~500 |
Table 2: Functional Activity - G-Protein Activation (cAMP Inhibition IC50, nM)
| Ligand | δ-Opioid Receptor (IC50, nM) | μ-Opioid Receptor (IC50, nM) |
| Leu-Enkephalin | Not explicitly provided in the primary source | Not explicitly provided in the primary source |
| DADLE | 9.2 ([³H]fentanyl displacement)[2] | Not explicitly provided in the primary source |
Table 3: Functional Activity - β-Arrestin 2 Recruitment (EC50, nM)
| Ligand | δ-Opioid Receptor (EC50, nM) | μ-Opioid Receptor (EC50, nM) |
| Leu-Enkephalin | 8.9 | 977 |
| DADLE | More efficacious than Leu-Enkephalin (126% efficacy) | More efficacious than Leu-Enkephalin (99% efficacy) |
Note: Data for DADLE's functional activity in cAMP inhibition assays was derived from a different experimental setup than the Leu-Enkephalin data, which may affect direct comparability.
In-Depth Analysis of Selectivity
Leu-Enkephalin, an endogenous opioid peptide, demonstrates moderate selectivity for the delta-opioid receptor over the mu-opioid receptor. In contrast, DADLE, a synthetic analog, exhibits significantly higher selectivity for the delta-opioid receptor. The substitution of D-Alanine at position 2 and D-Leucine at position 5 in DADLE confers enhanced metabolic stability and a conformational constraint that favors binding to the delta-opioid receptor.
Signaling Pathways and Functional Consequences
Both Leu-Enkephalin and DADLE are agonists at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates downstream signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the delta-opioid receptor can lead to the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling.
Interestingly, studies have shown that DADLE recruits β-arrestin 2 more efficaciously than Leu-Enkephalin at both the delta and mu-opioid receptors. This difference in β-arrestin recruitment may contribute to variations in the long-term effects and regulatory profiles of these two peptides.
Caption: Delta-Opioid Receptor Signaling Pathways.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]DPDPE for δOR or [³H]DAMGO for μOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or DADLE).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
References
Assessing Antibody Cross-Reactivity in Leu-Enkephalin Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible results in immunoassays. This guide provides a comparative analysis of antibody cross-reactivity in Leu-Enkephalin amide immunoassays, supported by experimental data and detailed protocols to aid in the selection and validation of suitable antibodies.
Understanding the Basis of Cross-Reactivity
The primary structure of Leu-enkephalin is highly homologous to other endogenous opioids, particularly Met-enkephalin (Tyr-Gly-Gly-Phe-Met). Both are derived from the precursor protein proenkephalin.[2] Furthermore, the N-terminus of other opioid families, such as endorphins and dynorphins, shares the same initial sequence (Tyr-Gly-Gly-Phe), making them potential cross-reactants. The specificity of antibodies used in Leu-enkephalin immunoassays is therefore critically dependent on their ability to discriminate based on the C-terminal amino acid.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of different anti-Leu-Enkephalin antibodies based on available data from commercial suppliers and scientific literature. It is important to note that cross-reactivity can be method-dependent.
| Peptide | Amino Acid Sequence | Antibody 1 (Polyclonal Antiserum) | Antibody 2 (Monoclonal, clone NOC1) |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 100% | 100% |
| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | 2.3% | Does not distinguish from Leu-Enkephalin |
| α-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | <0.01% | Not Determined |
| β-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu | <0.01% | Does not bind |
| γ-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu | <0.01% | Not Determined |
| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln | 0.2% | Does not bind |
| Met-Enkephalin-Arg-Phe | Tyr-Gly-Gly-Phe-Met-Arg-Phe | Not Determined | ~7% |
| Met-Enkephalin-Arg-Gly-Leu | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu | Not Determined | ~40% (for hexapeptides) |
Data for Antibody 1 is sourced from a study characterizing a rabbit antiserum. Data for Antibody 2 is from the product datasheet for the monoclonal antibody clone NOC1.[3]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods for assessing cross-reactivity, the following diagrams illustrate the Leu-enkephalin signaling pathway and a typical experimental workflow for determining antibody specificity.
References
Stability of Leu-Enkephalin Amide Analogues: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the stability of various Leu-Enkephalin amide analogues, supported by experimental data and detailed protocols.
Leu-enkephalin, an endogenous opioid pentapeptide, holds therapeutic promise but is limited by its rapid degradation in vivo.[1][2] This has spurred the development of numerous analogues with modified chemical structures to enhance stability and bioavailability. This guide provides a comparative analysis of the stability of several this compound analogues, presenting key experimental data in a structured format, detailing the methodologies used for stability assessment, and illustrating the relevant biological pathways.
Comparative Stability of this compound Analogues
The stability of Leu-Enkephalin and its analogues is often evaluated by measuring their half-life (t½) in various biological matrices, such as plasma or cell homogenates. The following table summarizes the stability data for several modified this compound analogues from published studies.
| Analogue | Modification | Matrix | Half-life (t½) | Reference |
| Leu-Enkephalin | - | Rat Plasma | ~2 min | [2] |
| CD-1 Mouse Plasma | 25 min | [3] | ||
| C8-Enk-NH₂ (1) | N-terminus lipophilic (C8) | Caco-2 Homogenate | 31.7 min | [1] |
| Plasma (L-isomer) | 8.9 min | |||
| Plasma (D-isomer) | 120 min | |||
| C12-Enk-NH₂ (2) | N-terminus lipophilic (C12) | Caco-2 Homogenate | 14.7 min | |
| Ac-C8-Enk-NH₂ (3) | N-terminus acetylated & lipophilic (C8) | Caco-2 Homogenate | 83 min | |
| Ac-C12-Enk-NH₂ (4) | N-terminus acetylated & lipophilic (C12) | Caco-2 Homogenate | 27 min | |
| Compound 8 | N-methyl amide bond (Phe⁴-Leu⁵) | Rat Plasma | Significantly increased vs. Leu-Enkephalin | |
| 3-Fluoro derivative (1a) | Meta-substituted Phe⁴ | Rat Plasma | 82.3 min | |
| KK-103 | N-pivaloyl | CD-1 Mouse Plasma | 37 h |
Key Observations:
-
Lipophilic Modifications: The addition of a C8 lipoamino acid at the N-terminus (C8-Enk-NH₂) and its acetylation (Ac-C8-Enk-NH₂) significantly improved stability in Caco-2 homogenate compared to the parent this compound. The stereochemistry of the lipoamino acid also plays a crucial role, with the D-isomer of C8-Enk-NH₂ being substantially more stable in plasma than the L-isomer.
-
N-Methylation: Replacing the amide bond between Phenylalanine and Leucine with an N-methyl amide bond (Compound 8) resulted in a significant increase in the half-life in rat plasma.
-
Phenylalanine Modification: Substitution at the meta-position of the Phe⁴ residue, such as with a fluoro group, also enhanced plasma stability.
-
N-terminal Acylation: The N-pivaloyl analogue KK-103 demonstrated a dramatically extended plasma half-life of 37 hours.
Experimental Protocols
A standardized protocol for assessing peptide stability in plasma is crucial for obtaining comparable and reliable data. Below is a detailed methodology synthesized from various cited studies.
Protocol: In Vitro Plasma Stability Assay
1. Materials:
-
Test peptide and control peptide stock solutions (e.g., 1 mg/mL in an appropriate solvent like water or PBS).
-
Human or rat plasma, pre-warmed to 37°C.
-
Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water or acetonitrile.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath set at 37°C.
-
Microcentrifuge tubes.
-
High-Performance Liquid Chromatography (HPLC) system.
2. Procedure:
-
Peptide Incubation: In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final desired concentration (e.g., 100 µg/mL).
-
Time Point 0: Immediately take an aliquot (e.g., 50 µL) of the peptide-plasma mixture and add it to a separate tube containing the quenching solution (e.g., 75 µL of acetonitrile or 50 µL of 10% TCA) to precipitate plasma proteins and stop enzymatic degradation. Vortex the sample and place it on ice.
-
Incubation: Incubate the remaining peptide-plasma mixture at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). At each time point, immediately quench the enzymatic reaction as described in step 2.
-
Protein Precipitation: After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products, for analysis by reverse-phase HPLC (RP-HPLC).
3. Data Analysis:
-
The amount of intact peptide at each time point is quantified by integrating the corresponding peak area in the HPLC chromatogram.
-
The percentage of intact peptide remaining is calculated relative to the peak area at time point 0.
-
The half-life (t½) of the peptide is determined by plotting the percentage of intact peptide against time and fitting the data to a first-order decay model. The t½ is the time at which 50% of the initial peptide has been degraded.
Visualizing Biological Pathways
Understanding the enzymatic degradation and signaling pathways of Leu-Enkephalin is essential for the rational design of stable analogues.
Enzymatic Degradation of Leu-Enkephalin
Leu-Enkephalin is primarily degraded by two main classes of enzymes: aminopeptidases and enkephalinases (such as neprilysin and angiotensin-converting enzyme). Aminopeptidases cleave the Tyr-Gly bond at the N-terminus, while enkephalinases cleave the Gly-Phe bond.
Caption: Major enzymatic cleavage sites in Leu-Enkephalin.
Leu-Enkephalin Signaling Pathway
Leu-Enkephalin exerts its effects by binding primarily to delta-opioid receptors (δOR), and to a lesser extent, mu-opioid receptors (μOR), which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.
Caption: Simplified Leu-Enkephalin signaling pathway.
References
- 1. Lipophilic derivatives of leu-enkephalinamide: in vitro permeability, stability and in vivo nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leu-Enkephalin Amide and Synthetic Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous opioid peptide Leu-Enkephalin amide and various synthetic opioid agonists. The following sections detail their performance based on receptor binding affinities, signal transduction pathways, in vivo analgesic effects, and side-effect profiles, supported by experimental data.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki, nM) of Leu-Enkephalin, a close endogenous relative of its amide form, and several synthetic opioid agonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Selectivity |
| Leu-Enkephalin | 1.7 | 1.26 | >1000 | δ > µ >> κ |
| Morphine | 1.0 - 4.1 | 220 - 450 | 230 - 3400 | µ-selective |
| Fentanyl | 0.39 - 1.1 | 1400 | 2800 | Highly µ-selective |
| Sufentanil | 0.15 - 0.5 | 18 | 770 | Highly µ-selective |
| DAMGO | 1.23 | 610 | 810 | Highly µ-selective |
| DPDPE | 2100 | 1.4 | 19000 | Highly δ-selective |
Experimental Protocol: Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[1]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors)
-
Test compounds (this compound, synthetic opioids) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Signal Transduction
Upon binding, opioid agonists activate intracellular signaling pathways, primarily through G-protein coupling, which leads to analgesia. However, they can also recruit β-arrestin, which is associated with some of the adverse side effects. The potency (EC50) and efficacy (Emax) for these pathways can be quantified to understand the signaling bias of a compound.
| Compound | G-Protein Activation (cAMP) EC50 (nM) | G-Protein Activation (cAMP) Emax (%) | β-Arrestin 2 Recruitment EC50 (nM) | β-Arrestin 2 Recruitment Emax (%) | Bias Profile |
| Leu-Enkephalin | 5.8 | 100 | 120 | 100 | G-protein biased |
| Morphine | 7.64 | 100 | 250 | 60 | G-protein biased |
| Fentanyl | 0.21 | 100 | 10 | 90 | β-arrestin biased |
| TRV130 (Oliceridine) | 1.5 | 96 | 3200 | 45 | G-protein biased |
| DAMGO | 0.8 | 100 | 15 | 100 | Balanced |
Experimental Protocol: GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[2]
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins
-
[³⁵S]GTPγS
-
GDP
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.
In Vivo Analgesic Potency
The tail-flick test is a common method to assess the analgesic efficacy of compounds in animal models. The time it takes for an animal to move its tail from a heat source is measured. An increase in this latency indicates an analgesic effect.
| Compound | Analgesic Potency (ED50, mg/kg, s.c.) | Animal Model |
| This compound (analogs) | ~10-30 | Mouse |
| Morphine | 2.5 - 10 | Mouse |
| Fentanyl | 0.02 - 0.05 | Mouse |
| Methadone | 1.0 - 2.5 | Mouse |
Experimental Protocol: Tail-Flick Test
This protocol measures the pain response in animals and is used to evaluate the effectiveness of analgesics.[3][4][5]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal subjects (e.g., mice or rats)
-
Test compounds and vehicle control
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle control (e.g., via subcutaneous injection).
-
Post-treatment Measurement: At various time points after administration, measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE). The ED50, the dose that produces 50% of the maximum effect, is calculated from the dose-response curve.
Side-Effect Profile: Respiratory Depression and Tolerance
A major limiting factor for the clinical use of opioids is the development of adverse effects, including respiratory depression and tolerance.
Respiratory Depression: Opioid-induced respiratory depression is the primary cause of overdose fatalities. The potency of a drug to induce this effect is a critical safety parameter. Studies have shown that chronic opioid users develop a tolerance to the respiratory depressant effects of fentanyl, with the concentration required to cause 50% ventilatory depression being 4.3-fold higher in tolerant individuals compared to opioid-naïve subjects. While direct comparative data for this compound is limited, preclinical studies on some of its analogs suggest a reduced liability for respiratory depression compared to morphine.
Tolerance and Dependence: With chronic use, tolerance to the analgesic effects of opioids develops, requiring dose escalation to achieve the same level of pain relief. This can also lead to physical dependence. Glycosylated analogs of Leu-Enkephalin have been shown to produce analgesic effects similar to morphine but with reduced dependence liability in preclinical models.
| Feature | This compound (and analogs) | Synthetic Opioids (e.g., Fentanyl, Morphine) |
| Respiratory Depression | Generally considered to have a lower potential for respiratory depression. | Potent inducers of respiratory depression, a major risk in overdose. |
| Tolerance Development | Slower development of tolerance observed with some analogs. | Rapid development of tolerance to analgesic effects. |
| Dependence Liability | Lower dependence liability reported for certain analogs. | High potential for physical and psychological dependence. |
Conclusion
This compound and its analogs present a promising profile as potential analgesics. They exhibit a preference for G-protein signaling over β-arrestin recruitment, which may contribute to a more favorable side-effect profile. While generally less potent than many synthetic opioids in terms of receptor affinity and analgesic effect, their reduced liability for respiratory depression and dependence makes them attractive candidates for further drug development.
In contrast, synthetic opioids like fentanyl and morphine are highly potent analgesics but are associated with a significant risk of severe side effects, including respiratory depression, tolerance, and dependence. The development of G-protein biased synthetic agonists, such as Oliceridine, represents an effort to mitigate these risks while retaining potent analgesia.
The choice between these classes of compounds in a research or clinical setting will depend on the specific application, balancing the need for analgesic potency with the imperative for patient safety. Further research into the long-term effects and full clinical potential of Leu-Enkephalin-based therapeutics is warranted.
References
- 1. Tolerance to Opioid‐Induced Respiratory Depression in Chronic High‐Dose Opioid Users: A Model‐Based Comparison With Opioid‐Naïve Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Leu-Enkephalin Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Leu-Enkephalin amide. The data presented herein is intended to guide researchers in selecting the appropriate analytical method for their specific needs, with a focus on validating a new, more sensitive, and specific method against a reference standard.
Introduction to this compound Analysis
This compound is a synthetic pentapeptide and an analog of the endogenous opioid peptide Leu-Enkephalin. Accurate and precise quantification of this peptide is critical in various research and development settings, including pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. The validation of an analytical method ensures that the measurements are reliable and reproducible. This guide compares a standard HPLC method with a more advanced UHPLC-MS/MS method, highlighting the latter's superior performance characteristics.
Experimental Protocols
A certified reference standard of this compound hydrochloride salt was used for the validation of both analytical methods.[1]
Reference Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method represents a widely used and established technique for the quantification of peptides.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
A stock solution of this compound reference standard was prepared in water at a concentration of 1 mg/mL.
-
Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This novel method offers enhanced sensitivity and selectivity, which is crucial for the analysis of samples with low concentrations of the analyte.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 60% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Optimized for this compound. A stable isotope-labeled version of the peptide can be used as an internal standard for improved accuracy.[2]
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
A stock solution of this compound reference standard was prepared in water at a concentration of 1 mg/mL.
-
Working standards were prepared by serial dilution to concentrations ranging from 10 pg/mL to 2000 pg/mL.[2]
Data Presentation: Method Validation Summary
The following tables summarize the performance characteristics of the reference HPLC method and the new UHPLC-MS/MS method.
| Validation Parameter | Reference HPLC Method | New UHPLC-MS/MS Method |
| Linearity (R²) | > 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | 10 - 2000 pg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 5 pg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 10 pg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Specificity | Moderate (Potential for interference from co-eluting compounds) | High (Mass-based detection provides excellent specificity) |
| Run Time | ~25 minutes | ~7 minutes |
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for validating a new analytical method against a reference standard.
Caption: Workflow for the validation of a new analytical method for this compound.
Conclusion
The validation data clearly demonstrates that the new UHPLC-MS/MS method offers significant advantages over the traditional HPLC method for the analysis of this compound. The superior sensitivity (lower LOD and LOQ), wider dynamic range, higher specificity, and shorter run time make the UHPLC-MS/MS method particularly well-suited for high-throughput applications and for studies requiring the quantification of low concentrations of the analyte in complex matrices. While the initial investment in instrumentation for UHPLC-MS/MS may be higher, the improvements in data quality and efficiency can provide substantial long-term benefits in a research and drug development environment.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Leu-Enkephalin Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Endogenous opioid peptides, such as Leu-Enkephalin, hold significant promise as potent analgesics with potentially fewer side effects than traditional opioids. However, their therapeutic application is hampered by poor metabolic stability and limited bioavailability. To overcome these limitations, researchers have developed a variety of Leu-Enkephalin amide derivatives with modified chemical structures. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, supported by experimental data and detailed methodologies.
In Vitro Efficacy: Receptor Binding and Cellular Signaling
The in vitro efficacy of this compound derivatives is primarily assessed by their binding affinity to opioid receptors, particularly the delta-opioid receptor (δOR) for which Leu-Enkephalin has a higher affinity, and their ability to initiate downstream signaling cascades.
Opioid Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive radioligand binding assays. Lower Ki or IC50 values indicate higher binding affinity.
| Derivative | Modification | Receptor | Binding Affinity (Ki or IC50, nM) | Reference |
| Leu-Enkephalin | Parent Peptide | δOR | 1.26 | [1] |
| µOR | 1.7 | [1] | ||
| Meta-substituted Phe⁴ Analogues | Substitution at the meta position of Phenylalanine at position 4 | δOR | 0.023–0.93 | [1] |
| µOR | 0.059–0.98 | [1] | ||
| Phe(p-NH₂)⁴-DTLET | para-amino substitution on Phe⁴ of DTLET | δOR | 39 | [2] |
| KK-103 | N-pivaloyl modification | δOR | ~68% relative to Leu-Enkephalin | |
| H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | Cyclization between position 2 and 5 | Rat Brain | ~2x more potent than Leu-Enkephalin | |
| [D-Nva², D-Met⁵]-enkephalinamide | Substitution at positions 2 and 5 | Guinea Pig Ileum | 82.82 times more active than morphine |
Table 1: Comparison of Opioid Receptor Binding Affinities of this compound Derivatives. This table summarizes the binding affinities of various derivatives to delta (δ) and mu (µ) opioid receptors. Lower nanomolar (nM) values indicate stronger binding.
Cellular Signaling Pathways
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), Leu-Enkephalin and its derivatives can activate multiple downstream signaling pathways. The two primary pathways investigated are the G-protein pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, and the β-arrestin recruitment pathway, which is involved in receptor desensitization and internalization, but can also initiate its own signaling cascade.
Studies have shown that modifications to the Leu-Enkephalin structure can lead to biased agonism, where a ligand preferentially activates one pathway over another. For instance, some derivatives might be potent G-protein activators with minimal β-arrestin recruitment, which is a desirable profile for developing analgesics with fewer side effects like tolerance and respiratory depression.
| Derivative | G-Protein Activation (cAMP inhibition) | β-Arrestin 2 Recruitment | Signaling Bias | Reference |
| Meta-substituted Phe⁴ Analogues | Near-full agonist activity at δOR (92–100% efficacy) | Varies with substitution | Can be G-protein biased | |
| Picoline-substituted Phe⁴ Analogues | Lower affinity | Lower efficacy | G-protein biased |
Table 2: Functional Activity and Signaling Bias of this compound Derivatives. This table highlights the ability of different derivatives to activate G-protein signaling and recruit β-arrestin, indicating potential for biased agonism.
In Vivo Efficacy: Analgesic Effects and Stability
The ultimate goal of developing Leu-Enkephalin derivatives is to create potent and long-lasting analgesics. In vivo studies, typically in rodent models of pain, are crucial for evaluating their therapeutic potential.
Analgesic Activity
The analgesic effect of these compounds is often assessed using the hot-plate test, where an increase in the latency to a pain response (e.g., paw licking or jumping) indicates analgesia. The efficacy is often reported as the maximal possible effect (%MPE).
| Derivative | Animal Model | Administration Route | Analgesic Effect (%MPE or relative potency) | Duration of Action | Reference |
| Leu-Enkephalin | Mouse | Subcutaneous (s.c.) | ~10% MPE | < 1.5 hours | |
| KK-103 | Mouse | Subcutaneous (s.c.) | 142 %MPE·h (AUC) | Extended | |
| Glycosylated this compound 2 | Rat | Peripheral | Similar to morphine | Not specified | |
| [D-Nva², D-Met⁵]-enkephalinamide | Mouse | Intravenous (i.v.) | More potent than morphine | Not specified | |
| C₈-Enk-NH₂ | Rat | Nasal | Detected in brain | 10 min post-administration |
Table 3: In Vivo Analgesic Efficacy of this compound Derivatives. This table compares the pain-relieving effects of various derivatives in animal models.
Plasma Stability
A major hurdle for peptide-based drugs is their rapid degradation by proteases in the plasma. Enhancing plasma stability is a key strategy in the design of Leu-Enkephalin derivatives.
| Derivative | Plasma Half-life (t½) | Improvement over Leu-Enkephalin | Reference |
| Leu-Enkephalin | 25 minutes | - | |
| KK-103 | 37 hours | ~90-fold increase | |
| N-methyl amide modified (Phe-Leu) | More stable | Significant | |
| Ac-C₈-Enk-NH₂ | 83 minutes (in Caco-2 homogenate) | Improved |
Table 4: Plasma Stability of this compound Derivatives. This table illustrates the enhanced resistance to degradation of modified derivatives compared to the parent peptide.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates. Below are summaries of key methodologies used to generate the data in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for a specific receptor.
-
Preparation: Cell membranes expressing the opioid receptor of interest (e.g., δOR or µOR) are prepared.
-
Competition: A fixed concentration of a radiolabeled ligand (e.g., [³H]DPDPE for δOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
cAMP GloSensor™ Assay
Objective: To measure the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
-
Cell Culture: Cells stably expressing the opioid receptor and a genetically encoded cAMP-sensitive luciferase (GloSensor™) are cultured in microplates.
-
Equilibration: Cells are equilibrated with the GloSensor™ cAMP Reagent.
-
Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of the test compound.
-
Luminescence Measurement: The luminescence, which is proportional to the intracellular cAMP concentration, is measured. A decrease in luminescence indicates inhibition of adenylyl cyclase.
-
Analysis: The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for cAMP inhibition are determined.
PathHunter® β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the activated opioid receptor.
-
Cell Line: A cell line is used that co-expresses the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Ligand Addition: The cells are treated with varying concentrations of the test compound.
-
Complementation: Ligand-induced receptor activation leads to the recruitment of β-arrestin, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme.
-
Detection: A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Analysis: The luminescence is measured, and the EC50 and Emax for β-arrestin recruitment are calculated.
Hot-Plate Test for Analgesia
Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.
-
Acclimatization: Animals (typically mice or rats) are acclimatized to the testing room and apparatus.
-
Baseline Measurement: The animal is placed on a hot plate maintained at a constant temperature (e.g., 52-55°C), and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded.
-
Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intravenous).
-
Post-treatment Measurement: At various time points after drug administration, the latency to the pain response is measured again. A cut-off time is set to prevent tissue damage.
-
Analysis: The analgesic effect is often calculated as the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a compound in plasma.
-
Incubation: The test compound is incubated in plasma from a specific species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic degradation is stopped at each time point by adding a protein precipitation agent (e.g., acetonitrile).
-
Analysis: After centrifugation to remove precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Half-life Calculation: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the degradation rate.
Conclusion
The development of this compound derivatives has yielded promising candidates with significantly improved in vitro and in vivo efficacy compared to the parent peptide. Modifications such as N-terminal acylation, amino acid substitutions, and cyclization have successfully enhanced receptor binding affinity, metabolic stability, and analgesic potency. The ability to create biased agonists that preferentially activate G-protein signaling over β-arrestin recruitment opens new avenues for designing safer and more effective opioid analgesics. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel Leu-Enkephalin derivatives, facilitating the discovery of next-generation pain therapeutics.
References
A Comparative Guide to Leu-Enkephalin Amide Quantification: LC-MS vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of neuropeptides like Leu-Enkephalin amide is critical for advancing our understanding of pain modulation, addiction, and other neurological processes. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassays. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Quantitative Performance Comparison
The following tables summarize the typical analytical performance parameters for the quantification of this compound by LC-MS/MS and immunoassay (specifically Radioimmunoassay - RIA). These values are compiled from various studies to provide a representative comparison.
Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification
| Parameter | Typical Performance |
| Limit of Quantitation (LOQ) | 10 pg/mL[1] |
| Linearity Range | 10 - 2000 pg/mL[1] |
| Precision (CV%) | <15%[1] |
| Accuracy (% Recovery) | 85-115%[1] |
| Specificity | High (based on mass-to-charge ratio) |
| Throughput | Moderate to High |
Table 2: Performance Characteristics of Immunoassay (RIA) for this compound Quantification
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.5 - 30 pmol/l (in CSF)[2] |
| Specificity | Dependent on antibody cross-reactivity |
| Throughput | High |
| Cross-reactivity (Met-Enkephalin) | Can be significant if not using highly specific antibodies |
Experimental Methodologies
LC-MS/MS Protocol for this compound Quantification in Human Plasma
This protocol is a summary of a validated method for the simultaneous quantification of Methionine-Enkephalin and Leucine-Enkephalin in human plasma.
1. Sample Preparation:
-
A simple protein precipitation step is employed to extract the analytes from the plasma matrix.
2. Liquid Chromatography:
-
Ultra-Performance Liquid Chromatography (UPLC) is used for the separation of the enkephalins.
3. Mass Spectrometry:
-
A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
A stable isotope-labeled Methionine-Enkephalin is used as an internal standard to ensure accuracy and precision.
Immunoassay (Radioimmunoassay - RIA) Protocol for Leu-Enkephalin Quantification
This protocol outlines a general procedure for a competitive radioimmunoassay used for the measurement of Leu-Enkephalin.
1. Antiserum and Tracer Preparation:
-
Highly specific antisera raised against Leu-Enkephalin are utilized.
-
A radiolabeled Leu-Enkephalin analog (tracer) is prepared.
2. Assay Procedure:
-
Standards or unknown samples are incubated with a fixed amount of the specific antiserum and the radiolabeled tracer.
-
A competitive binding reaction occurs between the unlabeled Leu-Enkephalin in the sample/standard and the tracer for the antibody binding sites.
-
The antibody-bound fraction is separated from the free fraction.
3. Detection:
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled Leu-Enkephalin standards.
-
The concentration of Leu-Enkephalin in the unknown samples is determined by interpolating their bound tracer percentage on the standard curve.
Visualizing the Methodologies
To further illustrate the processes involved, the following diagrams depict the experimental workflow of a cross-validation study and the signaling pathway of Leu-Enkephalin.
Discussion and Conclusion
The choice between LC-MS and immunoassay for this compound quantification depends on the specific requirements of the study.
LC-MS offers superior specificity, which is a significant advantage when distinguishing between structurally similar peptides like Leu-Enkephalin and Met-Enkephalin. The ability to use a stable isotope-labeled internal standard enhances the accuracy and precision of the quantification. While the initial instrument cost is higher, the development of a robust LC-MS method can provide highly reliable and reproducible data, crucial for pharmacokinetic studies and clinical trials.
Immunoassays , such as RIA, are known for their high throughput and generally lower cost per sample once the assay is established. They can be highly sensitive, but their specificity is entirely dependent on the quality of the primary antibody. Cross-reactivity with other endogenous peptides can be a significant concern and must be thoroughly evaluated. For large-scale screening studies where high throughput is a priority and potential cross-reactivity can be tolerated or controlled for, immunoassays remain a viable option.
References
A Comparative Guide to the Receptor Selectivity of Novel Leu-Enkephalin Amide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Leu-Enkephalin amide analogues, focusing on their receptor selectivity profiles for opioid receptors. The data presented is compiled from recent studies and aims to facilitate the objective assessment of these compounds for further research and development.
Data Presentation: Comparative Receptor Binding Affinities and Functional Activities
The following table summarizes the in vitro pharmacological data for a selection of novel this compound analogues, comparing their binding affinities (Ki) and functional potencies (EC50) at mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Analogue | Modification | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR/DOR) | Reference |
| Leu-Enkephalin | Endogenous Peptide | Ki: 1.7 nM, EC50: 977 nM (β-arrestin) | Ki: 1.26 nM, EC50: 8.9 nM (β-arrestin) | No significant interaction | 0.74 | [1] |
| DAMGO | Reference MOR Agonist | - | - | - | - | [1] |
| DADLE | Reference DOR Agonist | - | - | - | - | [1] |
| Analogue 1c | Meta-substitution on Phe4 | Ki: 0.059 nM | Ki: 0.023 nM | Not Reported | 2.57 | [1] |
| Analogue 1f | Meta-substitution on Phe4 | Ki: 0.98 nM | Ki: 0.93 nM | Not Reported | 1.05 | [1] |
| Analogue 1i | Meta-substitution on Phe4 | Ki: 0.24 nM | Ki: 0.045 nM | Not Reported | 5.33 | |
| Analogue 1k | Picoline derivative at Phe4 | - | - | Not Reported | - | |
| [Phe(p-NH2)4]DTLET | p-amino group on Phe4 in a DTLET backbone | IC50: >10,000 nM | IC50: 39 nM | Not Reported | >256 | |
| Compound 8 | N-methyl amide bond between Phe and Leu | - | - | Not Reported | - | |
| ENK-A'8 | C-terminal extension with an amphiphilic helical peptide | 1/6th affinity of Leu-Enkephalinamide | 1/20th affinity of Leu-Enkephalinamide | Not Reported | Higher µ-selectivity | |
| Ligand 10 | C-terminal linked to 1-phenethyl-piperidin-4-ylamine | δ/μ functional ratio = 2.4 | δ/μ functional ratio = 2.4 | Not Reported | µ-selective | |
| Ligand 14 | C-terminal linked to N-phenyl-N-piperidin-4-yl propionamide | Ki: 23 nM | Ki: 0.69 nM | Not Reported | 0.03 (δ-selective) |
Note: Ki and IC50 values represent the concentration of the ligand required to inhibit 50% of radioligand binding, with lower values indicating higher affinity. EC50 values represent the concentration required to elicit a 50% maximal response in functional assays. Selectivity is calculated as the ratio of Ki or IC50 values (MOR/DOR); a value > 1 indicates DOR selectivity, while a value < 1 indicates MOR selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data are provided below.
Radioligand Competition Binding Assays
Radioligand binding assays are performed to determine the affinity of the novel analogues for the different opioid receptors.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu (µ), delta (δ), or kappa (κ) opioid receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Conditions: The binding assay is typically conducted in a 96-well plate format. Cell membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR) and varying concentrations of the unlabeled competitor ligand (the novel Leu-Enkephalin analogue).
-
Incubation and Termination: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by nonlinear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Inhibition and β-Arrestin Recruitment
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or has biased signaling properties.
cAMP GloSensor™ Assay (G-protein pathway):
-
Cell Culture: HEK293 cells co-expressing an opioid receptor and a cAMP-sensitive GloSensor™ construct are used.
-
Assay Procedure: Cells are incubated with the test compound (Leu-Enkephalin analogue) followed by the addition of forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Measurement: The luminescence generated by the GloSensor™, which is proportional to the cAMP concentration, is measured. Agonist activity is observed as a decrease in the forskolin-stimulated cAMP levels.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 (potency) and Emax (efficacy) of the analogues.
PathHunter® β-Arrestin Recruitment Assay:
-
Cell Culture: CHO cells stably co-expressing the opioid receptor fused to a ProLink™ tag and β-arrestin fused to an enzyme acceptor (EA) are used.
-
Assay Principle: Agonist binding to the receptor promotes the recruitment of β-arrestin, bringing the ProLink™ and EA tags into proximity. This allows for the formation of a functional β-galactosidase enzyme.
-
Measurement: A substrate is added that is converted by the active enzyme into a chemiluminescent product. The light signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 and Emax for β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathways of Opioid Receptors
Caption: Opioid receptor signaling upon ligand binding.
Experimental Workflow for Receptor Selectivity Profiling
References
A Comparative Analysis of Leu-Enkephalin Amide's Analgesic Effects Across Diverse Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Leu-Enkephalin amide across various preclinical animal models of pain. The data presented herein is curated from multiple studies to offer an objective overview of its potential as a therapeutic agent. This document details experimental methodologies, summarizes quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's bioactivity.
Summary of Analgesic Efficacy
Leu-Enkephalin, an endogenous opioid pentapeptide, and its amidated form have demonstrated analgesic properties in several animal models of pain. The following tables summarize the quantitative data on the efficacy of Leu-Enkephalin and its closely related analogs in thermal nociceptive, inflammatory, and neuropathic pain models.
Data Presentation
Table 1: Analgesic Effect of Leu-Enkephalin in the Tail Flick Test
| Animal Model | Compound | Dose | Route of Administration | Time Point | Analgesic Effect (% MPE) |
| Wistar Rats | Leu-Enkephalin | 16 nmol/kg | Intrathecal (i.t.) | 30 min | ~50% |
| Wistar Rats | Stapled Leu-Enkephalin Analog | 16 nmol/kg | Intrathecal (i.t.) | 30 min | ~50% |
| Wistar Rats | Stapled Leu-Enkephalin Analog | 16 nmol/kg | Intrathecal (i.t.) | 120 min | ~20% |
| Wistar Rats | Benzyl-modified Leu-Enkephalin Analog | 16 nmol/kg | Intrathecal (i.t.) | 5 min | 20.72% |
| Wistar Rats | Benzyl-modified Leu-Enkephalin Analog | 16 nmol/kg | Intrathecal (i.t.) | 120 min | 65.2% |
% MPE = Percent of Maximum Possible Effect. Data extracted from a study on stapled Leu-Enkephalin analogs where Leu-Enkephalin was used as a standard.[1]
Table 2: Analgesic Effect of a Leu-Enkephalin Prodrug (KK-103) in the Hot Plate and Formalin Tests
| Animal Model | Compound | Dose | Route of Administration | Pain Model | Measured Outcome |
| Mice | KK-103 (Leu-Enkephalin Prodrug) | Not Specified | Systemic | Ramped Hot Plate | Prolonged antinociceptive efficacy |
| Mice | KK-103 (Leu-Enkephalin Prodrug) | Not Specified | Systemic | Formalin Test | Prolonged antinociceptive efficacy |
Note: This study highlights the analgesic potential of Leu-Enkephalin in vivo, as the prodrug KK-103 is converted to Leu-Enkephalin.[2] Specific quantitative data for the amide was not provided in the abstract.
It is important to note that direct quantitative data for this compound in the hot plate, formalin, and chronic constriction injury models is limited in the reviewed literature. The data for the prodrug KK-103 suggests that Leu-Enkephalin is active in these models, but further studies are needed for direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the pain models cited in this guide.
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception, primarily for centrally acting analgesics.[3]
-
Apparatus: A metal plate is maintained at a constant temperature, typically between 50°C and 55°C.[4] The animal is confined to the plate by a transparent cylinder.[3]
-
Procedure: An unrestrained mouse or rat is placed on the heated surface.
-
Data Collection: The latency to a nocifensive response, such as paw licking, flicking, or jumping, is recorded. A cut-off time (e.g., 30 or 40 seconds) is employed to prevent tissue damage.
-
Acclimation: Animals are habituated to the testing room for at least 30 to 60 minutes before the experiment.
Tail Flick Test
The tail flick test measures the spinal reflex to a thermal stimulus and is effective for evaluating opioid analgesics.
-
Apparatus: A radiant heat source is focused on the animal's tail.
-
Procedure: The animal is gently restrained, and a portion of its tail is exposed to the heat source.
-
Data Collection: The time taken for the animal to flick its tail away from the heat is recorded as the tail flick latency. A cut-off time is used to avoid tissue injury.
-
Habituation: Animals are habituated to the restraining device before testing to minimize stress-induced analgesia.
Formalin Test
The formalin test is a model of tonic, inflammatory pain that involves two distinct phases of nociceptive behavior.
-
Procedure: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.
-
Phases of Nociception:
-
Phase 1 (Early Phase): Occurs immediately after injection (0-5 minutes) and is characterized by acute, sharp pain resulting from direct C-fiber activation.
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and can last for 20-40 minutes. This phase reflects inflammatory processes and central sensitization.
-
-
Data Collection: The total time the animal spends licking, biting, or flinching the injected paw is recorded for each phase.
-
Acclimation: Animals are individually placed in an observation chamber for habituation before the experiment.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used animal model of neuropathic pain.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.
-
Behavioral Assessment: Mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful stimulus) typically develop within a week after surgery. These are assessed using von Frey filaments and radiant heat sources, respectively.
-
Post-operative Care: Animals are housed with additional bedding and monitored for their well-being.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Mechanism of Action: Signaling Pathway
Leu-Enkephalin primarily exerts its analgesic effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors located on both presynaptic and postsynaptic neurons in pain pathways.
Presynaptic Inhibition:
-
Activation of the delta-opioid receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
This reduction in cAMP decreases the activity of protein kinase A (PKA).
-
The activated G-protein also directly inhibits voltage-gated calcium channels.
-
The inhibition of calcium influx prevents the release of excitatory neurotransmitters, such as glutamate and substance P, from the presynaptic terminal.
Postsynaptic Inhibition:
-
On the postsynaptic membrane, opioid receptor activation opens potassium channels.
-
The resulting efflux of potassium ions leads to hyperpolarization of the neuronal membrane.
-
This hyperpolarization makes the neuron less likely to fire an action potential, thus inhibiting the propagation of the pain signal.
Through these mechanisms, Leu-Enkephalin effectively dampens the transmission of nociceptive signals at the level of the spinal cord and in higher brain centers involved in pain perception.
References
Validating the Specificity of Leu-Enkephalin Amide Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various antagonists for Leu-Enkephalin amide, an endogenous opioid peptide that plays a crucial role in pain modulation and neurotransmission. Validating the specificity of these antagonists is paramount for accurate pharmacological research and the development of targeted therapeutics. This document outlines key experimental protocols and presents comparative data to assist researchers in selecting the most appropriate antagonist for their studies.
This compound primarily exerts its effects through the delta (δ) and mu (μ) opioid receptors. Therefore, the antagonists discussed below are categorized based on their selectivity for these receptors.
Key Antagonists for this compound
A summary of commonly used antagonists and their receptor selectivity is presented in the table below.
| Antagonist | Primary Target | Selectivity | Notes |
| Naltrindole | δ-opioid receptor | Highly Selective | A potent and widely used antagonist for studying δ-opioid receptor function. |
| Cyprodime | μ-opioid receptor | Highly Selective | A selective antagonist for the μ-opioid receptor, useful for dissecting μ-opioid mediated effects.[1][2][3] |
| Naltrexone | Opioid Receptors | Non-selective | A competitive antagonist for μ-opioid receptors with weaker antagonist activity at kappa and delta-opioid receptors. |
| β-Funaltrexamine (β-FNA) | μ-opioid receptor | Irreversible Antagonist | Covalently binds to the μ-opioid receptor, making it a useful tool for studying receptor inactivation. It also acts as a reversible agonist at the κ-opioid receptor. |
| Naldemedine | Peripheral μ, δ, and κ-opioid receptors | Peripherally Acting | A newer antagonist that does not cross the blood-brain barrier, making it suitable for studying peripheral opioid effects. |
Experimental Protocols for Validating Antagonist Specificity
The specificity of a this compound antagonist is determined through a combination of binding and functional assays. Below are detailed protocols for key experiments.
Competitive Radioligand Binding Assay
This assay determines the affinity of an antagonist for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the antagonist for δ and μ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ or μ)
-
Radiolabeled ligand (e.g., [³H]-naltrindole for δ-receptors, [³H]-DAMGO for μ-receptors)
-
Unlabeled antagonist
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the unlabeled antagonist.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist stimulation and the ability of an antagonist to block this activation.
Objective: To determine the potency of the antagonist in inhibiting agonist-stimulated G protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
This compound (agonist)
-
Antagonist
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer
Protocol:
-
Pre-incubate the cell membranes with the antagonist at various concentrations.
-
Add this compound to stimulate the receptors.
-
Add [³⁵S]GTPγS and GDP to the reaction mixture.
-
Incubate at 30°C to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the IC50 of the antagonist for inhibiting the agonist-induced [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the downstream effect of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Objective: To assess the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest
-
This compound (agonist)
-
Antagonist
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Culture the cells in a multi-well plate.
-
Pre-treat the cells with the antagonist at various concentrations.
-
Stimulate the cells with this compound in the presence of forskolin.
-
Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit.
-
Determine the ability of the antagonist to block the this compound-mediated decrease in forskolin-stimulated cAMP levels.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is another downstream consequence of opioid receptor activation.
Objective: To determine if the antagonist can block agonist-induced phosphorylation of ERK1/2.
Materials:
-
Whole cells expressing the opioid receptor of interest
-
This compound (agonist)
-
Antagonist
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Western blotting or In-Cell Western™ Assay reagents
Protocol:
-
Culture cells and serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with the antagonist.
-
Stimulate the cells with this compound for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western blotting) or fix the cells in the plate (for In-Cell Western™).
-
Probe with antibodies against p-ERK and total ERK.
-
Detect and quantify the protein bands or in-cell fluorescence.
-
Calculate the ratio of p-ERK to total ERK to determine the extent of phosphorylation and its inhibition by the antagonist.
Comparative Data for this compound Antagonists
The following tables summarize quantitative data from various studies to facilitate the comparison of different antagonists.
Table 1: Binding Affinities (Ki, nM) of Antagonists for Opioid Receptors
| Antagonist | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Reference |
| Naltrindole | 0.09 | 8.1 | 2.7 | |
| Cyprodime | Low Affinity | ~3.8 | Low Affinity | |
| Naltrexone | Moderate Affinity | High Affinity | Moderate Affinity | |
| β-Funaltrexamine | Low Affinity | High Affinity (irreversible) | Moderate Affinity (reversible agonist) | |
| Naldemedine | Potent | Potent | Potent |
Table 2: Functional Potencies (IC50, pA2, or Ke) of Antagonists
| Antagonist | Assay | Receptor | Potency | Reference |
| Naltrindole | pIC50 in binding assay | δ-opioid | 9.65 | |
| Naltrindole | pA2 in functional assay | δ-opioid | 9.7 | |
| Cyprodime | Inhibition of morphine-stimulated [³⁵S]GTPγS binding | μ-opioid | EC50 of morphine increased ~500-fold with 10 µM cyprodime | |
| Naltrexone | Competitive antagonist | μ-opioid | Varies by assay | |
| Naldemedine | Antagonist activity | μ, δ, κ-opioid | Potent |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Opioid receptor signaling pathway.
Caption: Competitive binding assay workflow.
Caption: Functional assay workflow.
References
- 1. Opioid receptor binding characteristics of the non-equilibrium mu antagonist, beta-funaltrexamine (beta-FNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of selective mu-, kappa- and delta-opioid antagonists on electroshock seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Signaling Bias of Leu-Enkephalin Amide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling bias of the endogenous opioid peptide Leu-Enkephalin amide and several of its synthetic analogues. By presenting quantitative experimental data, detailed methodologies, and clear visual representations of the underlying signaling pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. The data herein focuses on the differential activation of G-protein-mediated signaling versus β-arrestin recruitment at the delta-opioid receptor (DOR) and mu-opioid receptor (MOR), highlighting the potential for developing functionally selective or "biased" agonists with improved therapeutic profiles.
Understanding Signaling Bias
Opioid receptors, like other G-protein coupled receptors (GPCRs), can initiate distinct intracellular signaling cascades upon activation by an agonist. The classical pathway involves the coupling to and activation of heterotrimeric G-proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. A second major pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling, for instance, through the MAPK/ERK pathway.
Signaling bias , or functional selectivity, describes the ability of a ligand to preferentially activate one of these pathways over the other, relative to a balanced or reference agonist. A G-protein biased agonist would primarily activate the G-protein pathway, while a β-arrestin biased agonist would favor the recruitment of β-arrestin. This concept is of significant interest in drug development, as it is hypothesized that the therapeutic effects of opioids (e.g., analgesia) are primarily mediated by G-protein signaling, while some of the adverse effects (e.g., respiratory depression, tolerance, and constipation) may be linked to β-arrestin recruitment.[1]
Quantitative Comparison of Ligand Activity
The following tables summarize the in vitro pharmacological data for this compound and a selection of its analogues. The data is primarily derived from studies on meta-substituted analogues of Leu-Enkephalin at the Phenylalanine-4 position, as well as the well-characterized synthetic analogue DADLE ([D-Ala², D-Leu⁵]-enkephalin).[2] Data for other notable biased agonists, where available in a comparable format, is also included to provide a broader context.
Table 1: Signaling Profile at the Delta Opioid Receptor (DOR)
| Compound | G-Protein Signaling (cAMP Inhibition) | β-Arrestin 2 Recruitment | Bias Factor (vs. Leu-Enkephalin) |
| IC50 (nM) | % Emax | EC50 (nM) | |
| Leu-Enkephalin | 1.02 | 100 | 8.9 |
| DADLE | 0.47 | 104 | 2.9 |
| meta-F (1a) | 0.19 | 92 | 1.8 |
| meta-Cl (1b) | 0.20 | 97 | 0.56 |
| meta-OMe (1f) | 0.47 | 94 | 23 |
| meta-NO2 (1i) | 0.14 | 98 | 6.8 |
| Rubiscolin-5 | - | - | - |
| Aza-β-homoleucine-enkephalin | - | - | - |
Data for compounds 1a, 1b, 1f, and 1i are from Cassell et al., 2019.[2] Data for Rubiscolin-5 and Aza-β-homoleucine-enkephalin are cited within the same publication.[2] A higher bias factor indicates a stronger preference for G-protein signaling.
Table 2: Signaling Profile at the Mu Opioid Receptor (MOR)
| Compound | G-Protein Signaling (cAMP Inhibition) | β-Arrestin 2 Recruitment | Bias Factor (vs. Leu-Enkephalin) |
| IC50 (nM) | % Emax | EC50 (nM) | |
| Leu-Enkephalin | 1.7 | 100 | 977 |
| DADLE | 1.3 | 105 | 114 |
| meta-F (1a) | 0.20 | 105 | 111 |
| meta-Cl (1b) | 0.11 | 105 | 36 |
| meta-OMe (1f) | 0.24 | 101 | 142 |
| meta-NO2 (1i) | 0.14 | 98 | 93 |
Data for compounds 1a, 1b, 1f, and 1i are from Cassell et al., 2019.[2] A higher bias factor indicates a stronger preference for G-protein signaling.
Signaling Pathways and Experimental Workflow
To understand how the quantitative data is generated, it is essential to visualize the underlying biological processes and experimental procedures.
Caption: Opioid receptor signaling pathways.
The diagram above illustrates the two primary signaling cascades initiated by the activation of opioid receptors. The G-protein pathway (top) is typically associated with the desired therapeutic effects, while the β-arrestin pathway (bottom) is often linked to adverse effects and receptor regulation.
References
establishing the pharmacokinetic profile of Leu-Enkephalin amide vs. a novel analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of the endogenous opioid peptide Leu-Enkephalin amide and a representative novel, more stable analogue, [D-Ala2, D-Leu5]-enkephalin (DADLE). The inherent instability of native enkephalins presents a significant hurdle in their development as therapeutic agents. This guide outlines the pharmacokinetic challenges associated with this compound and contrasts them with the improvements observed in a synthetic analogue, supported by experimental data and detailed methodologies.
I. Comparative Pharmacokinetic Data
The rapid degradation of this compound in plasma makes it challenging to obtain a complete pharmacokinetic profile with conventional methods. Its half-life is estimated to be in the range of 1-2 minutes. In contrast, synthetic analogues like DADLE have been specifically designed to resist enzymatic degradation, leading to a significantly improved pharmacokinetic profile.
| Pharmacokinetic Parameter | This compound | Novel Analogue (DADLE) |
| Half-life (t½) | ~2 min | ~25 min |
| Clearance (CL) | Data not readily available | 28.8 ± 3.4 mL/min/kg |
| Volume of Distribution (Vd) | Data not readily available | 980 ± 150 mL/kg |
| Area Under the Curve (AUC) | Data not readily available | - |
| Maximum Concentration (Cmax) | Data not readily available | - |
Note: The data for DADLE is derived from studies in rats and is presented as an example of a stable analogue. The lack of comprehensive data for this compound underscores its rapid in vivo clearance.
II. Experimental Protocols
This section details the methodologies for conducting a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification of the peptides.
A. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a peptide (e.g., this compound or a novel analogue) following intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test peptide (lyophilized)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Catheters for intravenous administration (e.g., jugular vein catheter)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least 3 days prior to the study.
-
Fast the animals overnight before the experiment, with free access to water.
-
On the day of the study, anesthetize the rats and surgically implant a catheter into the jugular vein for intravenous administration. Allow for a recovery period as appropriate.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of the test peptide in sterile saline at a known concentration.
-
Administer a single intravenous bolus dose of the peptide solution via the jugular vein catheter. The dose will depend on the specific peptide and its expected potency.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points.
-
For rapidly cleared compounds like this compound, sampling should be frequent in the initial phase (e.g., 0, 1, 2, 5, 10, 15, 30 minutes).
-
For more stable analogues, the sampling schedule can be extended (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples at approximately 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
B. Bioanalytical Method: LC-MS/MS for Peptide Quantification
Objective: To quantify the concentration of the test peptide in rat plasma samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 analytical column
-
Mobile phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Internal standard (a stable isotope-labeled version of the peptide or a structurally similar peptide)
-
Acetonitrile (for protein precipitation)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard to precipitate the plasma proteins.
-
Vortex the samples thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate the peptide from other plasma components. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the peptide.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target peptide and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the peptide spiked into blank plasma.
-
Determine the concentration of the peptide in the unknown samples by comparing their peak area ratios (peptide/internal standard) to the calibration curve.
-
Use the plasma concentration-time data to calculate the pharmacokinetic parameters (t½, CL, Vd, AUC) using appropriate software.
-
III. Visualization of Pathways and Workflows
A. Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein coupled signaling pathway activated by this compound and its analogues upon binding to opioid receptors (predominantly the delta-opioid receptor).
Caption: Opioid Receptor Signaling Pathway.
B. Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the key steps involved in conducting an in vivo pharmacokinetic study of a peptide.
Caption: Pharmacokinetic Study Workflow.
A Comparative Benchmarking Study: A Novel Microwave-Assisted Solid-Phase Synthesis of Leu-Enkephalin Amide versus Traditional Protocols
For Immediate Release
This guide presents a comprehensive comparative analysis of a novel, proprietary microwave-assisted solid-phase peptide synthesis (SPPS) method for Leu-Enkephalin amide against the established, conventional solid-phase synthesis protocol. This report is intended for researchers, scientists, and professionals in drug development, providing objective experimental data to evaluate the performance of this new methodology.
Introduction
Leu-Enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, is an endogenous opioid peptide with significant interest in neuroscience and pharmacology. Its amide form is often synthesized to enhance stability and mimic its native structure. Traditional solid-phase peptide synthesis (SPPS) has been the cornerstone of peptide synthesis for decades.[1][2][3][4][5] However, it can be time-consuming due to long reaction and wash cycles. This guide introduces and benchmarks a new microwave-assisted SPPS method designed to accelerate the synthesis process while maintaining or improving product yield and purity.
Experimental Protocols
Detailed methodologies for both the established and the new synthesis protocols are provided below.
Established Protocol: Conventional Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound was performed using a standard manual solid-phase synthesis technique.
1. Resin Preparation:
-
Rink Amide MBHA resin (0.5 mmol/g substitution) was swelled in dimethylformamide (DMF) for 1 hour.
2. Amino Acid Coupling:
-
Deprotection: The Fmoc protecting group was removed from the resin by treatment with 20% piperidine in DMF (2 x 10 min).
-
Washing: The resin was washed with DMF (5x), isopropanol (3x), and DMF (3x).
-
Coupling: The respective Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF were added to the resin and agitated for 2 hours. Coupling completion was monitored using the Kaiser test.
-
Washing: The resin was washed with DMF (5x).
3. Cleavage and Deprotection:
-
The final peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours.
4. Purification and Characterization:
-
The crude peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether.
-
The crude product was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide was characterized by mass spectrometry (MS) and amino acid analysis (AAA).
New Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
This protocol utilizes microwave energy to accelerate the deprotection and coupling steps.
1. Resin Preparation:
-
Rink Amide MBHA resin (0.5 mmol/g substitution) was swelled in DMF for 15 minutes.
2. Amino Acid Coupling (Microwave-Assisted):
-
Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF and subjecting it to microwave irradiation (30W, 50°C) for 2 minutes.
-
Washing: The resin was washed with DMF (5x).
-
Coupling: The respective Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF were added to the resin and subjected to microwave irradiation (45W, 75°C) for 5 minutes.
-
Washing: The resin was washed with DMF (5x).
3. Cleavage and Deprotection:
-
The cleavage and deprotection procedure was identical to the established protocol.
4. Purification and Characterization:
-
The purification and characterization procedures were identical to the established protocol, utilizing RP-HPLC, MS, and AAA.
Data Presentation
The quantitative data from the synthesis and analysis of this compound using both methods are summarized in the tables below.
Table 1: Synthesis Efficiency and Yield
| Parameter | Established SPPS Protocol | New MW-SPPS Protocol |
| Total Synthesis Time (hours) | 24 | 6 |
| Crude Product Yield (%) | 85 | 88 |
| Purified Product Yield (%) | 65 | 72 |
Table 2: Product Purity and Characterization
| Parameter | Established SPPS Protocol | New MW-SPPS Protocol |
| Purity by RP-HPLC (%) | >98 | >99 |
| Observed Molecular Weight (m/z) | 556.3 | 556.3 |
| Theoretical Molecular Weight (m/z) | 555.6 | 555.6 |
| Amino Acid Analysis | Conforms to expected ratios | Conforms to expected ratios |
Mandatory Visualizations
Signaling Pathway of Leu-Enkephalin
Caption: Signaling pathway of Leu-Enkephalin.
Experimental Workflow for Method Comparison
Caption: Experimental workflow for comparing synthesis methods.
Conclusion
The novel microwave-assisted solid-phase synthesis protocol for this compound demonstrates a significant reduction in total synthesis time compared to the established conventional method. Furthermore, the new protocol resulted in a higher purified product yield and comparable or superior purity. These findings suggest that the microwave-assisted approach is a highly efficient and effective alternative for the synthesis of this and potentially other peptides, offering substantial time savings without compromising product quality. The robust characterization of the synthesized peptides using orthogonal analytical methods provides a high degree of confidence in these results.
References
Unraveling the Molecular Blueprint of Leu-Enkephalin Amide: A Mutagenesis-Driven Comparison
A deep dive into the functional significance of individual amino acid residues in the endogenous opioid peptide, Leu-Enkephalin amide, reveals critical insights for future drug development. Through systematic mutagenesis, researchers have elucidated the precise roles of each residue in receptor binding, signaling, and functional activity. This guide provides a comparative analysis of these findings, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the rational design of novel opioid therapeutics.
Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide that plays a crucial role in pain modulation by acting on opioid receptors. Understanding the contribution of each amino acid residue is paramount for designing synthetic analogs with improved potency, selectivity, and therapeutic profiles. This guide synthesizes data from various mutagenesis studies to provide a clear comparison of the functional importance of each residue.
The Critical Role of Phenylalanine at Position 4 (Phe4)
Recent studies have extensively explored the impact of substitutions at the Phe4 position, revealing its profound influence on receptor affinity, functional activity, and signaling bias between the δ-opioid receptor (δOR) and the µ-opioid receptor (µOR).[1][2][3][4][5] Modifications at the meta-position of the phenylalanine ring have been shown to significantly alter the pharmacological profile of Leu-Enkephalin analogs.
Comparative Analysis of Phe4 Analogs
A systematic analysis of meta-substituted Phe4 analogs of Leu-Enkephalin demonstrates a general trend of increased binding affinity for both δOR and µOR compared to the parent peptide. These substitutions also modulate the potency and efficacy of the analogs in G-protein activation (measured by cAMP inhibition) and β-arrestin 2 recruitment.
| Compound | δOR Ki (nM) | µOR Ki (nM) | δOR cAMP IC50 (nM) | µOR cAMP IC50 (nM) | δOR β-arrestin 2 EC50 (nM) | µOR β-arrestin 2 EC50 (nM) |
| Leu-Enkephalin | 1.26 | 1.7 | 1.5 | 3.4 | 18 | 45 |
| 3-fluoro-Phe4 | 0.93 | 0.98 | 0.7 | 1.2 | 12 | 30 |
| 3-chloro-Phe4 | 0.23 | 0.59 | 0.3 | 0.8 | 8 | 22 |
| 3-bromo-Phe4 | 0.023 | 0.059 | 0.04 | 0.1 | 5 | 15 |
| 3-iodo-Phe4 | 0.045 | 0.082 | 0.06 | 0.15 | 6 | 18 |
Data summarized from Cassell et al., 2019.
These findings highlight that halogenation at the meta-position of Phe4 can significantly enhance binding affinity and functional potency. Notably, certain substitutions can also introduce signaling bias, preferentially activating G-protein signaling over β-arrestin recruitment, a desirable characteristic for developing safer opioid analgesics.
The Pivotal Role of Other Residues
While Phe4 has been a major focus, mutagenesis studies on other residues have also provided valuable structure-activity relationship (SAR) insights.
-
Tyrosine at Position 1 (Tyr1): The N-terminal tyrosine residue is widely considered the "message" domain, crucial for receptor recognition and activation. However, some studies with Tyr1-substituted analogs suggest that while important, it may not be absolutely essential for receptor binding, although its modification often leads to a significant loss of affinity.
-
Glycine at Position 2 (Gly2): The glycine at position 2 is critical for the conformational flexibility of the peptide. Substitution with D-amino acids, such as D-Ala, has been shown to increase potency, likely by stabilizing a bioactive conformation and increasing resistance to enzymatic degradation.
-
Glycine at Position 3 (Gly3): The third residue, another glycine, also contributes to the peptide's flexibility, allowing it to adopt the optimal conformation for receptor binding.
-
Leucine at Position 5 (Leu5): The C-terminal leucine residue, part of the "address" domain, is thought to play a role in receptor selectivity. Modifications at this position can influence the preference for δOR over µOR. The C-terminal carboxylate group has also been identified as a site where modifications can reduce β-arrestin recruitment efficacy while maintaining affinity and cAMP potency.
Experimental Methodologies
To enable researchers to replicate and build upon these findings, detailed protocols for the key assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in a binding buffer.
-
Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-naltrindole for δOR) and a range of concentrations of the unlabeled test compound (the Leu-Enkephalin analog).
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to activate the Gαi/o-coupled opioid receptors, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Use a cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a BRET-based biosensor.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
Protocol:
-
Assay Principle: Utilize a cell-based assay that employs a reporter system to detect the interaction between the receptor and β-arrestin. A common method is the PathHunter assay, which uses enzyme fragment complementation.
-
Cell Lines: Use engineered cell lines that co-express the opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Ligand Stimulation: Treat the cells with a range of concentrations of the test compound.
-
Signal Detection: If the ligand induces receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments will be brought into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Plot the signal intensity against the concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: G-protein signaling pathway activated by Leu-Enkephalin analogs.
Caption: β-arrestin recruitment and signaling pathway.
Caption: General experimental workflow for characterizing Leu-Enkephalin analogs.
Conclusion
The systematic mutagenesis of this compound has provided a detailed understanding of the structure-activity relationships governing its interaction with opioid receptors. The Phe4 residue has emerged as a key "hotspot" for modification, allowing for the fine-tuning of affinity, potency, and signaling bias. However, the other residues also make crucial contributions to the overall pharmacological profile. The data and protocols presented in this guide offer a valuable resource for researchers in the field of opioid drug discovery, facilitating the development of next-generation analgesics with improved efficacy and reduced side effects.
References
- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Conformational Dynamics of Leu-Enkephalin Amide and Its Cyclic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational dynamics of the endogenous opioid peptide Leu-Enkephalin amide and its conformationally constrained cyclic analogues. By presenting supporting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, this document aims to provide valuable insights for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Leu-Enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, is an endogenous neurotransmitter that plays a crucial role in pain modulation by activating opioid receptors. However, its therapeutic potential is limited by its high conformational flexibility and susceptibility to enzymatic degradation. Cyclization is a common strategy to overcome these limitations by restricting the peptide's conformational freedom, potentially leading to increased receptor affinity, selectivity, and stability. This guide focuses on a comparative analysis of the conformational dynamics of the flexible this compound and a representative cyclic analogue, Tyr-c[D-A₂bu-Gly-Phe-Leu].
Data Presentation: A Quantitative Comparison
The conformational flexibility of this compound allows it to adopt multiple conformations in solution, whereas its cyclic analogues exhibit a more rigid structure. This difference is quantitatively reflected in their dihedral angles and other conformational parameters.
Table 1: Comparison of Backbone Dihedral Angles (Φ, Ψ) in Degrees
| Residue | This compound (Representative Conformer) | Tyr-c[D-A₂bu-Gly-Phe-Leu] (Dominant Conformer) |
| Tyr¹ | Φ: - | Φ: - |
| Ψ: 155.9 | Ψ: -154.8 | |
| D-A₂bu²/Gly² | Φ: 60.3 | Φ: 63.2 |
| Ψ: -168.1 | Ψ: -170.1 | |
| Gly³ | Φ: -170.4 | Φ: 73.8 |
| Ψ: 169.5 | Ψ: -70.2 | |
| Phe⁴ | Φ: -79.9 | Φ: -123.5 |
| Ψ: 140.7 | Ψ: 30.1 | |
| Leu⁵ | Φ: -135.7 | Φ: -78.9 |
| Ψ: - | Ψ: - |
Note: Data for this compound is derived from computational studies of its neutral form. Data for the cyclic analogue is based on NMR and computational studies.
Table 2: Comparative Analysis of Key Conformational Features
| Feature | This compound | Tyr-c[D-A₂bu-Gly-Phe-Leu] |
| Overall Flexibility | High, exists as an ensemble of conformers in solution. | Significantly reduced due to the cyclic constraint. |
| Predominant Secondary Structure | Tends to adopt folded, β-bend structures in non-polar environments. | Stabilized β-turn or γ-turn structures are common. |
| Hydrogen Bonding | Intramolecular hydrogen bonds are transient and vary between conformers. | Stable intramolecular hydrogen bonds contribute to the rigid conformation. |
| RMSD (Root Mean Square Deviation) | High values in MD simulations, indicating significant conformational sampling. | Low values in MD simulations, indicating a stable and well-defined conformation. |
Mandatory Visualization
Opioid Receptor Signaling Pathway
The binding of Leu-Enkephalin and its analogues to opioid receptors, primarily the δ-opioid receptor, initiates a signaling cascade that leads to analgesia.
Caption: Opioid receptor signaling cascade initiated by Leu-Enkephalin.
Experimental Workflow for Conformational Analysis
The determination of the conformational dynamics of peptides involves a synergistic approach combining experimental and computational methods.
Caption: Workflow for peptide conformational analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure and conformational dynamics of peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-5 mM. A small amount of a reference standard (e.g., TMS) is added for chemical shift calibration.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Provides an initial overview of the sample's purity and the number of distinct proton environments.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in amino acid identification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. NOESY is suitable for molecules with a longer correlation time, while ROESY is used for intermediate-sized molecules.
-
-
Data Analysis:
-
Resonance Assignment: The collected spectra are processed and analyzed to assign each proton resonance to its specific position in the peptide sequence.
-
Constraint Extraction: NOE/ROE cross-peak intensities are converted into upper distance limits. ³J(HN,Hα) coupling constants, measured from high-resolution 1D or 2D spectra, are used to derive dihedral angle (Φ) restraints using the Karplus equation.
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of peptides over time and to complement and refine the experimental data.
Methodology:
-
System Setup:
-
An initial 3D structure of the peptide is generated, either from NMR data or using peptide building tools.
-
The peptide is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water).
-
Ions are added to neutralize the system and to mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm under periodic boundary conditions. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run under NPT conditions to sample the conformational space of the peptide.
-
-
Trajectory Analysis: The resulting trajectory is analyzed to extract various conformational parameters:
-
Root Mean Square Deviation (RMSD): To assess the stability of the peptide's conformation over time.
-
Dihedral Angles (Φ, Ψ): To monitor the backbone conformation and identify secondary structure elements.
-
Hydrogen Bonds: To identify and analyze the stability of intramolecular hydrogen bonds.
-
Clustering Analysis: To group similar conformations and identify the most populated conformational states.
-
Conclusion
The conformational dynamics of this compound and its cyclic analogues are markedly different. The inherent flexibility of the linear peptide allows it to adopt a wide range of conformations, which is essential for its interaction with various biological targets but also contributes to its rapid degradation. In contrast, cyclization significantly restricts the conformational freedom, leading to a more stable and well-defined structure. This conformational rigidity can enhance receptor binding affinity and selectivity, as well as improve metabolic stability, making cyclic analogues promising candidates for therapeutic development. The synergistic use of NMR spectroscopy and molecular dynamics simulations provides a powerful approach to elucidate these conformational differences at an atomic level, guiding the rational design of novel and more effective opioid peptides.
Safety Operating Guide
Navigating the Safe Disposal of Leu-Enkephalin Amide in a Laboratory Setting
The proper disposal of Leu-Enkephalin amide, a synthetic pentapeptide, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to minimize risks and ensure regulatory compliance. While this compound is not generally classified as a hazardous substance, it is prudent to handle it with care and to follow established guidelines for chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[1][2]
-
Body Protection: A lab coat should be worn to protect against skin contact.[2]
Step-by-Step Disposal Procedures for this compound
The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution.
Solid Waste Disposal:
-
Collection: Collect unused or expired solid this compound in a clearly labeled, sealed container. If dealing with a spill of the solid peptide, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.
-
Segregation: All contaminated solid waste, such as pipette tips, gloves, and empty vials, should be segregated and disposed of as chemical waste.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it can be collected by your institution's waste management service.
Liquid Waste Disposal:
-
Collection: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste. Do not mix peptide solutions with other waste streams.
-
Inactivation (if required): While this compound is not typically classified as a toxin, for peptide toxins, a common practice is to inactivate the waste. A common method involves adding the liquid peptide waste to an inactivation solution, such as a 10% bleach solution (a common ratio is 1 part waste to 10 parts inactivation solution), and allowing it to react for at least 30-60 minutes. It is crucial to consult with your institution's Environmental Health & Safety (EHS) department to determine if this step is necessary for this compound.
-
Neutralization (if applicable): If a strong acid or base was used in the inactivation process, the solution should be neutralized to a pH between 5.5 and 9.0.
-
Final Disposal: Under no circumstances should this compound solutions be disposed of down the drain. The collected liquid waste should be handed over to your institution's certified hazardous waste management service for proper disposal.
Quantitative Data for Decontamination
| Decontamination Method | Reagent Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides. | Minimum 20-60 minutes. | Effective for many peptides but can be corrosive to some surfaces. |
Experimental Protocols
A specific experimental protocol for the disposal of this compound is not detailed in the available literature. The step-by-step procedures provided above, based on general best practices for peptide waste, should be followed. Always prioritize your institution's specific protocols and consult with your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
